molecular formula C8H5ClN2O2S2 B1306201 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride CAS No. 499771-00-5

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B1306201
CAS No.: 499771-00-5
M. Wt: 260.7 g/mol
InChI Key: IFHXVVWZBVKDQR-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClN2O2S2 and its molecular weight is 260.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXVVWZBVKDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383630
Record name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
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Molecular Weight

260.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-00-5
Record name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic pathway, experimental protocols based on established methodologies, and available physicochemical properties.

Overview and Synthetic Strategy

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a 1,2,3-thiadiazole moiety. The 1,2,3-thiadiazole ring is a known pharmacophore present in various biologically active compounds. The sulfonyl chloride allows for facile derivatization, making this compound a valuable intermediate for the synthesis of a library of potential therapeutic agents.

The proposed synthesis is a two-step process commencing from the commercially available 4-acetylbenzenesulfonyl chloride. The synthetic strategy is as follows:

  • Semicarbazone Formation: The ketone group of 4-acetylbenzenesulfonyl chloride is converted to its corresponding semicarbazone through a condensation reaction with semicarbazide hydrochloride.

  • Hurd-Mori Thiadiazole Synthesis: The resulting semicarbazone undergoes a cyclization reaction with thionyl chloride to form the desired 1,2,3-thiadiazole ring.

This approach is logical as the sulfonyl chloride group is generally stable under the conditions required for semicarbazone formation and the subsequent Hurd-Mori reaction.

Physicochemical and Characterization Data

While detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature, the following table summarizes its known properties and those of its key precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
4-Acetylbenzenesulfonyl chlorideC₈H₇ClO₃S218.661788-10-984-87Not available
This compoundC₈H₅ClN₂O₂S₂260.72499771-00-5178.6200.7

Experimental Protocols

The following protocols are based on established and widely used synthetic methodologies for semicarbazone formation and the Hurd-Mori reaction. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 4-acetylbenzenesulfonyl semicarbazone (2)

This procedure outlines the formation of the semicarbazone intermediate from 4-acetylbenzenesulfonyl chloride.

Materials:

  • 4-Acetylbenzenesulfonyl chloride (1)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of water.

  • In a separate beaker, dissolve 4-acetylbenzenesulfonyl chloride (1) (1.0 equivalent) in ethanol.

  • Add the ethanolic solution of 4-acetylbenzenesulfonyl chloride to the aqueous solution of the semicarbazide hydrochloride and sodium acetate with stirring at room temperature.

  • The reaction mixture is stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product, 4-acetylbenzenesulfonyl semicarbazone (2), is collected by vacuum filtration.

  • The solid is washed with cold water and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure semicarbazone.

Synthesis of this compound (3)

This protocol describes the cyclization of the semicarbazone intermediate to the final product via the Hurd-Mori reaction.

Materials:

  • 4-acetylbenzenesulfonyl semicarbazone (2)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves thionyl chloride and evolves toxic gases.

  • Suspend 4-acetylbenzenesulfonyl semicarbazone (2) (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) to the cooled suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound (3) can be purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-Acetylbenzenesulfonyl chloride (1) B 4-Acetylbenzenesulfonyl semicarbazone (2) A->B Semicarbazide HCl, NaOAc, EtOH/H₂O C This compound (3) B->C SOCl₂, CH₂Cl₂ (Hurd-Mori Reaction)

Caption: Synthetic pathway for the target compound.

Safety Considerations

  • 4-Acetylbenzenesulfonyl chloride is a corrosive solid.

  • Thionyl chloride is a highly corrosive and moisture-sensitive liquid that reacts violently with water to release toxic gases (HCl and SO₂).

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Care should be taken during the quenching of the Hurd-Mori reaction, as it is an exothermic process.

This guide provides a framework for the synthesis and understanding of this compound. Researchers are encouraged to consult relevant literature and adapt these procedures as necessary for their specific applications.

An In-depth Technical Guide on 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride is a heterocyclic organic compound featuring a benzene ring substituted with a 1,2,3-thiadiazole moiety and a sulfonyl chloride group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The thiadiazole ring is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The sulfonyl chloride group is a reactive handle that allows for the straightforward introduction of the 4-(1,2,3-thiadiazol-4-yl)phenylsulfonyl moiety into various molecular scaffolds, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

This technical guide provides a summary of the available physicochemical properties, general synthetic approaches, and potential biological significance of this compound. It is important to note that while some data for this specific compound are available from commercial suppliers and databases, comprehensive experimental characterization is not widely reported in publicly accessible literature. Therefore, some of the presented data are predicted, and general experimental protocols are provided as a guide for researchers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis and biological screening. The available data, a combination of information from chemical suppliers and computational predictions, are summarized below.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂S₂PubChem, Chemical Suppliers
Molecular Weight 260.71 g/mol PubChem, Chemical Suppliers
CAS Number 499771-00-5Chemical Suppliers
Appearance Not Reported-
Melting Point 178.6 °CCommercial Supplier (unverified)
Boiling Point 200.7 °CCommercial Supplier (unverified)
Solubility Not Reported-
Predicted LogP (XLogP3) 2.1PubChem

Note: The melting and boiling points are sourced from a single commercial supplier and should be considered as provisional until experimentally verified. Experimental data on solubility in common organic solvents are currently unavailable. Due to the presence of the reactive sulfonyl chloride group, the compound is expected to be moisture-sensitive and should be handled under anhydrous conditions.

Spectral Data

Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺260.95538
[M+Na]⁺282.93732
[M-H]⁻258.94082
[M+NH₄]⁺277.98192
[M+K]⁺298.91126
[M]⁺259.94755
[M]⁻259.94865

Source: PubChem

Researchers working with this compound would need to perform their own spectral analysis to confirm its identity and purity.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of thiadiazoles and sulfonyl chlorides. A general, two-step conceptual workflow is outlined below.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-phenyl-1,2,3-thiadiazole cluster_1 Step 2: Chlorosulfonation A Acetophenone C Acetophenone semicarbazone A->C Reaction B Semicarbazide B->C E 4-phenyl-1,2,3-thiadiazole C->E Hurd-Mori Reaction D Thionyl chloride (SOCl₂) D->E F 4-phenyl-1,2,3-thiadiazole H This compound F->H Electrophilic Aromatic Substitution G Chlorosulfonic acid (ClSO₃H) G->H

Caption: Conceptual workflow for the synthesis of the target compound.

General Methodology

Step 1: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

This step involves the reaction of an acetophenone derivative with semicarbazide to form the corresponding semicarbazone, which is then cyclized using thionyl chloride.

  • Formation of Acetophenone Semicarbazone: Acetophenone is reacted with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an aqueous ethanol solution. The resulting acetophenone semicarbazone precipitates and can be collected by filtration.

  • Cyclization: The dried acetophenone semicarbazone is then carefully treated with an excess of thionyl chloride, often at reduced temperatures to control the exothermic reaction. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. After the reaction, the excess thionyl chloride is quenched, usually by pouring the reaction mixture onto crushed ice. The crude 4-phenyl-1,2,3-thiadiazole can then be extracted with a suitable organic solvent.

Step 2: Chlorosulfonation of 4-phenyl-1,2,3-thiadiazole

The prepared 4-phenyl-1,2,3-thiadiazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride group onto the phenyl ring.

  • Reaction: 4-phenyl-1,2,3-thiadiazole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred while allowing it to slowly warm to room temperature and then may be heated to ensure complete reaction.

  • Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried under vacuum.

Purification: The crude product from both steps would likely require purification, for which techniques such as recrystallization or column chromatography would be appropriate.

Safety Precautions: Both thionyl chloride and chlorosulfonic acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been reported, the 1,2,3-thiadiazole scaffold is known to be a component of molecules with a wide range of biological activities. Derivatives of 1,2,3-thiadiazole have been investigated for their potential as:

  • Anticancer Agents: Some thiadiazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]

  • Antimicrobial Agents: The thiadiazole nucleus is present in several compounds with antibacterial and antifungal properties.[2]

  • Enzyme Inhibitors: Certain thiadiazole-containing molecules have been found to inhibit enzymes such as carbonic anhydrase.[1]

The sulfonyl chloride moiety of the title compound allows for its covalent modification of biological macromolecules, particularly proteins. This reactivity could be exploited in activity-based protein profiling (ABPP) to identify novel protein targets or as a starting point for the design of covalent enzyme inhibitors.

Hypothetical Signaling Pathway Involvement

Given the known activities of thiadiazole derivatives, a logical relationship for investigating the biological effects of novel compounds derived from this compound could involve screening against key signaling pathways implicated in cancer and inflammation.

G cluster_0 Cellular Assays cluster_1 Potential Downstream Effects compound 4-(1,2,3-Thiadiazol-4-yl)benzene- 1-sulfonyl chloride Derivatives proliferation Cell Proliferation Assay compound->proliferation Inhibition? apoptosis Apoptosis Assay compound->apoptosis Induction? inflammation Inflammatory Cytokine Assay compound->inflammation Modulation? cancer Anti-cancer Effects proliferation->cancer apoptosis->cancer anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory

Caption: Potential screening cascade for novel thiadiazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its combination of a biologically relevant thiadiazole core and a reactive sulfonyl chloride handle makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide summarizes the currently available information on its physicochemical properties and provides a framework for its synthesis and potential biological evaluation. Further experimental work is necessary to fully characterize this compound and unlock its potential. Researchers are encouraged to perform thorough analytical testing to verify the properties of any synthesized or procured material.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular structure and conformational properties of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride. Due to the absence of publicly available experimental crystallographic data, this guide outlines a robust computational methodology to predict the molecule's three-dimensional structure and conformational landscape. Furthermore, a plausible synthetic route is detailed, providing a comprehensive overview for researchers interested in this compound.

Predicted Molecular Structure

The molecular structure of this compound is characterized by a planar 1,2,3-thiadiazole ring linked to a benzene ring at the para position, which in turn bears a sulfonyl chloride group. The key structural features and atom numbering are depicted in the diagram below.

Caption: Predicted 2D structure of this compound.

Experimental and Computational Protocols

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be conceptualized in a two-stage process, beginning with the formation of the 4-aryl-1,2,3-thiadiazole core, followed by chlorosulfonylation.

G cluster_stage1 Stage 1: Formation of 4-phenyl-1,2,3-thiadiazole cluster_stage2 Stage 2: Chlorosulfonylation start Start with Acetophenone tosylhydrazone Formation of Acetophenone Tosylhydrazone start->tosylhydrazone cyclization Iodine-catalyzed Cyclization with Elemental Sulfur tosylhydrazone->cyclization thiadiazole 4-phenyl-1,2,3-thiadiazole cyclization->thiadiazole chlorosulfonation Reaction with Chlorosulfonic Acid thiadiazole->chlorosulfonation workup Aqueous Workup and Purification chlorosulfonation->workup product This compound workup->product

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Methodologies:

Stage 1: Synthesis of 4-phenyl-1,2,3-thiadiazole

  • Formation of Acetophenone Tosylhydrazone: Acetophenone is reacted with p-toluenesulfonylhydrazide in a suitable solvent such as ethanol, typically with catalytic acid (e.g., HCl), and heated to reflux for several hours. The product, acetophenone tosylhydrazone, is isolated upon cooling and crystallization.

  • Cyclization: The prepared acetophenone tosylhydrazone is dissolved in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). Elemental sulfur and a catalytic amount of iodine are added to the solution. The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 4-phenyl-1,2,3-thiadiazole can be purified by column chromatography or recrystallization.

Stage 2: Chlorosulfonylation of 4-phenyl-1,2,3-thiadiazole

  • Reaction: The purified 4-phenyl-1,2,3-thiadiazole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-5 °C) with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by TLC.

  • Workup and Purification: The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid, this compound, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Computational Workflow for Structural Analysis

A computational study using Density Functional Theory (DFT) is proposed to determine the stable conformations and geometric parameters of the title compound.

G start Initial 2D Structure (SMILES String) gen3d Generate Initial 3D Coordinates start->gen3d conf_search Conformational Search (e.g., Monte Carlo or Molecular Dynamics) gen3d->conf_search geom_opt Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_analysis Analyze Relative Energies and Boltzmann Population freq_calc->energy_analysis lowest_conformer Identify Lowest Energy Conformer(s) energy_analysis->lowest_conformer struct_analysis Extract Structural Parameters (Bond Lengths, Angles, Dihedrals) lowest_conformer->struct_analysis end Final Predicted Structure and Data struct_analysis->end

Caption: Computational workflow for molecular structure and conformation analysis.

Detailed Methodologies:

  • Initial Structure Generation: An initial 3D structure of this compound is generated from its SMILES representation (c1cc(c(cc1)S(=O)(=O)Cl)c2csnn2).

  • Conformational Search: A conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is primarily focused on the rotation around the single bond connecting the benzene and thiadiazole rings, and the bond connecting the benzene ring to the sulfonyl chloride group.

  • Geometry Optimization: The identified conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective method would be the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

  • Energy Analysis: The relative energies of the stable conformers are calculated to determine the most stable (lowest energy) conformation and the Boltzmann population of each conformer at a given temperature.

  • Structural Parameter Extraction: From the optimized geometry of the lowest energy conformer, key structural data, including bond lengths, bond angles, and dihedral angles, are extracted.

Predicted Quantitative Structural Data

The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, as would be obtained from the computational workflow described above.

Table 1: Predicted Bond Lengths

Atom 1Atom 2Bond Length (Å)
C-C (aromatic)-~1.39 - 1.41
C-S (thiadiazole)-~1.72
S-N (thiadiazole)-~1.65
N-N (thiadiazole)-~1.32
C-N (thiadiazole)-~1.35
C(aromatic)-C(thiadiazole)-~1.48
C(aromatic)-S(sulfonyl)-~1.77
S=O (sulfonyl)-~1.43
S-Cl (sulfonyl)-~2.07

Table 2: Predicted Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
CCC (in benzene)~120
C(aromatic)C(aromatic)S(sulfonyl)~119
C(aromatic)C(aromatic)C(thiadiazole)~121
OSO (sulfonyl)~120
OSCl (sulfonyl)~106
OSC(aromatic)~108
ClSC(aromatic)~105
CNN (in thiadiazole)~110
NNS (in thiadiazole)~115
NSC (in thiadiazole)~95
SCC (in thiadiazole)~110

Table 3: Predicted Key Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)Conformation Description
C(aromatic)C(aromatic)C(thiadiazole)S(thiadiazole)~30-45Defines the twist between the two rings. A non-zero angle suggests a non-planar arrangement to minimize steric hindrance.
C(aromatic)C(aromatic)S(sulfonyl)O~60-70Defines the orientation of the sulfonyl chloride group relative to the benzene ring.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. In the absence of experimental data, a detailed computational workflow utilizing Density Functional Theory is proposed as a robust method for predicting its structural parameters. The presented data, although hypothetical, is based on established principles of computational chemistry and provides valuable insights for researchers in drug design and organic synthesis. The proposed synthetic pathway offers a practical approach for the preparation of this compound, enabling further experimental investigation into its chemical and biological properties.

A Technical Guide to the Predicted Spectroscopic Profile of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification

This section provides fundamental identification details for the target compound.

IdentifierValue
IUPAC Name 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride
CAS Number 499771-00-5
Molecular Formula C₈H₅ClN₂O₂S₂
Molecular Weight 260.71 g/mol
Chemical Structure
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Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), expected Infrared (IR), and anticipated Mass Spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Data

The following chemical shifts are predicted for a standard deuterated solvent such as CDCl₃. The benzene ring protons are expected to form a complex AA'BB' system due to the similar electronic nature of the two para-substituents, but are approximated here as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Shift (ppm)MultiplicityIntegrationAssignment
~ 9.0 - 9.2Singlet (s)1HThiazole C-H
~ 8.1 - 8.3Doublet (d)2HAromatic C-H (ortho to -SO₂Cl)
~ 7.9 - 8.1Doublet (d)2HAromatic C-H (ortho to thiadiazole)

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Shift (ppm)Assignment
~ 155 - 160Thiazole C (C-S)
~ 145 - 150Aromatic C (ipso, attached to -SO₂Cl)
~ 138 - 142Thiazole C (C-H)
~ 135 - 138Aromatic C (ipso, attached to thiadiazole)
~ 129 - 131Aromatic C-H (ortho to -SO₂Cl)
~ 127 - 129Aromatic C-H (ortho to thiadiazole)
Expected Infrared (IR) Absorption Data

The IR spectrum is expected to show strong characteristic bands for the sulfonyl chloride group and aromatic structures.[1][2][3]

Table 3: Expected IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1590 - 1450Aromatic C=C Ring StretchMedium to Strong
1385 - 1365 SO₂ Asymmetric Stretch Strong
1195 - 1175 SO₂ Symmetric Stretch Strong
1100 - 1000In-plane Aromatic C-H BendMedium
850 - 800Out-of-plane Aromatic C-H Bend (para-disubstituted)Strong
600 - 500S-Cl StretchStrong
Expected Mass Spectrometry (MS) Fragmentation Data

The mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of one chlorine and two sulfur atoms. Key fragmentation pathways for aryl sulfonyl derivatives often involve the loss of SO₂.[4][5][6]

Table 4: Anticipated Mass-to-Charge (m/z) Fragments

m/z (Proposed)Proposed Fragment Structure/IdentityNotes
260/262/264[M]⁺ (Molecular Ion)Isotopic pattern for ¹Cl and ²S atoms.
225/227[M - Cl]⁺Loss of a chlorine radical.
196/198/200[M - SO₂]⁺Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.[4]
161[C₈H₅N₂S]⁺Phenyl-thiadiazole cation fragment.
125[C₆H₄SO₂Cl]⁺Chlorosulfonylphenyl cation.
99/101[SO₂Cl]⁺Sulfonyl chloride cation.

Proposed Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic characterization of the title compound.

Proposed Synthesis: Chlorosulfonation of 4-phenyl-1,2,3-thiadiazole

A plausible route to synthesize the title compound is via the direct chlorosulfonation of 4-phenyl-1,2,3-thiadiazole. This method is a standard procedure for introducing a sulfonyl chloride group onto an activated aromatic ring.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), cool chlorosulfonic acid (5.0 eq.) to 0°C in an ice-water bath.

  • Addition of Substrate: Slowly add 4-phenyl-1,2,3-thiadiazole (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexanes) can be performed for further purification.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Dissolve a sample (5-10 mg) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

  • IR Spectroscopy: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol) into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Visualization of Proposed Workflow

The following diagram illustrates the proposed logical workflow from synthesis to characterization of the title compound.

G Figure 1: Proposed Synthesis and Characterization Workflow cluster_synthesis Synthesis Stage cluster_analysis Characterization Stage start 4-phenyl-1,2,3-thiadiazole reagent + Chlorosulfonic Acid (HSO3Cl) reaction Chlorosulfonation Reaction start->reaction reagent->reaction product This compound reaction->product nmr NMR Spectroscopy (1H, 13C) product->nmr Analyze Structure ir IR Spectroscopy product->ir Identify Functional Groups ms Mass Spectrometry product->ms Confirm Mass & Fragmentation

Caption: Proposed Synthesis and Characterization Workflow

References

In-Depth Technical Guide: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS Number: 499771-00-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound associated with CAS number 499771-00-5 has been definitively identified as 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride. The initially provided chemical name, "4-((5-((6-amino-2-fluoro-9H-purin-9-yl)methyl)-1-methyl-1H-1,2,3-triazol-4-yl)ethynyl)-2-fluorobenzonitrile," is not associated with this CAS number in publicly available chemical databases. This guide will focus exclusively on the correctly identified compound.

Core Chemical Properties

This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical supplier databases and safety data sheets.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂S₂[1]
Molecular Weight 260.71 g/mol [2]
Appearance Solid (form may vary)N/A
SMILES C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl[2]
InChI InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5HN/A
Melting Point Not consistently reportedN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Information not available. Expected to be soluble in many organic solvents.N/A

Hazards and Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes the known hazards based on available Safety Data Sheets (SDS).

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity Not classified. General warnings for sulfonyl chlorides suggest potential harm if swallowed or in contact with skin.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation Expected to be corrosive or irritant based on the sulfonyl chloride functional group.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Damage/Irritation Expected to cause serious eye damage based on the sulfonyl chloride functional group.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.
Respiratory Sensitization Data not available.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Carcinogenicity Not classified as a carcinogen.N/A

General Handling Advice: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as strong oxidizing agents, strong bases, and water.

Experimental Protocols

Hypothetical Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process. A potential route is the diazotization of a corresponding aniline followed by a reaction to install the sulfonyl chloride group.

G A 4-(1,2,3-Thiadiazol-4-yl)aniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C This compound B->C  SO₂, CuCl₂   G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies A Compound Synthesis & Purity Analysis B In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Antimicrobial Assay (e.g., MIC against bacteria/fungi) A->C D Active Compound(s) Identified B->D C->D E Enzyme Inhibition Assays D->E F Gene/Protein Expression Analysis D->F G Cell Cycle Analysis D->G G A This compound B Target Protein (with nucleophilic residue) A->B  Covalent Modification   C Covalent Adduct (Inactivated Protein) B->C D Downstream Cellular Effects (e.g., Apoptosis, Growth Arrest) C->D

References

The Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The Hurd-Mori synthesis is a classical and versatile method for the preparation of these valuable heterocyclic compounds.[3] This technical guide provides an in-depth overview of the Hurd-Mori synthesis for 4-aryl-1,2,3-thiadiazoles, including its mechanism, modern variations, detailed experimental protocols, and quantitative data.

Core Synthesis and Mechanism

The Hurd-Mori synthesis involves the reaction of hydrazones, typically acyl or tosylhydrazones, which possess an α-methylene group, with thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole ring system.[1][3] The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes cyclization with thionyl chloride.[2]

A plausible mechanism for the Hurd-Mori reaction involves the initial reaction of the hydrazone with thionyl chloride, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring.

Modern Synthetic Approaches and Quantitative Data

While the classic Hurd-Mori reaction using thionyl chloride is robust, several modern and often milder methods have been developed. A notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, frequently catalyzed by reagents like iodine or tetrabutylammonium iodide (TBAI).[4] These methods can offer advantages such as higher yields, simpler procedures, and the avoidance of the hazardous reagent thionyl chloride.

The following tables summarize quantitative data from various synthetic protocols for 4-aryl-1,2,3-thiadiazoles, showcasing the yields obtained with different starting materials and reaction conditions.

Table 1: Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction [1]

EntryRR'Yield (%)
4aHH92
4bH4-CH₃94
4cH4-OCH₃95
4dH4-Cl96
4eH4-Br97
4fH4-F95
4gH3-NO₂90
4hCH₃H91
4iCH₃4-CH₃93

Table 2: One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles via Iodine/DMSO-Catalyzed Cyclization [5]

EntryAryl GroupYield (%)
1Phenyl85
24-Methylphenyl82
34-Methoxyphenyl88
44-Chlorophenyl78
54-Bromophenyl75
64-Fluorophenyl80
73-Nitrophenyl72
82-Naphthyl83

Experimental Protocols

Protocol 1: Classical Hurd-Mori Synthesis via a Semicarbazone Intermediate

This protocol is a two-step procedure involving the formation of a semicarbazone followed by cyclization with thionyl chloride.[1][2]

Step A: Semicarbazone Formation

  • Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium acetate (1.5 eq), to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, and isolate the precipitated semicarbazone by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step B: Cyclization to 4-Aryl-1,2,3-thiadiazole

  • Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Improved One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles

This protocol describes a more modern, iodine-catalyzed one-pot synthesis from an aryl ketone, p-toluenesulfonyl hydrazide, and elemental sulfur.[5]

  • To a reaction vessel, add the aryl ketone (1.0 eq), p-toluenesulfonyl hydrazide (1.1 eq), elemental sulfur (2.0 eq), and a catalytic amount of iodine (0.1 eq).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Hurd-Mori Synthesis

G cluster_0 Step A: Semicarbazone Formation cluster_1 Step B: Cyclization start Aryl Ketone + Semicarbazide HCl + Base (e.g., NaOAc) reflux Reflux in Ethanol (2-4 hours) start->reflux cool Cool Reaction Mixture reflux->cool filter Filter to Isolate Semicarbazone cool->filter wash_dry Wash with Cold Ethanol & Dry filter->wash_dry suspend Suspend Semicarbazone in DCM or Dioxane wash_dry->suspend Proceed to Cyclization add_socl2 Add Thionyl Chloride (SOCl2) dropwise at 0°C suspend->add_socl2 stir Stir at Room Temperature add_socl2->stir quench Quench with Ice stir->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Column Chromatography or Recrystallization) dry_concentrate->purify end end purify->end Final Product: 4-Aryl-1,2,3-thiadiazole

Caption: Workflow of the classical Hurd-Mori synthesis.

Proposed Mechanism of Hurd-Mori Synthesis

G hydrazone Arylhydrazone intermediate1 Intermediate A hydrazone->intermediate1 + SOCl2 socl2 SOCl2 intermediate2 Cyclized Intermediate B intermediate1->intermediate2 Intramolecular Cyclization product 4-Aryl-1,2,3-thiadiazole intermediate2->product - HCl, - SO

Caption: Simplified mechanism of the Hurd-Mori synthesis.

Representative Signaling Pathway Inhibition

While the Hurd-Mori synthesis produces 1,2,3-thiadiazoles, the broader class of thiadiazoles has been shown to interact with various biological pathways. For instance, a 1,3,4-thiadiazole derivative has been reported to inhibit the MEK/ERK signaling pathway in colorectal cancer, a critical pathway in cell proliferation and survival.[6] This serves as an illustrative example of how thiadiazole scaffolds can be developed as targeted therapeutics.

G Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->MEK Inhibits

Caption: Inhibition of the MEK/ERK pathway by a thiadiazole.

References

Stability and Storage of Aryl Sulfonyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for aryl sulfonyl chlorides. These highly reactive compounds are crucial intermediates in the synthesis of sulfonamides, a class of molecules with significant therapeutic applications, including roles as kinase inhibitors, protease inhibitors, and ion channel modulators. Understanding their stability is paramount for ensuring the quality, safety, and efficacy of resulting drug candidates.

Core Stability Considerations

Aryl sulfonyl chlorides are susceptible to degradation through two primary pathways: hydrolysis and thermal decomposition. Their stability is influenced by factors such as the substituents on the aryl ring, temperature, and exposure to moisture.

Hydrolysis

Hydrolysis is the most common degradation pathway for aryl sulfonyl chlorides, yielding the corresponding sulfonic acid and hydrochloric acid. The reaction is typically nucleophilic substitution at the sulfur atom. The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

The low solubility of some aryl sulfonyl chlorides in water can protect them from rapid hydrolysis, allowing for their synthesis and isolation from aqueous media under controlled conditions.[1]

Thermal Decomposition

Thermal decomposition of aryl sulfonyl chlorides can occur, particularly at elevated temperatures. The stability of the sulfonyl chloride bond decreases in the order of fluorides > chlorides > bromides > iodides.[2] Decomposition can proceed through various mechanisms, including the extrusion of sulfur dioxide. For many common aryl sulfonyl chlorides, such as benzenesulfonyl chloride, the product is chemically stable under standard ambient conditions.[3]

Quantitative Stability Data

The following table summarizes kinetic data for the hydrolysis of various substituted benzenesulfonyl chlorides, illustrating the influence of substituents on their stability in aqueous environments.

SubstituentRate Constant (k) at 25°C (s⁻¹)Reference
4-Methoxy1.15 x 10⁻⁴[4]
4-Methyl1.78 x 10⁻⁴[4]
H4.68 x 10⁻⁴[4]
4-Chloro1.05 x 10⁻³[4]
3-Nitro3.16 x 10⁻³[4]
4-Nitro4.37 x 10⁻³[4]

Recommended Storage Conditions and Shelf-Life

Proper storage is critical to maintain the integrity of aryl sulfonyl chlorides.

General Recommendations:

  • Temperature: Store in a cool place.[1] Specific temperature recommendations are often provided on the product label.[3] For many, controlled room temperature (20-25°C) is adequate, but for more reactive compounds, refrigeration (2-8°C) may be necessary.

  • Moisture: Aryl sulfonyl chlorides are moisture-sensitive and should be stored in tightly sealed containers in a dry environment.[1][3] Exposure to humidity will lead to hydrolysis.

  • Inert Atmosphere: For particularly sensitive compounds or for long-term storage, packaging under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

  • Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.[1]

Shelf-Life: The shelf-life of aryl sulfonyl chlorides is highly dependent on the specific compound and the storage conditions. For many commercially available aryl sulfonyl chlorides, if a retest or expiration date is not provided on the Certificate of Analysis, it is recommended to re-evaluate the material after a certain period (e.g., one year) to ensure it meets the required specifications. For benzenesulfonyl chloride, it is noted to be stable in cold water.[5] A comprehensive study on heteroaromatic sulfonyl chlorides indicated that some are stable for over 14 months in solution at room temperature.[6]

Experimental Protocols

Purity Assessment

The purity of aryl sulfonyl chlorides can be assessed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the aryl sulfonyl chloride from its degradation products, primarily the corresponding sulfonic acid. A typical setup would involve a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic acid for peak shaping) and acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the analyte and potential impurities absorb.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable aryl sulfonyl chlorides, GC-MS can be used for separation and identification of the parent compound and any volatile impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the aryl sulfonyl chloride and detect impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.

Accelerated Stability Testing Protocol (Adapted from ICH Guidelines)

This protocol is a representative example and should be adapted based on the specific properties of the aryl sulfonyl chloride being tested.

Objective: To assess the stability of an aryl sulfonyl chloride under accelerated conditions to predict its shelf-life under recommended storage conditions.

Materials:

  • Aryl sulfonyl chloride sample

  • Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chambers set to the conditions outlined in ICH Q1A(R2) guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[7][8][9]

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS).

Methodology:

  • Initial Analysis (T=0): Perform a complete analysis of the aryl sulfonyl chloride sample to determine its initial purity and to identify any existing impurities. This includes appearance, identity (e.g., by IR or NMR), purity assay (e.g., by HPLC), and moisture content (e.g., by Karl Fischer titration).

  • Sample Preparation and Storage: Place the aryl sulfonyl chloride in the inert, sealed containers. Place the containers in the stability chamber at accelerated conditions (40°C / 75% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[9]

  • Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis. Quantify the amount of the parent aryl sulfonyl chloride and any significant degradation products.

  • Data Evaluation: Plot the purity of the aryl sulfonyl chloride as a function of time. If significant degradation is observed, the data can be used to estimate the degradation rate and predict the shelf-life under normal storage conditions. A significant change is typically defined as a failure to meet the established specification.

Role in Drug Development: Precursors to Signaling Pathway Inhibitors

Aryl sulfonyl chlorides are rarely used as active pharmaceutical ingredients (APIs) themselves due to their high reactivity. Instead, they are critical precursors for the synthesis of aryl sulfonamides, a privileged scaffold in medicinal chemistry that targets a wide range of proteins involved in cellular signaling.

Synthesis of Aryl Sulfonamide Inhibitors

The primary role of aryl sulfonyl chlorides in this context is to react with primary or secondary amines to form a stable sulfonamide bond. This reaction is a cornerstone of medicinal chemistry for the generation of libraries of compounds for screening and lead optimization.

Synthesis_of_Aryl_Sulfonamides ArylSO2Cl Aryl Sulfonyl Chloride (Ar-SO₂Cl) Sulfonamide Aryl Sulfonamide (Ar-SO₂NR₁R₂) ArylSO2Cl->Sulfonamide + Amine Amine Primary or Secondary Amine (R₁R₂NH) Amine->Sulfonamide HCl HCl Sulfonamide->HCl Byproduct

General synthesis of aryl sulfonamides from aryl sulfonyl chlorides.
Targeting Signaling Pathways

Aryl sulfonamides derived from aryl sulfonyl chlorides have been shown to inhibit key players in various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders.

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature an aryl sulfonamide moiety. This group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitor's potency and selectivity.[10][11]

Kinase_Inhibition_Workflow ArylSO2Cl Aryl Sulfonyl Chloride Sulfonamide Aryl Sulfonamide Kinase Inhibitor ArylSO2Cl->Sulfonamide Synthesis Amine Amine Scaffold Amine->Sulfonamide Kinase Protein Kinase Sulfonamide->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse

Workflow from aryl sulfonyl chloride to kinase inhibition.
  • Protease Inhibitors: The sulfonamide group can act as a transition-state mimetic, binding to the active site of proteases, particularly metalloproteases, and inhibiting their enzymatic activity.[12][13] This has led to the development of sulfonamide-based inhibitors for conditions like cancer and viral infections.[13][14]

  • Ion Channel Modulators: Aryl sulfonamides have been identified as potent and selective modulators of various ion channels, including voltage-gated sodium channels (NaV).[15][16] By blocking these channels, they can have applications in the treatment of pain and cardiac arrhythmias.[15][16]

Ion_Channel_Modulation cluster_synthesis Inhibitor Synthesis cluster_action Biological Action ArylSO2Cl Aryl Sulfonyl Chloride Sulfonamide Aryl Sulfonamide ArylSO2Cl->Sulfonamide Amine Amine Amine->Sulfonamide IonChannel Ion Channel (e.g., NaV1.7) Sulfonamide->IonChannel Blocks IonFlux Ion Flux IonChannel->IonFlux CellularActivity Cellular Activity (e.g., Nerve Impulse) IonFlux->CellularActivity

Role of aryl sulfonyl chlorides in developing ion channel modulators.

Conclusion

Aryl sulfonyl chlorides are indispensable reagents in drug discovery and development, serving as key building blocks for a diverse range of therapeutic agents. Their inherent reactivity necessitates a thorough understanding of their stability and appropriate handling and storage conditions. By controlling factors such as temperature and moisture, and by employing robust analytical methods for purity assessment, researchers can ensure the quality of these critical intermediates, ultimately contributing to the successful development of novel therapeutics.

References

The 1,2,3-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the 1,2,3-thiadiazole core, including its synthesis, diverse pharmacological applications, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies: Crafting the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is most prominently achieved through the Hurd-Mori synthesis.[1][2][3] This classical method involves the cyclization of α-methylene- or α-methinyl-hydrazones with thionyl chloride.[1][2] Additionally, modern approaches, such as the one-pot iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur in DMSO, offer an efficient alternative for the synthesis of 4-aryl-1,2,3-thiadiazoles.[4]

Featured Experimental Protocol: Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles

This two-step protocol outlines the synthesis of a 4-aryl-1,2,3-thiadiazole, a common structural motif in biologically active derivatives.

Step 1: Formation of the Semicarbazone Intermediate

  • In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

  • Add semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or under gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and collect the precipitated semicarbazone by filtration.

  • Wash the solid with cold water and a small volume of cold ethanol, then dry under vacuum.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane in a flask equipped with a stir bar and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,2,3-thiadiazole derivative by column chromatography on silica gel or by recrystallization.[3]

A Spectrum of Biological Activities: The Pharmacological Versatility of 1,2,3-Thiadiazoles

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1]

Anticancer Activity

A significant area of research has focused on the anticancer potential of 1,2,3-thiadiazole derivatives. These compounds have shown cytotoxicity against a variety of human cancer cell lines.[5][6]

Table 1: Anticancer Activity of Representative 1,2,3-Thiadiazole Derivatives

Compound IDCancer Cell LineActivity (IC50)Reference
111 MCF-7 (Breast)12.8 µg/mL[1]
112 MCF-7 (Breast)8.1 µg/mL[1]
113 U2OS (Osteosarcoma)0.69 µM[1]
113 HeLa (Cervical)0.70 µM[1]
114 T47D (Breast)0.058 ± 0.016 µM[1]
Compound 22, 23, 25 T47D (Breast)0.042 - 0.058 µM[5]
3jj MCF-7 (Breast)4.7 µM[5]
NSC763968 Leukemia0.18 - 1.45 µM[5]
NSC745885 Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma0.16 - 7.71 µM[5]
30 BxPC-3 (Pancreatic)1.7 µM[6]
55-57 MCF-7 (Breast)1.01 - 2.04 µM[6]
50-54 HEPG2-1 (Liver)0.86 - 1.44 µM[6]
40a MDA-MB-231 (Breast)5.9 ± 0.56 µM[7]
40a K562 (Leukemia)4.2 ± 0.32 µM[7]
16a MCF-7, A-549, A-3750.68, 1.56, 0.79 µM[7]
16b MCF-7, A-549, A-3750.22, 1.09, 1.18 µM[7]
3d HeLa, A549, HT-2930-43 nM[8]
3h HeLa, A549, HT-29160-240 nM[8]
3f HeLa, A549, HT-2967-160 nM[8]

The anticancer effects of 1,2,3-thiadiazoles are often attributed to their ability to interfere with crucial cellular processes, including microtubule dynamics and the function of molecular chaperones like Heat Shock Protein 90 (Hsp90).

Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents.[9] They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10][11]

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Tubulin->MT Inhibits Spindle Mitotic Spindle MT->Spindle Assembly G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Tubulin

Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives.

Hsp90 Chaperone Inhibition: Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[12][13] Some 4,5-diaryl-1,2,3-thiadiazoles have been identified as inhibitors of Hsp90.[1] By binding to Hsp90, these compounds disrupt the chaperone cycle, leading to the degradation of client proteins and subsequent inhibition of cancer cell proliferation.

Hsp90_Inhibition cluster_cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) Hsp90_ATP->Hsp90_closed Conformational Change Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Folding & Release Degradation Client Protein Degradation Hsp90_closed->Degradation Leads to Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_ATP Binding Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Hsp90_ATP Inhibits ATP Binding

Mechanism of Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

PI3K/Akt Signaling Pathway Modulation: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[14][15][16][17][18] Some anticancer compounds have been shown to disrupt tubulin assembly dynamics through the modulation of this pathway.[19]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Activates/ Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Akt Inhibits

Inhibition of the PI3K/Akt Signaling Pathway.
Antiviral Activity

1,2,3-Thiadiazole derivatives have also shown promise as antiviral agents, with activity reported against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Tobacco Mosaic Virus (TMV).[1][20]

Table 2: Antiviral Activity of Representative 1,2,3-Thiadiazole Derivatives

Compound IDVirusActivity (EC50 / IC50)Reference
92 HIV-1EC50: 0.059 ± 0.02 µM[1]
93 HIV-1EC50: 0.0364 ± 0.0038 µM[1]
94 HBVIC50: 3.59 µg/mL[1]
99 TMV58.72% induction potency at 50 µg/mL[1]
6 HIV-1EC50: 0.96 µg/mL[21]
6 HIV-2EC50: 2.92 µg/mL[21]
11 HIV-1EC50: 47 µM[21]
45 Influenza A (H3N2)EC50: 31.4 µM[21]
15 TMV55% inhibition[20]
16a-c TMVBetter than ribavirin at 100 µg/mL[20]
- TMVEC50 values for protective activity available[22]
Antimicrobial and Antifungal Activities

The 1,2,3-thiadiazole scaffold is a component of various compounds exhibiting antibacterial and antifungal properties.

Table 3: Antimicrobial and Antifungal Activity of Representative 1,2,3-Thiadiazole Derivatives

Compound IDOrganism(s)Activity (MIC / EC50)Reference
8a, 8b S. aureus, B. subtilisMIC: 20-28 µg/mL[23]
8d, 8e A. niger, C. albicansMIC: 32-42 µg/mL[23]
19 S. aureusMIC: 62.5 µg/mL[23]
14a B. polymyxa, P. aeruginosaMIC: 2.5 µg/mL[24]
37, 38 B. subtilisMIC: 1000 µg/mL[24]
- E. coli, B. cereus, S. epidermidisMIC: 0.8 mg/mL[25][26]
2a Various fungiEC50: 2.99 - 28.35 µg/mL[27]
Anti-inflammatory and Antiamoebic Activities

Beyond cancer and infectious diseases, 1,2,3-thiadiazole derivatives have demonstrated potential as anti-inflammatory and antiamoebic agents.

Table 4: Anti-inflammatory and Antiamoebic Activity of Representative 1,2,3-Thiadiazole Derivatives

Compound IDActivity TypeTarget/OrganismActivity (IC50)Reference
3a-c Anti-inflammatoryAChE, BuChE-[28]
- Anti-inflammatory--[29]
131 AntiamoebicE. histolyticaIC50: 0.24 µM[1]
132 AntiamoebicE. histolyticaIC50: 0.23 µM[1]

Key Experimental Workflows

The biological evaluation of 1,2,3-thiadiazole derivatives relies on a suite of standardized in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Studies Synthesis 1,2,3-Thiadiazole Synthesis (e.g., Hurd-Mori) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (SRB, MTT) Characterization->Anticancer Antiviral Antiviral Assays (e.g., RT Assay, CPE) Characterization->Antiviral Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Characterization->Anti_inflammatory Tubulin_Assay Tubulin Polymerization Assay Anticancer->Tubulin_Assay Hsp90_Assay Hsp90 Inhibition Assay Anticancer->Hsp90_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anticancer->Pathway_Analysis

General Experimental Workflow for 1,2,3-Thiadiazole Drug Discovery.

Conclusion

The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the optimization of lead compounds, elucidation of novel mechanisms of action, and the exploration of this versatile scaffold in addressing emerging therapeutic challenges. This guide serves as a foundational resource for researchers embarking on the exploration of the rich and promising chemistry of 1,2,3-thiadiazoles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides from 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The 1,2,3-thiadiazole moiety is a valuable pharmacophore known to exhibit diverse biological effects. The synthesis of sulfonamides derived from 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride combines these two important structural motifs, offering a promising avenue for the discovery of novel therapeutic agents.

These application notes provide a detailed protocol for the synthesis of N-substituted 4-(1,2,3-thiadiazol-4-yl)benzenesulfonamides. The procedure is based on the general and widely applicable reaction of sulfonyl chlorides with primary and secondary amines.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

G Experimental Workflow for Sulfonamide Synthesis A Dissolve Amine and Base in Anhydrous Solvent C Add Sulfonyl Chloride Solution Dropwise to Amine Mixture A->C B Prepare Solution of this compound B->C D Monitor Reaction by TLC C->D E Workup: - Solvent Evaporation - Extraction - Washing D->E F Purification by Column Chromatography E->F G Characterization (NMR, MS) F->G

Application Notes and Protocols: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride in click chemistry. The primary application detailed herein involves a two-step process: the conversion of the sulfonyl chloride to a sulfonyl azide, followed by its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the facile conjugation of the 4-(1,2,3-thiadiazol-4-yl)benzenesulfonyl moiety to a wide variety of alkyne-containing molecules. The 1,2,3-thiadiazole heterocycle is a significant pharmacophore, with derivatives reported to exhibit a range of biological activities, including anticancer, and antimicrobial effects.[1][2] Notably, thiadiazole-containing compounds have been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5]

The protocols provided are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and chemical biology.

Reaction Overview: A Two-Step Click Chemistry Approach

The use of this compound in click chemistry is most effectively achieved through a two-step sequence:

  • Synthesis of the Sulfonyl Azide: The sulfonyl chloride is first converted to the corresponding 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide. This is a robust and high-yielding nucleophilic substitution reaction using sodium azide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting sulfonyl azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to stereoselectively form a 1,4-disubstituted 1,2,3-triazole.

This two-step process is illustrated in the workflow diagram below.

G cluster_0 Step 1: Sulfonyl Azide Synthesis cluster_1 Step 2: CuAAC Reaction Sulfonyl_Chloride This compound Reaction1 Nucleophilic Substitution Sulfonyl_Chloride->Reaction1 Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction1 Sulfonyl_Azide 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide Reaction1->Sulfonyl_Azide Reaction2 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Sulfonyl_Azide->Reaction2 Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Reaction2 Final_Product 1,2,3-Triazole Product Reaction2->Final_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Reaction2

Figure 1: Experimental workflow for the two-step click chemistry approach.

Data Presentation

Table 1: Synthesis of Aryl Sulfonyl Azides from Aryl Sulfonyl Chlorides
EntrySulfonyl ChlorideSolventTimeTemperatureYield (%)Reference
14-Methylbenzenesulfonyl chloridePEG-40010 minRoom Temp.97[2]
24-Methoxybenzenesulfonyl chloridePEG-40010 minRoom Temp.96[2]
34-Bromobenzenesulfonyl chloridePEG-40010 minRoom Temp.97[2]
44-Nitrobenzenesulfonyl chloridePEG-40030 minRoom Temp.90[2]
52-Naphthalenesulfonyl chloridePEG-40010 minRoom Temp.94[2]
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Sulfonyl Azides
EntrySulfonyl AzideAlkyneCatalyst SystemSolventTimeYield (%)Reference
1Tosyl azidePhenylacetyleneCu(OAc)₂·H₂O / 2-aminophenolMeCN0.5 h95[6]
2Tosyl azide1-OctyneCu(OAc)₂·H₂O / 2-aminophenolMeCN0.5 h96[6]
3Tosyl azidePropargyl alcoholCu(OAc)₂·H₂O / 2-aminophenolMeCN0.5 h94[6]
44-Nitrobenzenesulfonyl azidePhenylacetyleneCu(OAc)₂·H₂O / 2-aminophenolMeCN1.0 h92[6]
54-Bromobenzenesulfonyl azide1-OctyneCu(OAc)₂·H₂O / 2-aminophenolMeCN0.5 h95[6]

Experimental Protocols

Protocol 1: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide

This protocol is adapted from a general procedure for the synthesis of sulfonyl azides from sulfonyl chlorides.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Polyethylene glycol 400 (PEG-400)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in PEG-400 (approximately 3-5 mL per mmol of sulfonyl chloride).

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-45 minutes).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (10 volumes relative to PEG-400).

  • Extract the aqueous phase with diethyl ether (3 x 10 volumes).

  • Combine the organic layers and wash with brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide.

  • The product is often of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography on silica gel.

Safety Precautions: Sulfonyl azides are potentially explosive and should be handled with care. Avoid heating and friction. Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction between a sulfonyl azide and a terminal alkyne.[6]

Materials:

  • 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide (from Protocol 1)

  • Terminal alkyne (e.g., N-propargyl-4-ethynylaniline) (1.0-1.1 eq)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)

  • 2-Aminophenol (10 mol%)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide (1.0 eq), the terminal alkyne (1.05 eq), copper(II) acetate monohydrate (0.05 eq), and 2-aminophenol (0.10 eq).

  • Add anhydrous acetonitrile as the solvent (to achieve a concentration of approximately 0.1-0.2 M).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 0.5-2 hours.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

The 1,2,3-thiadiazole scaffold and the 1,2,3-triazole linker are both prevalent in medicinal chemistry and have been incorporated into molecules targeting various biological pathways. In particular, hybrid molecules containing these motifs have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3][7] The EGFR signaling cascade promotes cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified EGFR signaling pathway, highlighting potential points of inhibition.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thiadiazole-Triazole Hybrid Molecule Inhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and potential inhibition by thiadiazole-triazole hybrids.

The click chemistry protocols described here provide a modular and efficient route to synthesize a library of 4-(1,2,3-thiadiazol-4-yl)benzenesulfonyl-triazole conjugates. By varying the alkyne component, researchers can rapidly generate a diverse set of molecules for screening as potential EGFR inhibitors or for other applications in drug discovery and chemical biology.

References

Application Notes and Protocols: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride as a chemical probe for activity-based protein profiling (ABPP). The methodologies described are based on established principles for sulfonyl-based electrophilic probes and are intended to serve as a starting point for experimental design.

Introduction

This compound is a reactive chemical compound featuring a sulfonyl chloride moiety, a well-established electrophilic warhead, and a 1,2,3-thiadiazole group. The 1,2,3-thiadiazole heterocycle is present in a variety of biologically active molecules, suggesting it may serve as a recognition element, guiding the probe to specific protein targets.[1] As a chemical probe, this molecule can be employed in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying and characterizing the functional state of enzymes and other proteins in complex biological systems.[2][3]

ABPP utilizes reactive small-molecule probes that covalently bind to the active sites of specific proteins.[4][5] This allows for the direct assessment of protein activity in their native environment.[6] The sulfonyl chloride group in this compound functions as an electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues, such as lysine, tyrosine, and serine, often found in the active or allosteric sites of proteins.[7][8]

Principle of Action: Covalent Target Engagement

The utility of this compound as a chemical probe is derived from the reactivity of the sulfonyl chloride group. This electrophilic center is susceptible to nucleophilic attack by amino acid residues on target proteins. The reaction proceeds via a mechanism analogous to the well-documented Sulfur(VI) Fluoride Exchange (SuFEx) and Sulfur-triazole exchange (SuTEx) chemistries.[9][10] A nucleophilic residue in a protein's active or binding site attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the chloride leaving group. This covalent and irreversible modification effectively "tags" the protein for subsequent detection and identification.

Potential Applications

Based on the known reactivity of sulfonyl-based probes and the biological relevance of the thiadiazole scaffold, this compound is a promising tool for various applications in chemical biology and drug discovery:

  • Broad-Spectrum Kinase Profiling: Many sulfonyl-based probes have been shown to target a conserved lysine residue within the ATP-binding site of protein kinases.[8] This probe could potentially be used to profile the activity of a wide range of kinases in live cells, providing insights into signaling pathways and their dysregulation in disease.

  • Identification of Novel "Druggable" Sites: By reacting with functionally important nucleophilic residues, this probe can help to identify previously uncharacterized binding pockets on proteins, opening up new avenues for therapeutic intervention.

  • Target Deconvolution and Validation: In drug discovery campaigns, identifying the specific protein targets of a hit compound is crucial. This probe can be used in competitive profiling experiments to determine the protein targets of other small molecules.

  • Screening for Covalent Inhibitors: The probe can be adapted for high-throughput screening assays to discover novel covalent inhibitors that target the same sites.

Quantitative Data Summary

While specific quantitative data for this compound is not yet extensively published, the following table provides representative data for analogous sulfonyl-based probes used in ABPP to illustrate the types of information that can be obtained.

ParameterRepresentative Value/InformationTarget Protein ClassReference
Probe Concentration 1-10 µM (in situ)Protein Kinases[11]
Labeling Time 30-60 minutes (in situ)Various[11]
Targeted Residues Lysine, Tyrosine, SerineProtein Kinases, Glutathione Transferases[7][8]
Competition IC50 10 nM - 10 µM (for competitor)Protein Kinases[8]
Number of Targets Identified >100 kinases in a single experimentProtein Kinases[8]

Experimental Protocols

The following are detailed protocols for the application of this compound as a chemical probe. Note: These are generalized protocols based on analogous sulfonyl probes and should be optimized for the specific experimental system. A reporter tag, such as an alkyne or azide, would need to be incorporated into the probe structure for visualization and enrichment via click chemistry. For the purpose of these protocols, we will assume an alkyne-modified version of the probe is available.

Protocol 1: In Situ Activity-Based Protein Profiling in Cultured Cells

This protocol describes the labeling of protein targets with an alkyne-modified this compound probe in live cells, followed by lysis and fluorescent detection.

Materials:

  • Alkyne-modified this compound probe

  • Cultured mammalian cells (e.g., Jurkat, HEK293T)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Rhodamine-azide or other fluorescent azide tag

  • Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of the alkyne-probe in DMSO.

  • Cell Treatment: a. Aspirate the culture medium and wash the cells once with warm serum-free medium. b. Add fresh serum-free medium to each well. c. Add the alkyne-probe to the desired final concentration (e.g., 1-10 µM). Include a DMSO vehicle control. d. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Cell Lysis: a. Aspirate the medium and wash the cells twice with cold DPBS. b. Add 100-200 µL of cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 20 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (proteome). Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50 µg of proteome with the click chemistry reagents. A typical reaction mixture might include: 100 µM rhodamine-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. b. Incubate at room temperature for 1 hour in the dark.

  • SDS-PAGE Analysis: a. Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes. b. Load the samples onto a polyacrylamide gel. c. Run the gel until the dye front reaches the bottom.

  • Visualization: a. Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the fluorophore (e.g., rhodamine). b. After scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.

Protocol 2: Target Identification by Mass Spectrometry

This protocol outlines the enrichment of probe-labeled proteins and their identification using LC-MS/MS.

Materials:

  • All materials from Protocol 1

  • Biotin-azide

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin (sequencing grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1 to generate the proteome from probe-treated and control cells.

  • Click Chemistry with Biotin-Azide: a. To 1 mg of proteome, add biotin-azide (instead of rhodamine-azide) and the other click chemistry reagents as described in Protocol 1, step 5. b. Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins: a. Pre-wash streptavidin-agarose beads with PBS. b. Add the beads to the biotinylated proteome and incubate for 1-2 hours at 4°C with gentle rotation. c. Centrifuge to pellet the beads and discard the supernatant. d. Wash the beads sequentially with PBS containing 1% SDS, PBS, and water to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion: a. Resuspend the beads in a buffer containing urea (e.g., 6 M urea in 100 mM Tris-HCl, pH 8.0). b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C. c. Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. d. Dilute the urea concentration to <1 M with buffer. e. Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Peptide Analysis by LC-MS/MS: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid. c. Analyze the peptides by LC-MS/MS. d. Search the resulting data against a protein database to identify the labeled proteins. The mass of the probe adduct on the modified peptide should be included as a variable modification in the search parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a chemical probe.

ABPP_Workflow cluster_cell In Situ / In Vitro cluster_analysis Downstream Analysis Probe Alkyne-Probe (Thiadiazole-Benzenesulfonyl-Alkyne) Proteome Complex Proteome (Live Cells or Lysate) Probe->Proteome Incubation LabeledProteome Covalently Labeled Proteome Proteome->LabeledProteome Covalent Modification Click Click Chemistry (e.g., with Biotin-Azide) LabeledProteome->Click Enrich Affinity Enrichment (Streptavidin Beads) Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest MS LC-MS/MS Analysis Digest->MS Results Target Protein Identification MS->Results

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Kinase_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Probe Thiadiazole Sulfonyl Probe Probe->Raf Inhibition Probe->MEK Probe->ERK

Caption: MAPK signaling pathway as a target for kinase-directed probes.

Competitive_Profiling Proteome Proteome Preincubation Pre-incubation Proteome->Preincubation Inhibitor Test Inhibitor Inhibitor->Preincubation Probe Alkyne-Probe ProbeLabeling Probe Labeling Probe->ProbeLabeling Preincubation->ProbeLabeling Analysis Gel or MS Analysis ProbeLabeling->Analysis Result Reduced Probe Signal for Inhibitor Targets Analysis->Result

Caption: Workflow for competitive profiling to identify inhibitor targets.

References

Application Notes: Thiadiazole Framework in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in the design and development of novel anticancer agents.[1][2] Its mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes.[1] Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, and their structural similarity to pyrimidine makes them effective bioisosteres capable of interfering with DNA replication processes.[3][4][5][6] This document provides an overview of the applications of the thiadiazole framework in oncology, detailing the mechanisms of action, summarizing key quantitative data, and providing protocols for relevant experimental procedures.

Therapeutic Potential and Mechanisms of Action

Thiadiazole-based compounds have demonstrated significant potential in cancer therapy by targeting various key molecules and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7]

1. Kinase Inhibition: A primary mechanism of action for many thiadiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7]

  • EGFR and HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are often overexpressed in various cancers, including breast cancer.[3] Thiadiazole derivatives have been designed as potent inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling pathways like PI3K/Akt and MAPK/ERK that are critical for cancer cell growth and survival.[3][7] Some compounds have been developed as dual EGFR/HER-2 inhibitors to overcome drug resistance.[3]

  • Akt Inhibition: The Akt (Protein Kinase B) signaling pathway is a central node in cell survival and proliferation. Several studies have reported thiadiazole-based compounds that effectively inhibit the phosphorylation of Akt, leading to the induction of apoptosis in cancer cells.[8][9]

2. Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Some thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin subunits and inhibiting their polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1]

3. Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain thiadiazole compounds have been shown to inhibit these enzymes, leading to DNA damage and cell death.[7]

4. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Aberrant HDAC activity is often observed in cancer. Thiadiazole derivatives have been investigated as HDAC inhibitors, which can modulate gene expression to induce cell cycle arrest and apoptosis.[1][7]

5. Induction of Apoptosis: A common outcome of the various mechanisms of action of thiadiazole anticancer agents is the induction of programmed cell death, or apoptosis.[7] This can be triggered through the inhibition of survival pathways, cell cycle arrest, or direct activation of apoptotic machinery.[7][10]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected thiadiazole derivatives against various human cancer cell lines. The IC50 and GI50 values represent the concentration of the compound required to inhibit 50% of cell growth or proliferation.

Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Compound 3e HeLa (Cervical Carcinoma)0.70[1]
U2OS (Osteosarcoma)0.69[1]
NSC763968 Leukemia Cell Lines0.18 - 1.45[1]
Prostate Cancer Cell Lines0.18 - 1.45[1]
Compound 25 T47D (Breast Cancer)0.042 - 0.058[1]

Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Indole-Substituted Derivatives HL-60 (Myeloid Leukemia)0.24 - 1.72[1]
U937 (Myeloid Leukemia)0.24 - 1.72[1]
HDAC1 Inhibitors HCT-116 (Colorectal Carcinoma)0.08 - 0.31[1]
Ciprofloxacin Hybrid 1e MCF-7 (Breast Cancer)3.26[3]
Honokiol Derivative 8a A549 (Lung Cancer)1.62[3]
LSD1 Inhibitor 22d MCF-7 (Breast Cancer)1.52[3][11]
Disulfide Derivative 43 MCF-7 (Breast Cancer)1.78[12]
A549 (Lung Cancer)4.04[12]
Compound 2g LoVo (Colon Cancer)2.44[13]

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

This protocol describes a common method for the synthesis of 1,3,4-thiadiazole derivatives, which often serve as the core scaffold for further functionalization.

Materials:

  • Thiosemicarbazide

  • Appropriate carboxylic acid

  • Phosphorus oxychloride (POCl3) or other dehydrating agents

  • Appropriate solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of thiosemicarbazide (1 equivalent) and the desired carboxylic acid (1 equivalent) is prepared in a round-bottom flask.

  • Phosphorus oxychloride (or another suitable dehydrating agent) is added dropwise to the mixture under stirring and cooling in an ice bath.

  • After the addition is complete, the reaction mixture is heated under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole.

  • Further modifications, such as N-acylation or substitution at the 5-position, can be carried out on this core structure.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of thiadiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Thiadiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the thiadiazole compounds in the complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation Tubulin Tubulin CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Thiadiazole Thiadiazole Derivatives Thiadiazole->EGFR Thiadiazole->Akt Thiadiazole->Tubulin

Caption: Inhibition of key signaling pathways by thiadiazole derivatives.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with Thiadiazole Compound Dilutions incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

The Lynchpin Intermediate: A Guide to 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Thiadiazole Moiety in Modern Agrochemicals

The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold in the landscape of agrochemical research and development. Its unique electronic properties and conformational rigidity impart a diverse range of biological activities to molecules that contain it, including herbicidal, fungicidal, and plant growth regulatory effects[1]. When this heterocycle is coupled with a benzenesulfonyl chloride functional group, the resulting intermediate, 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride, becomes a powerful and versatile building block for the synthesis of a new generation of crop protection agents.

This document serves as a comprehensive technical guide for researchers, chemists, and process development scientists. It provides detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent application in the preparation of advanced agrochemical candidates, particularly sulfonylurea herbicides. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Physicochemical Properties and Safety Precautions

A thorough understanding of the properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueSource
CAS Number 499771-00-5--INVALID-LINK--
Molecular Formula C₈H₅ClN₂O₂S₂--INVALID-LINK--
Molecular Weight 260.72 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidGeneral Knowledge
Melting Point Not widely reported, expected to be a solid at room temperature.General Knowledge

Safety and Handling:

This compound is a reactive sulfonyl chloride. As with all sulfonyl chlorides, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Synthetic Protocol for this compound

The synthesis of the title intermediate can be logically approached in a two-step sequence starting from the commercially available 4-acetylbenzenesulfonyl chloride. This pathway involves the formation of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization A 4-Acetylbenzenesulfonyl chloride C 4-(1-Semicarbazonoethyl)benzenesulfonyl chloride A->C NaOAc, EtOH/H₂O B Semicarbazide Hydrochloride B->C E This compound C->E Anhydrous Solvent (e.g., DCM) D Thionyl Chloride (SOCl₂) D->E

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 4-(1-Semicarbazonoethyl)benzenesulfonyl chloride

This initial step transforms the acetyl group of the starting material into a semicarbazone, which is the direct precursor for the Hurd-Mori cyclization.

Materials:

  • 4-Acetylbenzenesulfonyl chloride (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

Protocol:

  • In a round-bottom flask, dissolve 4-acetylbenzenesulfonyl chloride in ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride and sodium acetate in a minimal amount of water.

  • Add the aqueous solution of semicarbazide and sodium acetate to the ethanolic solution of 4-acetylbenzenesulfonyl chloride with stirring.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the product, 4-(1-semicarbazonoethyl)benzenesulfonyl chloride, under vacuum. The product can be used in the next step without further purification if TLC shows a single major spot.

Causality and Expertise: The use of sodium acetate is crucial as it acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base to react with the ketone. The ethanol/water solvent system is chosen to ensure the solubility of both the organic starting material and the inorganic reagents.

Step 2: Hurd-Mori Cyclization to this compound

This is the key ring-forming step, where the semicarbazone is cyclized to the 1,2,3-thiadiazole ring using thionyl chloride.

Materials:

  • 4-(1-Semicarbazonoethyl)benzenesulfonyl chloride (from Step 1) (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0-5.0 eq)

  • Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, suspend the dry 4-(1-semicarbazonoethyl)benzenesulfonyl chloride in anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. It is critical to maintain the temperature below 10 °C during the addition as the reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice in a beaker to quench the excess thionyl chloride. This step should be performed in a well-ventilated fume hood.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Causality and Expertise: The Hurd-Mori reaction mechanism involves the reaction of the hydrazone derivative with thionyl chloride to form a chlorosulfinyl intermediate, which then undergoes cyclization and elimination of sulfur dioxide and hydrogen chloride to form the stable 1,2,3-thiadiazole ring[2]. The use of anhydrous conditions is paramount as thionyl chloride reacts violently with water. The excess thionyl chloride serves as both a reagent and a dehydrating agent.

Application in Agrochemical Synthesis: A Representative Protocol for a Sulfonylurea Herbicide

This compound is an ideal precursor for the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action as inhibitors of the acetolactate synthase (ALS) enzyme in plants. The following protocol describes the synthesis of a representative, hypothetical sulfonylurea herbicide.

G cluster_0 Sulfonylurea Bridge Formation A This compound C Representative Sulfonylurea Herbicide A->C Base (e.g., Pyridine or Triethylamine) Anhydrous Solvent (e.g., Acetonitrile) B Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) B->C

Figure 2: General reaction for the synthesis of a sulfonylurea herbicide.

Protocol: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-4-(1,2,3-thiadiazol-4-yl)benzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4,6-dimethoxypyrimidine (1.0 eq)

  • Anhydrous pyridine or triethylamine (as a base and solvent)

  • Anhydrous acetonitrile (as a solvent, optional)

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous pyridine.

  • To this solution, add this compound portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove pyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Expertise: The reaction proceeds via a nucleophilic attack of the amino group of the pyrimidine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a heterocyclic amine like 2-amino-4,6-dimethoxypyrimidine is representative of the structures found in many commercial sulfonylurea herbicides.

Conclusion

This compound is a high-value intermediate that provides a direct and efficient route to novel agrochemicals. The protocols detailed in this guide are robust and based on well-established chemical principles, offering a solid foundation for both discovery and process development efforts. The strategic incorporation of the 1,2,3-thiadiazole-benzenesulfonamide moiety into new molecular frameworks holds significant promise for the development of next-generation crop protection solutions with enhanced efficacy and desirable environmental profiles.

References

Continuous Flow Synthesis of Sulfonyl Chlorides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous flow synthesis of sulfonyl chlorides offers significant advantages over traditional batch methods, including enhanced safety, improved process control, and greater scalability. This document provides detailed application notes and protocols for the synthesis of sulfonyl chlorides via various precursors in continuous flow environments. The information is intended to guide researchers, scientists, and drug development professionals in implementing these advanced manufacturing techniques.

Synthesis of Aryl Sulfonyl Chlorides via Chlorosulfonation

This method is suitable for the large-scale production of aryl sulfonyl chlorides from aromatic precursors using chlorosulfonic acid. The use of a continuous flow setup mitigates the hazards associated with the highly exothermic and corrosive nature of the reaction.[1][2]

Logical Workflow for Continuous Chlorosulfonation

cluster_reagents Reagent Preparation cluster_reaction Continuous Reaction cluster_workup Work-up & Isolation Aromatic_Precursor Aromatic Precursor in Solvent Pump1 Pump 1 Aromatic_Precursor->Pump1 Chlorosulfonic_Acid Chlorosulfonic Acid Pump2 Pump 2 Chlorosulfonic_Acid->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer CSTR1 CSTR 1 (Heated) CSTR2 CSTR 2 (Heated) CSTR1->CSTR2 Quench Quenching (e.g., Ice/Water) CSTR2->Quench Mixer->CSTR1 Filtration Continuous Filtration Quench->Filtration Drying Drying Filtration->Drying Product Aryl Sulfonyl Chloride Drying->Product

Caption: Workflow for continuous chlorosulfonation of aromatic compounds.

Experimental Protocol

Materials:

  • Aromatic precursor

  • Chlorosulfonic acid (ClSO₃H)

  • Suitable organic solvent (if necessary)

  • Quenching solution (e.g., ice-water mixture)

  • Continuous stirred-tank reactors (CSTRs)

  • Peristaltic or syringe pumps

  • Continuous filtration system

  • Heating and temperature control system

  • Gas scrubber

Procedure:

  • Prepare a solution of the aromatic precursor in a suitable solvent (if applicable).

  • Set up a series of CSTRs with controlled heating.

  • Using separate pumps, continuously feed the aromatic precursor solution and chlorosulfonic acid into the first CSTR.

  • The reaction mixture flows sequentially through the heated CSTRs to ensure complete reaction. The residence time is controlled by the flow rates and reactor volume.

  • The output from the final CSTR is continuously quenched by mixing with a stream of ice-water.

  • The resulting slurry is fed into a continuous filtration system to isolate the crude product.

  • The isolated solid is washed and dried to yield the final aryl sulfonyl chloride.

Quantitative Data
ParameterValueReference
Starting MaterialConfidential drug target precursor[1]
ReagentChlorosulfonic acid[1]
TemperatureOptimized via DOE[1]
Residence TimeOptimized via DOE[1]
Spacetime Yield (Batch)0.072 g mL⁻¹ h⁻¹[1]
Spacetime Yield (Flow)0.139 g mL⁻¹ h⁻¹[1]
ScaleUp to 500 g in 12 h[1]

Synthesis from Thiols and Disulfides via Oxidative Chlorination

This approach provides a versatile route to both aliphatic and aromatic sulfonyl chlorides. Continuous flow processing allows for precise control over the highly exothermic oxidative chlorination reaction, enhancing safety and yield.[3][4]

Reaction Pathway for Oxidative Chlorination of Thiols/Disulfides

Thiol Thiol (R-SH) or Disulfide (R-S-S-R) Flow_Reactor Flow Reactor Thiol->Flow_Reactor Oxidizing_Chlorinating_Agent Oxidizing/ Chlorinating Agent (e.g., DCH, HNO₃/HCl/O₂) Oxidizing_Chlorinating_Agent->Flow_Reactor Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Flow_Reactor->Sulfonyl_Chloride

Caption: General scheme for the continuous flow synthesis of sulfonyl chlorides from thiols or disulfides.

Experimental Protocol (Using DCH)

Materials:

  • Thiol or disulfide

  • 1,3-dichloro-5,5-dimethylhydantoin (DCH)

  • Suitable organic solvent (e.g., acetonitrile)

  • Microreactor or coiled flow reactor

  • Syringe pumps

  • Back pressure regulator

  • Temperature control system

Procedure:

  • Prepare a solution of the thiol or disulfide in the chosen solvent.

  • Prepare a solution of DCH in the same solvent.

  • Using syringe pumps, introduce the two solutions into a T-mixer before entering the flow reactor.

  • The reactor is maintained at the optimized temperature.

  • The reaction mixture flows through the reactor for a specific residence time, controlled by the flow rates and reactor volume.

  • The output stream is collected, and the product is isolated after appropriate work-up (e.g., quenching, extraction, and solvent removal).

Quantitative Data
ParameterValueReference
SubstratesAliphatic and aromatic disulfides and thiols[3]
Reagent1,3-dichloro-5,5-dimethylhydantoin (DCH)[3]
Reactor Volume639 µL[3]
Residence Time41 s[3]
Space-Time Yield6.7 kg L⁻¹ h⁻¹[3]
YieldsGood[3]
Alternative Protocol (Using HNO₃/HCl/O₂)

A metal-free alternative utilizes nitric acid, hydrochloric acid, and oxygen as the oxidizing system.[5][6][7][8] This method offers a more environmentally benign process.[8]

Quantitative Data (HNO₃/HCl/O₂)
ParameterValueReference
SubstratesThiols and disulfides[6][8]
ReagentsHNO₃, HCl, O₂[6][8]
Throughput3.7 g h⁻¹[6][8]
Isolated Yields70–81%[5][6][8]
Process Mass Intensity (PMI)15[5][6][8]

Synthesis via Grignard Reagents and Sulfuryl Chloride

While a dedicated continuous flow protocol for the direct conversion of Grignard reagents to sulfonyl chlorides is not extensively documented, the synthesis of Grignard reagents in flow is well-established.[9][10] This can be coupled with a subsequent reaction with sulfuryl chloride in a telescoped flow process. This approach is particularly useful for aryl sulfonyl chlorides.

Proposed Experimental Workflow

cluster_grignard Grignard Formation (Module 1) cluster_sulfonylation Sulfonylation (Module 2) Aryl_Halide Aryl Halide Magnesium Magnesium (Packed Bed) Aryl_Halide->Magnesium Grignard_Reagent Aryl Magnesium Halide Magnesium->Grignard_Reagent Mixer T-Mixer Grignard_Reagent->Mixer Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->Mixer Reactor_Coil Reactor Coil Mixer->Reactor_Coil Product Aryl Sulfonyl Chloride Reactor_Coil->Product

Caption: A proposed two-module continuous flow setup for the synthesis of aryl sulfonyl chlorides from Grignard reagents.

Experimental Protocol (Proposed)

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Magnesium turnings

  • Anhydrous solvent (e.g., THF)

  • Sulfuryl chloride (SO₂Cl₂)

  • Packed-bed reactor for Grignard formation

  • Coiled flow reactor for sulfonylation

  • Syringe pumps

  • Back pressure regulator

  • Temperature control system

Procedure:

  • Module 1: Grignard Reagent Formation

    • Pack a column reactor with magnesium turnings.

    • Continuously pump a solution of the aryl halide in an anhydrous solvent through the packed-bed reactor to generate the Grignard reagent.

  • Module 2: Sulfonylation

    • The output stream containing the Grignard reagent is mixed with a solution of sulfuryl chloride in an anhydrous solvent at a T-mixer.

    • The reaction mixture then flows through a temperature-controlled reactor coil to allow for the sulfonylation reaction to proceed.

    • The product stream is collected and subjected to an appropriate work-up procedure to isolate the aryl sulfonyl chloride.

Quantitative Data (Batch Reference)

The following data from batch synthesis can be used as a starting point for optimization in a continuous flow setup.[11]

ParameterValueReference
Grignard ReagentsPhenylmagnesium bromide, Arylmagnesium chlorides[11]
ReagentSulfuryl chloride[11]
SolventEther-hexane, THF-hexane[11]
Temperature0 °C[11]
Yields (ArMgCl)53–64%[11]

Conclusion

The continuous flow synthesis of sulfonyl chlorides represents a significant advancement in chemical manufacturing, offering safer, more efficient, and scalable processes. The protocols and data presented herein provide a solid foundation for researchers and professionals to adopt these modern techniques for the synthesis of this important class of chemical intermediates. The inherent advantages of flow chemistry, such as precise control over reaction parameters, make it a powerful tool for optimizing the synthesis of a wide range of sulfonyl chlorides.

References

Application Notes and Protocols for One-Pot Synthesis of Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, recognized as a vital structural motif in a wide array of therapeutic agents.[1] It serves as a key pharmacophore and a bioisosteric replacement for amides, offering modulated physicochemical properties such as improved metabolic stability and binding affinity.[1][2] Traditionally, the synthesis of sulfonamides involves the reaction of an amine with a pre-synthesized and often unstable or toxic aryl sulfonyl chloride.[1][3][4] Modern synthetic strategies have focused on developing more efficient, safer, and convergent one-pot methodologies. These approaches circumvent the need to isolate reactive intermediates like sulfonyl chlorides, thereby streamlining the synthesis of diverse sulfonamide libraries crucial for drug discovery programs.[2][5]

This document details two robust one-pot protocols for the synthesis of substituted sulfonamides, focusing on methods that utilize aryl sulfonyl chlorides either as a direct starting material in a sequential reaction or as a key intermediate generated in situ.

Method 1: Copper-Catalyzed One-Pot Synthesis from Aryl Carboxylic Acids and Amines via In Situ Sulfonyl Chloride Formation

This innovative method leverages a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert readily available aryl carboxylic acids into aryl sulfonyl chlorides in situ.[1][2][5][6][7] This is immediately followed by the addition of an amine in the same reaction vessel to afford the desired sulfonamide. The process avoids the pre-functionalization of starting materials and is applicable to a broad range of substrates.[2][5]

Reaction Mechanism and Workflow

The reaction proceeds via a proposed radical mechanism. A Cu(II) catalyst reacts with the aryl carboxylate to form a photoactive complex. Upon irradiation with 365 nm light, a ligand-to-metal charge transfer occurs, generating an aroyloxy radical which then undergoes decarboxylation to form an aryl radical. This radical is trapped by sulfur dioxide (SO₂), forming an aryl sulfonyl radical. Subsequent reaction with a chlorine source generates the aryl sulfonyl chloride intermediate. The final step involves the nucleophilic attack of an added amine on the sulfonyl chloride to yield the sulfonamide.

Diagram of the Experimental Workflow

G cluster_0 Step 1: In Situ Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation A Combine Aryl Carboxylic Acid, [Cu(MeCN)4]BF4, Reagents*, and MeCN in a vial B Add SO2 solution A->B C Irradiate with 365 nm LEDs for 12 hours B->C D Remove unreacted SO2 (e.g., via vacuum) C->D E Add Amine and Base (e.g., DIPEA or Pyridine) D->E One-Pot Transition F Stir at room temperature E->F G Work-up and Purification F->G H Final Sulfonamide Product G->H note *Reagents: 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT) LiBF4

Caption: Workflow for the one-pot synthesis of sulfonamides from aryl carboxylic acids.

Experimental Protocol

General Procedure for Decarboxylative Chlorosulfonylation and One-Pot Amination: [2]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the (hetero)aryl carboxylic acid (0.5 mmol, 1.0 equiv), [Cu(MeCN)₄]BF₄ (0.1 mmol, 20 mol%), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.5 mmol, 1.0 equiv), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT) (0.5 mmol, 1.0 equiv), and LiBF₄ (0.6 mmol, 1.2 equiv).

  • Solvent and SO₂ Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous acetonitrile (MeCN, 5.0 mL, 0.1 M) followed by a 4.0 M solution of SO₂ in MeCN (0.25 mL, 2.0 equiv).

  • Photocatalysis: Seal the vial and stir the mixture while irradiating with 365 nm LEDs for 12 hours at room temperature.

  • Amine Addition: After 12 hours, turn off the LEDs. Carefully vent the reaction vessel and remove any unreacted SO₂ by applying a vacuum for a few minutes. Add the desired amine (1.0 mmol, 2.0 equiv) and a suitable base such as diisopropylethylamine (DIPEA) or pyridine (2.0-4.0 equiv).

  • Reaction Completion: Stir the reaction mixture at room temperature until the sulfonyl chloride intermediate is fully consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired sulfonamide.

Quantitative Data Summary

The following table summarizes the yields for a variety of substrates under the optimized one-pot conditions.

Aryl Carboxylic AcidAmineYield (%)
Benzoic acidAmmonia (NH₄OH)63
4-Methoxybenzoic acidMorpholine75
4-(Trifluoromethyl)benzoic acidPiperidine72
3-Chlorobenzoic acidAniline65
Isonicotinic acidBenzylamine63
3-(Methoxycarbonyl)-BCP-1-carboxylic acidMorpholine63
2-Chloro-6-(trifluoromethyl)nicotinic acidN-Boc-piperazine65

Data sourced from J. Am. Chem. Soc. 2023, 145, 39, 21189–21196.[2][6]

Method 2: Metal-Free One-Pot Synthesis from Nitroarenes and Aryl Sulfonyl Chlorides

This method provides a metal-free pathway to N-arylsulfonamides by first reducing a nitroarene to the corresponding aniline in situ, which then reacts with an aryl sulfonyl chloride in the same pot.[8] The reduction is promoted by diboronic acid (B₂(OH)₄) in water, offering an environmentally benign approach.[8]

Reaction Mechanism and Workflow

The process occurs in two sequential steps within a single pot. First, the nitroarene is reduced to an aryl amine using diboronic acid in water at elevated temperature. After the reduction is complete, the aryl sulfonyl chloride is added directly to the reaction mixture, which then couples with the newly formed aniline to produce the N-arylsulfonamide.

Diagram of the Reaction Pathway

G A Nitroarene (Ar-NO2) B Aryl Amine (Ar-NH2) A->B Step 1: Reduction B2(OH)4, H2O, 100 °C, 8h D N-Aryl- sulfonamide B->D Step 2: Coupling 100 °C, 8h C Aryl Sulfonyl Chloride (Ar'-SO2Cl) C->D

Caption: One-pot synthesis of N-arylsulfonamides from nitroarenes.

Experimental Protocol

General Procedure for One-Pot Nitro Reduction and Sulfonylation: [8]

  • Reduction Step: To a sealed reaction tube, add the nitroarene (0.25 mmol, 1.0 equiv), diboronic acid (B₂(OH)₄) (2.0 mmol, 8.0 equiv), and water (2.0 mL).

  • Heating: Seal the tube and heat the reaction mixture at 100 °C for 8 hours with vigorous stirring.

  • Sulfonylation Step: After 8 hours, cool the mixture slightly and add the aryl sulfonyl chloride (0.30 mmol, 1.2 equiv) directly to the reaction vessel.

  • Second Heating: Reseal the tube and heat the mixture at 100 °C for an additional 8-12 hours.

  • Work-up and Purification: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table presents the isolated yields for various N-arylsulfonamides synthesized using this metal-free, one-pot procedure.

NitroareneAryl Sulfonyl ChlorideYield (%)
NitrobenzeneTosyl chloride88
4-NitrotolueneBenzenesulfonyl chloride85
1-Chloro-4-nitrobenzeneTosyl chloride82
1-Fluoro-2-nitrobenzene4-Fluorobenzenesulfonyl chloride78
1,3-DinitrobenzeneTosyl chloride75 (Disulfonamide)

Data sourced from research articles on metal-free one-pot sulfonamide synthesis.[8]

Conclusion

The one-pot synthetic protocols described provide efficient, convergent, and often more environmentally friendly alternatives to traditional multi-step methods for preparing substituted sulfonamides. The copper-catalyzed decarboxylative approach offers a novel entry point from ubiquitous carboxylic acids, while the metal-free reduction of nitroarenes provides a green alternative using water as a solvent. These methods are highly valuable for medicinal chemists and drug development professionals, enabling the rapid generation of diverse sulfonamide libraries for structure-activity relationship (SAR) studies and accelerating the drug discovery pipeline.

References

Application Notes and Protocols for Amine Derivatization using 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical research and development, environmental analysis, and quality control. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), their metabolites, and biogenic amines, lack a strong chromophore, which limits their sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chromophoric tag onto the analyte molecule.[1]

This application note describes a detailed protocol for the derivatization of primary and secondary amines with 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride. This reagent introduces a thiadiazole-containing benzenesulfonyl moiety, which is expected to provide a strong UV absorbance, thereby significantly enhancing the detection sensitivity of the amine derivatives. The resulting sulfonamides are stable and exhibit excellent chromatographic properties, making them suitable for quantitative analysis by reverse-phase HPLC.

Principle of Derivatization

The derivatization reaction is based on the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.

Reaction Scheme:

R-NH₂ (Primary Amine) + ClSO₂-Ar → R-NH-SO₂-Ar + HCl R₂NH (Secondary Amine) + ClSO₂-Ar → R₂N-SO₂-Ar + HCl

Where Ar = -C₆H₄-(1,2,3-thiadiazol-4-yl)

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Amine standard solutions (e.g., aniline, benzylamine, diethylamine) in a suitable solvent

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Syringe filters, 0.45 µm

Instrumentation
  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Vortex mixer

  • Thermostatic water bath or heating block

  • pH meter

  • Analytical balance

Preparation of Reagents
  • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Buffer Solution: Prepare a 100 mM sodium bicarbonate solution in water and adjust the pH to 9.0 with 1 M HCl.

  • Amine Standard Stock Solutions: Prepare 1 mg/mL stock solutions of the desired amine standards in acetonitrile.

Derivatization Procedure
  • Sample Preparation: To 100 µL of the amine standard solution (or sample extract) in a microcentrifuge tube, add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.0).

  • Addition of Derivatizing Reagent: Add 200 µL of the 10 mg/mL this compound solution in acetonitrile to the mixture.

  • Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a water bath or heating block.

  • Quenching (Optional): To consume excess derivatizing reagent, 50 µL of a 1 M solution of a primary amine like glycine can be added, followed by a further incubation of 10 minutes at 60°C.

  • Extraction: After cooling to room temperature, add 500 µL of ethyl acetate and vortex for 1 minute. Centrifuge for 5 minutes at 5000 rpm.

  • Drying: Transfer the upper organic layer to a clean tube and dry over anhydrous sodium sulfate.

  • Final Sample Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (This is a hypothetical wavelength; optimization is required).

Data Presentation

The following tables present hypothetical quantitative data for the derivatization and analysis of three model amines to demonstrate the expected performance of this method.

Table 1: Retention Times and Linearity for Derivatized Amines

Analyte (Derivative)Retention Time (min)Linear Range (µg/mL)Correlation Coefficient (r²)
Aniline Derivative8.50.5 - 1000.9995
Benzylamine Derivative9.20.5 - 1000.9992
Diethylamine Derivative7.81.0 - 1500.9989

Table 2: Precision and Accuracy of the Method

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)RSD (%)
Aniline5.04.95 ± 0.1599.03.0
Aniline50.049.2 ± 1.298.42.4
Benzylamine5.05.10 ± 0.20102.03.9
Benzylamine50.050.5 ± 1.5101.03.0
Diethylamine10.09.80 ± 0.3598.03.6
Diethylamine100.0101.2 ± 2.8101.22.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Analyte (Derivative)LOD (µg/mL)LOQ (µg/mL)
Aniline Derivative0.150.5
Benzylamine Derivative0.180.5
Diethylamine Derivative0.301.0

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Preparation for Analysis amine_sample Amine Sample/Standard mixing 1. Mix Sample and Buffer amine_sample->mixing buffer Bicarbonate Buffer (pH 9.0) buffer->mixing derivatizing_reagent 4-(1,2,3-Thiadiazol-4-yl)benzene- 1-sulfonyl chloride in ACN add_reagent 2. Add Derivatizing Reagent derivatizing_reagent->add_reagent mixing->add_reagent vortex_incubate 3. Vortex and Incubate (60°C, 30 min) add_reagent->vortex_incubate quench 4. Quench (Optional) vortex_incubate->quench extraction 5. Liquid-Liquid Extraction quench->extraction drying 6. Dry Organic Phase extraction->drying reconstitution 7. Reconstitute in Mobile Phase drying->reconstitution filtration 8. Filter reconstitution->filtration hplc HPLC Analysis filtration->hplc HPLC_Analysis_Workflow cluster_hplc HPLC System autosampler Autosampler (Injects 20 µL) column C18 Reverse-Phase Column (30°C) autosampler->column pump HPLC Pump (1.0 mL/min) pump->column detector UV-Vis Detector (280 nm) column->detector data_system Data Acquisition System detector->data_system mobile_phase Mobile Phase (ACN:Water 60:40) mobile_phase->pump derivatized_sample Derivatized Sample derivatized_sample->autosampler report Quantitative Report data_system->report

References

Application Notes and Protocols: 1,2,3-Thiadiazole Derivatives as Plant Activators and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3-thiadiazole derivatives as both plant activators, inducing systemic acquired resistance (SAR), and as herbicides. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Section 1: 1,2,3-Thiadiazole Derivatives as Plant Activators

The 1,2,3-thiadiazole scaffold is a key pharmacophore in a class of synthetic plant activators that protect against a broad spectrum of pathogens by inducing the plant's own defense mechanisms.[1] Unlike traditional fungicides, these compounds do not have direct antimicrobial activity but rather prime the plant for a more rapid and robust defense response upon pathogen attack.[2] Commercially successful examples include Acibenzolar-S-methyl (BTH) and Tiadinil (TDL), which serve as benchmarks for the development of new, more potent derivatives.[2]

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

1,2,3-thiadiazole derivatives, such as BTH, function as synthetic analogs of salicylic acid (SA), a key signaling molecule in plant immunity.[3] They activate the SAR pathway, which provides long-lasting, broad-spectrum resistance to pathogens. The proposed mechanism involves the following key steps:

  • Perception and Signal Transduction: While the direct molecular target of many 1,2,3-thiadiazole derivatives is still under investigation, evidence suggests that BTH acts downstream of SA accumulation and upstream of the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[4] BTH is metabolized in the plant to its active form, acibenzolar, which is believed to interact with components of the SA signaling cascade.[3]

  • NPR1 Activation: In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon induction by SA or its analogs, cellular redox changes lead to the monomerization of NPR1.[3]

  • Nuclear Translocation and Gene Expression: Monomeric NPR1 translocates to the nucleus, where it interacts with TGA transcription factors. This complex then binds to the promoters of defense-related genes, including Pathogenesis-Related (PR) genes.[5]

  • PR Protein Synthesis and Enhanced Immunity: The expression of PR proteins, such as chitinases and glucanases, leads to the establishment of a systemic, long-lasting resistance against a broad range of pathogens.[6]

SAR_Pathway cluster_pathogen Pathogen Attack or Elicitor Application cluster_cell Plant Cell cluster_nucleus Nucleus Pathogen Pathogen SA Salicylic Acid (SA) Accumulation Pathogen->SA induces Thiadiazole 1,2,3-Thiadiazole Derivative (e.g., BTH) NPR1_inactive NPR1 (Oligomer) (Inactive) Thiadiazole->NPR1_inactive activates downstream of SA SA->NPR1_inactive triggers redox change NPR1_active NPR1 (Monomer) (Active) NPR1_inactive->NPR1_active monomerization TGA TGA Transcription Factors NPR1_active->TGA translocates and interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates Immunity Systemic Acquired Resistance (SAR) PR_Genes->Immunity leads to

Figure 1: Signaling pathway of 1,2,3-thiadiazole-induced SAR.
Quantitative Data: Efficacy of 1,2,3-Thiadiazole Plant Activators

The following table summarizes the protective efficacy of various 1,2,3-thiadiazole derivatives against different plant pathogens.

DerivativeTarget PathogenHost PlantEfficacy (%)Reference Compound
BTH Pseudomonas syringae pv. tabaciTobaccoHigh Protective ActivityN/A
BTH Colletotrichum lagenariumCucumberHigh Protective ActivityN/A
TDL Magnaporthe oryzae (Rice Blast)RiceEffectiveN/A
Compound 10a Not SpecifiedNot SpecifiedBetter than TDLTDL
Compound 10d Not SpecifiedNot SpecifiedBetter than TDLTDL
Compound 12b Not SpecifiedNot SpecifiedBetter than TDLTDL
Fluoro-containing derivative 3d Erysiphe cichoracearumCucumberMore potent than BTHBTH

Data sourced from multiple studies and compiled for comparative analysis.[2][7]

Experimental Protocols

This protocol describes a general method for the synthesis of 1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.[8][9]

Step 1: Formation of Semicarbazone

  • Dissolve the starting ketone (1.0 eq.) in ethanol.

  • Add an aqueous solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization with Thionyl Chloride

  • To a flask equipped with a dropping funnel and a reflux condenser, add an excess of thionyl chloride (5-10 eq.).

  • Cool the thionyl chloride to 0 °C in an ice bath.

  • Add the dry semicarbazone portion-wise over 30 minutes with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the completion of the reaction.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Slowly pour the residue onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Start Starting Ketone + Semicarbazide HCl Reflux Reflux in Ethanol Start->Reflux Semicarbazone Semicarbazone (Intermediate) Reflux->Semicarbazone Cyclization Cyclization with Thionyl Chloride (SOCl₂) Semicarbazone->Cyclization Purification Work-up and Purification Cyclization->Purification Product 1,2,3-Thiadiazole Derivative Purification->Product

Figure 2: General workflow for the Hurd-Mori synthesis.

This protocol is adapted from established methods for quantifying SAR activation in plants.[10][11]

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tobacco, cucumber)

  • Pathogen suspension (e.g., Pseudomonas syringae)

  • 1,2,3-thiadiazole derivative solutions at various concentrations

  • Control solution (e.g., water or a mock formulation)

  • Sterile water

  • Micropipettes

  • Syringes without needles

  • Growth chambers or greenhouse with controlled environment

Procedure:

  • Plant Growth: Grow healthy, uniform plants to the desired developmental stage (e.g., 4-6 leaf stage for Arabidopsis).

  • Primary Inoculation/Treatment:

    • For each treatment group, select two lower leaves of each plant.

    • Apply the 1,2,3-thiadiazole derivative solution or control solution to these leaves by spraying or leaf infiltration.

  • Incubation: Return the plants to the growth chamber for 2-3 days to allow for the induction of SAR.

  • Secondary Inoculation (Challenge):

    • Prepare a suspension of the pathogen at a known concentration.

    • Select two upper, systemic leaves (not the ones treated initially) and inoculate them with the pathogen suspension by infiltration or spray.

  • Disease Assessment:

    • After 3-5 days post-challenge, assess the disease symptoms. This can be done by:

      • Visual scoring: Rating the severity of symptoms on a defined scale.

      • Quantifying pathogen growth: Homogenizing leaf discs and plating serial dilutions to count colony-forming units (CFUs).

  • Data Analysis: Compare the disease severity or pathogen growth in plants treated with the 1,2,3-thiadiazole derivatives to the control group. A significant reduction indicates SAR activation.

Section 2: 1,2,3-Thiadiazole Derivatives as Herbicides

Certain 1,2,3-thiadiazole derivatives have also demonstrated herbicidal activity.[12] Their mode of action is distinct from their role as plant activators, directly targeting essential physiological processes in susceptible plants.

Mechanism of Action: Inhibition of Photosynthesis

Some herbicidal 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, are known to inhibit photosynthesis.[1] The primary target is the D1 quinone-binding protein in Photosystem II (PSII) of the photosynthetic electron transport chain.[13] By binding to this protein, the herbicides block the flow of electrons, leading to a cascade of events:

  • Inhibition of Electron Transport: The binding of the thiadiazole derivative to the D1 protein disrupts the transfer of electrons from QA to QB.

  • Production of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the formation of highly reactive oxygen species, such as singlet oxygen and superoxide radicals.

  • Lipid Peroxidation and Membrane Damage: ROS cause oxidative damage to cellular components, particularly lipids in cell membranes, leading to loss of membrane integrity.

  • Chlorosis and Necrosis: The disruption of photosynthesis and subsequent cellular damage manifest as yellowing (chlorosis) and death (necrosis) of plant tissues, ultimately leading to plant death.[13]

Herbicide_MoA cluster_chloroplast Chloroplast Thylakoid Membrane cluster_damage Cellular Damage Light Light Energy PSII Photosystem II (PSII) Light->PSII Electron Electron Flow PSII->Electron ROS Reactive Oxygen Species (ROS) Production Electron->ROS leads to Thiadiazole 1,2,3-Thiadiazole Herbicide Thiadiazole->Electron blocks MembraneDamage Membrane Damage & Lipid Peroxidation ROS->MembraneDamage PlantDeath Plant Death MembraneDamage->PlantDeath

Figure 3: Herbicidal mechanism of action of some thiadiazole derivatives.
Quantitative Data: Herbicidal Activity of 1,2,3-Thiadiazole Derivatives

The following table presents data on the herbicidal activity of selected 1,2,3-thiadiazole derivatives.

DerivativeTarget WeedApplication RateHerbicidal Activity (%)
(Z)-methoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9h) Rape, Amaranth pigweed1.5 kg/ha 100
(Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9g) Rape, Amaranth pigweed1.5 kg/ha 100

Data from a study on novel 2-cyanoacrylates containing the 1,2,3-thiadiazole ring.[12]

Experimental Protocol: Whole-Plant Bioassay for Herbicide Efficacy

This protocol outlines a general procedure for evaluating the efficacy of herbicidal compounds on whole plants.

Materials:

  • Test weed species (e.g., rape, amaranth pigweed)

  • Crop species for selectivity testing (optional)

  • 1,2,3-thiadiazole derivative formulations

  • Control formulation (without active ingredient)

  • Pots with standard potting mix

  • Greenhouse or growth chamber with controlled conditions

  • Sprayer calibrated for uniform application

Procedure:

  • Plant Growth: Sow seeds of the target weed and crop species in pots and grow them to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare different concentrations of the 1,2,3-thiadiazole herbicide.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control group for comparison.

  • Incubation: Place the treated plants back into the greenhouse or growth chamber and maintain optimal growing conditions.

  • Efficacy Assessment:

    • After a set period (e.g., 7, 14, and 21 days), assess the herbicidal effect.

    • Evaluation can be based on:

      • Visual injury rating: A scale from 0 (no effect) to 100 (complete kill).

      • Biomass reduction: Harvest the above-ground plant material, dry it, and weigh it. Compare the dry weight of treated plants to the control.

  • Data Analysis: Calculate the percentage of growth inhibition or injury for each herbicide concentration. Dose-response curves can be generated to determine the effective dose (e.g., ED50 or GR50).

Herbicide_Bioassay Start Sow Weed and Crop Seeds Growth Grow Plants to 2-4 Leaf Stage Start->Growth Application Apply Herbicide Treatments Growth->Application Incubation Incubate in Controlled Environment Application->Incubation Assessment Assess Visual Injury and Biomass Incubation->Assessment Analysis Data Analysis and Dose-Response Curves Assessment->Analysis

Figure 4: Workflow for a whole-plant herbicide bioassay.

References

Application Notes and Protocols: Synthesis and Application of Benzothiadiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characteristics, and applications of fluorescent probes based on the 2,1,3-benzothiadiazole (BTD) structure. BTD derivatives have emerged as a versatile class of fluorophores with significant potential in various fields, including bioimaging, analyte sensing, and drug discovery, owing to their attractive photophysical properties.[1][2]

Introduction to Benzothiadiazole Probes

2,1,3-Benzothiadiazole is a fluorescent heterocyclic compound that serves as a core structure for a new generation of fluorescent probes.[1][2] These probes are known for their remarkable features, including:

  • High Photostability: BTD probes are suitable for applications requiring prolonged light exposure.[1]

  • Large Stokes Shifts: This characteristic minimizes interference from background fluorescence, which is crucial for bioimaging.[1][2]

  • High Quantum Yields and Molar Extinction Coefficients: Contributing to bright fluorescent signals.[2]

  • Environmental Sensitivity: Their fluorescence properties can be modulated by the surrounding environment, enabling the design of probes for specific analytes.[3]

  • Biocompatibility: Many BTD derivatives exhibit low cytotoxicity, making them suitable for live-cell imaging.[4]

The electron-deficient nature of the BTD nucleus allows for the design of donor-acceptor type molecules, which often results in enhanced stability and desirable optical responses.[1]

Key Applications

BTD-based fluorescent probes have found applications in a wide range of scientific disciplines:

  • Analyte Detection: They can be engineered to detect a variety of ions (cations and anions) and neutral molecules.[1][5]

  • Bioimaging: These probes have been successfully used to label and visualize various cellular components and organelles, including DNA, mitochondria, and lipid droplets.[2]

  • Drug Discovery: BTD probes are utilized in phenotypic screening assays to identify new drug candidates, for instance, in the discovery of anthelmintic compounds.[6]

  • Diagnostics: Their ability to respond to specific biological conditions, such as hypoxic tumor environments, highlights their potential in disease diagnosis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzothiadiazole-based fluorescent probes, facilitating comparison of their performance.

Table 1: Photophysical Properties of Selected Benzothiadiazole Probes

Probe/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
BTH-MPH 510 and 570----Ethanol[4]
Compound 1a 480698218--CHCl₃[7]
Compound 1b 490705215--CHCl₃[7]
Compound 1c 485700215--CHCl₃[7]
Compound 1d 495710215--CHCl₃[7]
Probe 3a (for F⁻) -436----[8]

Table 2: Performance in Analyte Detection

ProbeTarget AnalyteDetection LimitResponse TimeKey FeaturesReference
Probe 3a Fluoride ion (F⁻)10⁻⁸ mol/L25 sHigh selectivity and sensitivity based on ICT mechanism.[8]

Table 3: Cytotoxicity Data

ProbeCell LineConcentration Range (µM)Cell Viability (%) after 24hReference
BTH-MPH A5490-20>95[4]
BTH-MPH A54920-50>92.34[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of benzothiadiazole-based fluorescent probes.

Protocol 1: General Synthesis of the Benzothiadiazole Core

The primary synthetic route to obtain the BTD core involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).[1]

Materials:

  • ortho-phenylenediamine derivative

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the ortho-phenylenediamine derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time specified in the specific literature procedure (typically a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench any excess SOCl₂ by slowly adding it to ice water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiadiazole derivative.

Protocol 2: Palladium-Catalyzed Cross-Coupling for Probe Functionalization

Functionalization of the BTD core, often at the 4 and 7 positions, is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.[1][9] This allows for the introduction of various recognition moieties for specific analytes.

Materials:

  • 4,7-dihalo-2,1,3-benzothiadiazole (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Boronic acid or stannane derivative (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure (Suzuki Coupling Example):

  • To a reaction flask, add the 4,7-dihalo-2,1,3-benzothiadiazole, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the temperature specified in the literature (typically 80-120 °C) and stir for the required duration.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Fluorescence Titration for Analyte Sensing

This protocol is used to determine the response of a fluorescent probe to a specific analyte.[3]

Materials:

  • Stock solution of the benzothiadiazole fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solution of the target analyte (e.g., a metal salt in water or buffer).

  • Buffer solution or solvent for the experiment.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a dilute solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer or solvent in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the analyte stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a specific time.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte to generate a titration curve.

Protocol 4: Determination of Binding Stoichiometry (Job's Plot)

This method helps to determine the binding ratio between the probe and the analyte.[3]

Materials:

  • Stock solutions of the probe and the analyte of the same concentration.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total concentration of the probe and the analyte, but with varying mole fractions of each component (from 0 to 1).

  • For example, prepare solutions where the mole fraction of the probe ranges from 0, 0.1, 0.2, ... to 1.0.

  • Record the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.

  • The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the probe-analyte complex.

Protocol 5: Cell Viability Assay (CCK-8 Method)

This protocol assesses the cytotoxicity of the fluorescent probe on a cell line.[4]

Materials:

  • Cell line of interest (e.g., A549).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Benzothiadiazole probe stock solution.

  • Cell Counting Kit-8 (CCK-8) reagent.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of the benzothiadiazole probe in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the probe. Include a control group with no probe.

  • Incubate the cells for a specific period (e.g., 24 hours).

  • After incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37 °C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.

Protocol 6: Live Cell Imaging with Confocal Microscopy

This protocol describes the use of a benzothiadiazole probe for imaging live cells.[4]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips.

  • Benzothiadiazole probe stock solution.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Confocal laser scanning microscope.

Procedure:

  • Grow the cells to a suitable confluency on the imaging dishes.

  • Prepare a working solution of the probe in the cell culture medium at the desired final concentration.

  • Wash the cells with PBS.

  • Incubate the cells with the probe-containing medium for a specific duration at 37 °C.

  • After incubation, wash the cells with PBS to remove the excess probe.

  • Add fresh medium or PBS to the cells for imaging.

  • Image the stained cells using a confocal microscope with the appropriate excitation and emission settings for the specific probe.

Visualizations

The following diagrams illustrate key concepts and workflows related to benzothiadiazole-based fluorescent probes.

G cluster_synthesis General Synthesis Workflow start ortho-phenylenediamine derivative btd_core Benzothiadiazole (BTD) Core start->btd_core Cyclization reagent1 SOCl₂ reagent1->btd_core functionalization Palladium-Catalyzed Cross-Coupling btd_core->functionalization probe Functionalized BTD Probe functionalization->probe

Caption: General synthetic workflow for benzothiadiazole probes.

G cluster_sensing Analyte Sensing Mechanism (ICT) Probe BTD Probe (Donor-Acceptor) Interaction Binding/ Reaction Probe->Interaction Analyte Analyte Analyte->Interaction ICT_on Intramolecular Charge Transfer (ICT) Fluorescence ON Interaction->ICT_on Signal Activation ICT_off Disrupted ICT Fluorescence OFF Interaction->ICT_off Signal Quenching

Caption: Intramolecular Charge Transfer (ICT) sensing mechanism.

G cluster_bioimaging Live Cell Imaging Workflow A Culture Cells B Incubate with BTD Probe A->B C Wash Excess Probe B->C D Image with Confocal Microscope C->D E Data Analysis D->E

Caption: Workflow for live cell imaging using BTD probes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves a multi-step synthesis starting from 4-acetylbenzenesulfonamide. The key steps are the formation of a semicarbazone, followed by a Hurd-Mori reaction to construct the 1,2,3-thiadiazole ring, and finally, the conversion of the sulfonamide to the sulfonyl chloride.

Q2: What is the Hurd-Mori reaction and why is it crucial for this synthesis?

A2: The Hurd-Mori reaction is a classic method for synthesizing 1,2,3-thiadiazoles from hydrazones (in this case, a semicarbazone) using thionyl chloride (SOCl₂).[1][2] It is a critical step for forming the heterocyclic thiadiazole ring system in the target molecule.

Q3: What are the typical yields for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction?

A3: The yields for the Hurd-Mori synthesis can vary widely, from moderate to excellent (44-98%), depending on the specific substrate and reaction conditions.[3]

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: Critical parameters to monitor and control include the purity of starting materials (especially the semicarbazone and thionyl chloride), reaction temperature, stoichiometry, and reaction time.[3]

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[3] The choice of solvent for recrystallization may include ethanol, methanol, isopropanol, or mixtures with water.[3] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the 4-acetylbenzenesulfonamide semicarbazone is pure and completely dry, as impurities can lead to side reactions.[3]- Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[3]
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]- If the reaction is sluggish, consider extending the reaction time.[3]- A slight, controlled increase in temperature may improve the reaction rate, but avoid excessive heat which can cause decomposition.[3]
Suboptimal stoichiometry - While an excess of thionyl chloride is often used in the Hurd-Mori reaction, a very large excess can promote side reactions.[3] Experiment with varying the molar ratio of thionyl chloride to the semicarbazone.
Decomposition of product - The Hurd-Mori reaction can be exothermic. Maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride.[3]- Minimize the reaction time after the consumption of the starting material is confirmed by TLC.[3]
Inefficient final conversion to sulfonyl chloride - If converting from a sulfonamide, ensure the activating agent (e.g., Pyry-BF4) is of high quality and used in the correct stoichiometric amount.[4][5]- For conversion from a sulfonic acid, ensure the chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) is fresh and the reaction conditions are anhydrous.[6][7]
Impure Product
Potential Cause Troubleshooting Steps
Presence of unreacted starting material - Monitor the reaction via TLC to ensure complete conversion. If the reaction has stalled, refer to the "Low Yield" section.[3]- Unreacted semicarbazone can often be removed by recrystallization from a solvent like ethanol.[3]
Formation of side products - The reaction of semicarbazones with thionyl chloride can sometimes yield various sulfur-containing byproducts.[3]- Careful control of the reaction temperature is critical to minimize the formation of side products.[3]
Residual thionyl chloride or its byproducts - After the Hurd-Mori reaction, it is crucial to properly quench the excess thionyl chloride, for example, by carefully pouring the reaction mixture onto ice-water.[3]- Washing the crude product with a dilute solution of sodium bicarbonate can help neutralize and remove acidic impurities.[3]
Hydrolysis of the sulfonyl chloride - The sulfonyl chloride functional group is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents during workup and purification.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-acetylbenzenesulfonamide semicarbazone
  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Add a solution of 4-acetylbenzenesulfonamide in ethanol to the semicarbazide solution.

  • Stir the mixture at room temperature.

  • The product, 4-acetylbenzenesulfonamide semicarbazone, will precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Hurd-Mori Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzenesulfonamide
  • In a fume hood, add 4-acetylbenzenesulfonamide semicarbazone to an excess of thionyl chloride at a controlled temperature (e.g., 0-10 °C using an ice bath).

  • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess thionyl chloride.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the crude product with cold water and then with a dilute sodium bicarbonate solution to remove acidic impurities.

  • Dry the crude product. Further purification can be done by recrystallization from ethanol.

Protocol 3: Conversion of Sulfonamide to Sulfonyl Chloride

This protocol is based on a modern method using Pyry-BF4 as an activator.[4][5]

  • To a solution of 4-(1,2,3-Thiadiazol-4-yl)benzenesulfonamide in a suitable solvent (e.g., tBuOH), add Pyry-BF4 (1.10–1.30 equivalents).

  • Stir the reaction mixture at the appropriate temperature as determined by optimization (e.g., room temperature to gentle heating).

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate workup, which may include dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be purified by column chromatography or recrystallization.

Quantitative Data

Table 1: Reaction Conditions for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Starting MaterialReagentSolventTemperatureTimeYield (%)Reference
Pyrazolyl phenylethanone semicarbazonesThionyl chloride-Not specifiedNot specifiedGood to excellent[1]
SemicarbazonesThionyl chloride-Not specifiedNot specified44-98[3]
N-protected pyrrolidine semicarbazone (electron-withdrawing group)Thionyl chloride-Not specifiedNot specifiedSuperior yields[8][9]
N-protected pyrrolidine semicarbazone (electron-donating group)Thionyl chloride-Not specifiedNot specifiedPoor conversion[8][9]

Table 2: Conditions for Sulfonyl Chloride Synthesis

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
Sulfonyl hydrazideN-ChlorosuccinimideCH₃CNRoom Temp2 hExcellent[10]
Primary sulfonamidePyry-BF4tBuOHNot specifiedNot specified76[4]
Sodium benzenesulfonatePCl₅-170-180 °C15 h75-80[7]
Sodium benzenesulfonatePOCl₃-170-180 °CNot specified74-87[7]
AcetanilideChlorosulfonic acid-60 °C2 h77-81 (crude)[11]

Visualizations

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Sulfonyl Chloride Formation A 4-Acetylbenzenesulfonamide C 4-Acetylbenzenesulfonamide semicarbazone A->C Ethanol/Water B Semicarbazide HCl, NaOAc B->C E 4-(1,2,3-Thiadiazol-4-yl)benzenesulfonamide C->E D Thionyl Chloride (SOCl₂) D->E G This compound E->G F Chlorinating Agent (e.g., Pyry-BF4) F->G G Start Low Yield in Hurd-Mori Step CheckPurity Check Purity of Semicarbazone and SOCl₂ Start->CheckPurity CheckTemp Review Reaction Temperature Control CheckPurity->CheckTemp Pure Purify Purify Starting Materials CheckPurity->Purify Impure CheckStoich Evaluate SOCl₂ Stoichiometry CheckTemp->CheckStoich Controlled OptimizeTemp Optimize Temperature (e.g., use ice bath) CheckTemp->OptimizeTemp Uncontrolled OptimizeStoich Vary Molar Ratio of SOCl₂ CheckStoich->OptimizeStoich Suboptimal End Yield Improved CheckStoich->End Optimal Purify->CheckTemp OptimizeTemp->CheckStoich OptimizeStoich->End

References

Technical Support Center: Synthesis of 1,2,3-Thiadiazoles from Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-thiadiazoles from hydrazones. The focus is on identifying and mitigating common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles, with a particular focus on the widely used Hurd-Mori reaction and related methodologies.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole

  • Question: My reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

  • Answer:

    • Starting Material Purity and Structure: First, verify the purity of your starting hydrazone. Impurities can interfere with the cyclization process.[1] Ensure that your hydrazone precursor possesses an active α-methylene group, which is a structural requirement for the Hurd-Mori reaction to proceed.[1]

    • Reagent Quality: The quality of the cyclizing agent is critical. Thionyl chloride (SOCl₂) is highly reactive with moisture and can decompose over time. Always use a fresh or recently distilled bottle of thionyl chloride to ensure its reactivity.[1] An excess of thionyl chloride is often necessary to drive the reaction to completion.[1]

    • Reaction Conditions:

      • Temperature: Temperature control is crucial. The reaction is often initiated at low temperatures (e.g., 0 °C) during the addition of thionyl chloride, followed by warming to room temperature or refluxing.[1][2] However, high temperatures can also lead to the decomposition of the starting materials, intermediates, or the final product if it is thermally unstable.[2][3] Monitoring the reaction with Thin Layer Chromatography (TLC) is essential to determine the optimal temperature profile for your specific substrate.

      • Solvent: The choice of solvent is critical. Anhydrous, non-protic solvents such as Dichloromethane (DCM), chloroform, or dioxane are commonly used.[2][3] The solvent must be completely dry, as thionyl chloride reacts violently with water.[1][2]

    • Substituent Effects: The electronic nature of the substituents on the hydrazone can significantly impact the reaction outcome. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[1] For substrates containing a nitrogenous heterocycle, the choice of the N-protecting group is also critical, with electron-withdrawing groups being preferable.[3]

Issue 2: Formation of Unexpected Side Products

  • Question: I am observing significant side product formation, which is complicating the purification process. What are these potential side products and how can their formation be minimized?

  • Answer:

    • Alternative Cyclization Pathway: In the Hurd-Mori synthesis, a notable side reaction is the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, which has been reported during the synthesis of 1,2,3-thiadiazole-4-carboxylic acid.[3] This occurs through an alternative cyclization pathway.

      • Mitigation: To favor the desired 1,2,3-thiadiazole formation, you can modify the reaction conditions, such as the solvent and temperature.[3] Careful optimization is key. If the side product does form, purification by column chromatography can help separate it from the desired product.[3]

    • Degradation: A complex mixture of unidentifiable products often points towards the degradation of the starting material or the target compound under the reaction conditions.[3]

      • Mitigation: Avoid harsh acidic or basic conditions during the workup and purification stages.[3] Using neutral extraction and purification methods is advisable. Optimizing the reaction time and temperature to ensure complete conversion without significant degradation is also crucial.[3]

Issue 3: Product Instability and Purification Challenges

  • Question: My desired 1,2,3-thiadiazole seems to be decomposing during workup or purification. What are the best practices for isolating these compounds?

  • Answer: The 1,2,3-thiadiazole ring can be sensitive to certain conditions.[3]

    • Work-up Procedure: A critical step is the proper quenching of excess thionyl chloride. This is typically done by carefully and slowly pouring the reaction mixture onto ice water.[2] Subsequent extraction with an organic solvent should be followed by washing with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities that could degrade the product.[2][3]

    • Purification: The most common methods for purifying 1,2,3-thiadiazoles are column chromatography on silica gel or recrystallization.[3] The choice of solvent system for either technique is substrate-dependent and may require empirical determination. It is important to handle these compounds under neutral conditions, as they can be sensitive to strong acids and bases.[3]

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori synthesis of 1,2,3-thiadiazoles?

A1: The Hurd-Mori synthesis is a classic organic reaction that forms 1,2,3-thiadiazoles.[4] It involves the reaction of hydrazone derivatives, particularly those with an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂).[4][5] The reaction proceeds via a cyclization mechanism.

Q2: Are there safer or more efficient alternatives to thionyl chloride?

A2: Yes, several alternatives have been developed to avoid the hazardous nature of thionyl chloride.

  • Elemental Sulfur: A common alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][6][7] This metal-free method is considered an improvement to the Hurd-Mori reaction and proceeds under milder conditions.[6][7]

  • Iodine/DMSO System: An iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur in DMSO has been developed.[8][9] In this system, DMSO acts as both a solvent and an oxidant.[8][9]

  • Sulfur Dichloride: Sulfur dichloride (SCl₂) has been shown to be a useful and sometimes superior reagent to thionyl chloride for certain tosylhydrazones, leading to higher yields of 1,2,3-thiadiazoles.[10]

Q3: How do substituents on the starting hydrazone influence the reaction?

A3: Substituents play a significant role in the success of the synthesis.

  • Electronic Effects: As mentioned in the troubleshooting guide, electron-withdrawing groups on the hydrazone precursor generally lead to better yields.[1]

  • Steric Effects: The steric properties of the substituents can influence the regioselectivity of the cyclization, which is a key challenge when synthesizing disubstituted 1,2,3-thiadiazoles.[2]

Q4: What are the typical purification methods for 1,2,3-thiadiazoles?

A4: Most 1,2,3-thiadiazole derivatives are purified by column chromatography on silica gel or by recrystallization.[2][3] More stable, simple thiadiazoles can sometimes be isolated by distillation.[10] It is crucial to maintain neutral conditions throughout the purification process to prevent ring degradation.[3]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][2][3][11]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupElectronic NatureYield (%)
Methyl CarbamateElectron-withdrawingHigh
Alkyl GroupsElectron-donatingLow

Data suggests that electron-withdrawing protecting groups can lead to superior yields in certain substrate classes.[1]

Starting Hydrazone Substituent (Aryl)Yield (%)
4-Methylphenyl85
4-Methoxyphenyl82
4-Chlorophenyl92
4-Nitrophenyl95
2-Naphthyl88

Experimental Protocols

Protocol 1: General Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Formation of Semicarbazone:

    • Dissolve the desired ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent like ethanol.[3]

    • Add a base, such as sodium acetate (1.5 eq), to the mixture.[3]

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[3]

    • After completion, cool the mixture, and isolate the precipitated semicarbazone by filtration. Wash with cold water and dry thoroughly.

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried semicarbazone (1.0 eq) in an anhydrous, non-protic solvent like DCM or dioxane.[3]

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, ensuring the temperature does not rise significantly.[2][3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

    • Upon completion, carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and water.[2][3]

  • Work-up and Purification:

    • Extract the product from the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate) three times.[2]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[2][3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.[2][3]

This protocol provides a milder, metal-free alternative to the classic Hurd-Mori reaction.[2]

  • Reaction Setup:

    • In a reaction vessel, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).[2]

    • Add a suitable solvent such as DMSO.

  • Reaction Execution:

    • Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.[2]

Visualizations

G A Ketone/Aldehyde with α-Methylene Group B Hydrazone Formation (e.g., with Semicarbazide) A->B C Hydrazone Intermediate B->C D Cyclization with Thionyl Chloride (Hurd-Mori Reaction) C->D E 1,2,3-Thiadiazole Product D->E

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

G Start Hydrazone Intermediate Desired_Path Reaction with SOCl₂ Start->Desired_Path Desired Pathway Side_Path Alternative Cyclization Start->Side_Path Side Reaction Product 1,2,3-Thiadiazole Desired_Path->Product Side_Product 1,3,4-Oxadiazine Derivative Side_Path->Side_Product

Caption: Competing reaction pathways in the Hurd-Mori synthesis.

G Start Low or No Yield? Check_Reagents Check Purity/Quality of Hydrazone & SOCl₂ Start->Check_Reagents Yes Check_Conditions Optimize Temperature & Solvent (Anhydrous) Check_Reagents->Check_Conditions Check_Structure Verify α-Methylene Group & Substituent Effects Check_Conditions->Check_Structure Monitor_Reaction Monitor by TLC for Optimal Reaction Time Check_Structure->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

References

Technical Support Center: Managing Sulfonyl Chlorides in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of sulfonyl chlorides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked questions (FAQs)

Q1: Why are sulfonyl chlorides so sensitive to moisture?

Sulfonyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction leads to the formation of the corresponding sulfonic acid and hydrochloric acid, consuming the desired reagent and potentially causing undesired side reactions.[1][2][3][4]

Q2: What are the visible signs of sulfonyl chloride decomposition due to moisture?

Decomposition of a sulfonyl chloride due to moisture may not always be visually apparent, especially in solution. However, you might observe the following:

  • Fuming: Many sulfonyl chlorides will fume upon contact with moist air due to the formation of HCl gas.[5]

  • Phase Separation: If the resulting sulfonic acid is insoluble in the reaction solvent, you might observe the formation of a separate phase or a precipitate.

  • Color Change: Older samples of some sulfonyl chlorides may appear yellowish due to decomposition.

  • Decreased Reactivity: The most common indicator is a significant drop in reaction yield or a stalled reaction, as the active sulfonyl chloride is consumed by hydrolysis.[2][6]

Q3: How should I properly store sulfonyl chlorides?

To ensure the longevity of your sulfonyl chlorides, proper storage is crucial. They should be stored in a cool, dry place, away from atmospheric moisture.[7] The use of a desiccator is highly recommended. For highly sensitive sulfonyl chlorides, storage under an inert atmosphere (e.g., in a glove box or a sealed container backfilled with nitrogen or argon) is ideal. Always ensure the container is tightly sealed after each use.

Q4: What are the essential best practices for setting up a reaction with a moisture-sensitive sulfonyl chloride?

To minimize hydrolysis and ensure a successful reaction, the following practices are essential:

  • Dry Glassware: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120 °C) for several hours and then cooling in a desiccator over a drying agent.[2] Flame-drying the glassware under vacuum or an inert gas stream is also a common and effective technique.[8][9][10]

  • Anhydrous Solvents: Use freshly opened or properly stored anhydrous solvents. The water content of commercially available anhydrous solvents is typically low, but it's good practice to verify or dry them further if the reaction is particularly sensitive.[11][12]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line, a glove box, or by simply flushing the reaction vessel with the inert gas and maintaining a positive pressure with a balloon.[5][8][9][10][13]

  • Proper Reagent Handling: Handle sulfonyl chlorides and other reagents in a way that minimizes their exposure to the atmosphere. Use syringes and cannulas for transferring liquids under an inert atmosphere.[5][13]

Troubleshooting Guide

Low yields or reaction failures with sulfonyl chlorides are frequently linked to moisture contamination. This guide will help you diagnose and resolve these issues.

Problem Probable Cause Recommended Solution
Low or No Product Formation Hydrolysis of Sulfonyl Chloride: The primary cause is often the reaction of the sulfonyl chloride with trace amounts of water in the reaction setup.[2][3]Improve Anhydrous Technique: Rigorously dry all glassware, use freshly opened or distilled anhydrous solvents, and perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[2][8][9][10]
Degraded Starting Material: The sulfonyl chloride may have decomposed during storage.Use a fresh bottle of the sulfonyl chloride or purify the existing stock by distillation or recrystallization if appropriate.
Formation of a Water-Soluble Byproduct Sulfonic Acid Formation: The presence of a significant amount of the corresponding sulfonic acid, which is often more polar than the starting material and product, is a clear indication of hydrolysis.[1][2]Enhance Drying Procedures: Re-evaluate your solvent and glassware drying methods. Consider using a more efficient drying agent for your solvent.
Inconsistent Reaction Results Variable Moisture Content: Inconsistent levels of moisture in different reaction setups can lead to variable yields.Standardize Anhydrous Protocol: Implement a consistent and rigorous protocol for all moisture-sensitive reactions to ensure reproducibility.
Reaction Stalls Prematurely Insufficient Active Reagent: The sulfonyl chloride is being consumed by water before it can fully react with the intended substrate.Re-evaluate Reagent Stoichiometry: While ensuring anhydrous conditions, you may consider a slight excess of the sulfonyl chloride to compensate for any minor, unavoidable hydrolysis.

Data Presentation

Water Content in "Anhydrous" Solvents

The term "anhydrous" for commercially available solvents indicates a very low water content, but not its complete absence. The actual water content can vary between batches and suppliers.

SolventTypical Water Content (ppm) in Anhydrous Grade
Dichloromethane (DCM)< 50
Tetrahydrofuran (THF)< 50
Acetonitrile (MeCN)< 30
Toluene< 30
N,N-Dimethylformamide (DMF)< 50

Note: These are typical values and can vary. For highly sensitive reactions, it is recommended to measure the water content (e.g., by Karl Fischer titration) or to dry the solvent over a suitable drying agent.[14][15][16]

Common Drying Agents for Solvents

The choice of drying agent depends on the solvent and the reactants.

Drying AgentSolvents it can be used withComments
Magnesium Sulfate (MgSO₄) Ethers, halogenated hydrocarbons, estersFast and efficient, but slightly acidic.[17]
Sodium Sulfate (Na₂SO₄) Most organic solventsNeutral, but has a lower capacity and is slower than MgSO₄.[17]
Calcium Chloride (CaCl₂) Hydrocarbons, ethers, alkyl halidesHigh capacity, but can form adducts with alcohols, amines, and some carbonyl compounds.[17][18]
Calcium Hydride (CaH₂) Hydrocarbons, ethers, estersVery effective for pre-drying solvents for distillation; reacts with acidic protons.
Molecular Sieves (3Å or 4Å) Most organic solventsVery efficient and can achieve very low water content. Requires activation by heating.[14][15][16][17]

Experimental Protocols

Protocol 1: General Procedure for a Sulfonamide Synthesis under Anhydrous Conditions

This protocol outlines the synthesis of a sulfonamide from an amine and a sulfonyl chloride, emphasizing the necessary precautions for handling moisture-sensitive reagents.

1. Preparation of Glassware and Reagents:

  • Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator.
  • Assemble the glassware while hot and flame-dry under a stream of inert gas (nitrogen or argon).
  • Ensure the amine, sulfonyl chloride, and any base (e.g., triethylamine, pyridine) are of high purity and anhydrous.
  • Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried.

2. Reaction Setup:

  • Set up the reaction under a positive pressure of nitrogen or argon. A simple setup involves using a balloon filled with the inert gas connected to the reaction flask via a needle through a septum.[8][9][10]
  • Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the anhydrous solvent in the reaction flask.
  • Cool the solution to 0 °C in an ice bath.

3. Addition of Sulfonyl Chloride:

  • Dissolve the sulfonyl chloride (1.1 eq) in a small amount of the anhydrous solvent in the dropping funnel.
  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[2][19]

4. Reaction Monitoring and Work-up:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
  • Extract the product with a suitable organic solvent.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Sulfonyl_Chloride_Reactions start Low Reaction Yield or Failure check_moisture Suspicion of Moisture Contamination? start->check_moisture improve_anhydrous Action: Enhance Anhydrous Technique check_moisture->improve_anhydrous Yes check_reagents Other Potential Issues check_moisture->check_reagents No dry_glassware Oven/Flame-Dry Glassware improve_anhydrous->dry_glassware anhydrous_solvent Use Anhydrous Solvent improve_anhydrous->anhydrous_solvent inert_atmosphere Use Inert Atmosphere (N2/Ar) improve_anhydrous->inert_atmosphere rerun_reaction Re-run Reaction dry_glassware->rerun_reaction anhydrous_solvent->rerun_reaction inert_atmosphere->rerun_reaction success Successful Reaction rerun_reaction->success reagent_purity Check Reagent Purity/Activity check_reagents->reagent_purity Purity? reaction_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->reaction_conditions Conditions? stoichiometry Verify Stoichiometry check_reagents->stoichiometry Stoichiometry? reagent_purity->rerun_reaction reaction_conditions->rerun_reaction stoichiometry->rerun_reaction

Caption: Troubleshooting workflow for reactions involving moisture-sensitive sulfonyl chlorides.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic workflows, ensuring both efficiency and success.

The formation of a sulfonamide bond, typically through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] Despite its widespread use, the reaction is not without its challenges. This guide is structured to help you diagnose and resolve common experimental issues, from low yields to unexpected side products.

Troubleshooting Guide: A Causal Approach

This section is designed to help you systematically diagnose and resolve issues you may encounter during sulfonamide synthesis.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in sulfonamide synthesis. The root cause often lies in the quality of the reagents, the reaction conditions, or competing side reactions.[3][4][5]

Q: My reaction is resulting in a very low yield. What are the primary factors I should investigate?

A: Low yields can stem from several sources. Here is a systematic workflow to pinpoint the issue:

  • Verify Reagent Quality and Stoichiometry: This is the most critical first step.

    • Sulfonyl Chloride: These reagents are highly susceptible to hydrolysis, reacting with ambient moisture to form the unreactive corresponding sulfonic acid.[3][4] Always use a fresh bottle or a recently purified sulfonyl chloride. Purity can be checked by NMR or melting point.

    • Amine: Amines can be hygroscopic and may have absorbed atmospheric carbon dioxide to form carbamates.[4] Ensure your amine is pure and dry.

    • Solvent: The presence of water in your solvent will promote the hydrolysis of the sulfonyl chloride, directly competing with your desired reaction.[3][4] Always use anhydrous solvents.

    • Base: If using a tertiary amine base like triethylamine (TEA) or pyridine, ensure it is pure and dry.

    • Stoichiometry: Double-check your calculations. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents) to neutralize the HCl generated.[4]

  • Evaluate Reaction Conditions:

    • Temperature: Most sulfonamide formations are run at 0 °C to room temperature.[4] If you are working with a poorly reactive amine (e.g., an electron-deficient aniline or a sterically hindered amine), gentle heating may be required.[3] However, be aware that excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be sluggish and simply require more time.

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture from interfering with the reaction.[4]

  • Consider Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: As mentioned, this is a major competitive pathway.[3] Ensure all glassware is oven-dried or flame-dried before use.

    • Bis-sulfonylation of Primary Amines: If using a primary amine, it's possible for the product sulfonamide to be deprotonated by the base and react with a second molecule of sulfonyl chloride. This is more likely if there is a large excess of sulfonyl chloride or a very strong base. Slow addition of the sulfonyl chloride to the amine solution can help minimize this.[5]

Troubleshooting Workflow for Low Yield

Below is a visual guide to help you systematically address low-yield issues.

G start Problem: Low Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Analyze Workup & Purification start->workup sub_reagents1 Sulfonyl Chloride Degradation? reagents->sub_reagents1 sub_reagents2 Amine Reactivity or Side Reactions? reagents->sub_reagents2 sub_conditions1 Incorrect Base or Solvent? conditions->sub_conditions1 sub_conditions2 Suboptimal Temp/Time? conditions->sub_conditions2 sub_workup1 Evidence of Side Products? workup->sub_workup1 sub_workup2 Product Loss During Purification? workup->sub_workup2 sol_reagents1 Solution: - Use fresh/pure reagents - Use anhydrous solvent - Check stoichiometry sub_reagents1->sol_reagents1 sub_reagents2->sol_reagents1 sol_conditions1 Solution: - Screen bases (e.g., Pyridine, TEA, DIPEA) - Screen solvents (e.g., DCM, THF, ACN) - Vary temperature & time sub_conditions1->sol_conditions1 sub_conditions2->sol_conditions1 sol_workup1 Solution: - Optimize extraction pH - Use alternative purification (e.g., crystallization) sub_workup1->sol_workup1 sub_workup2->sol_workup1

Caption: A troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.[5]

Issue 2: Complex Reaction Mixture or Multiple Spots on TLC

Q: My reaction has produced multiple products. What are the likely side reactions and how can I avoid them?

A: A complex reaction mixture indicates the presence of side products. Besides the hydrolysis and bis-sulfonylation mentioned above, other issues can arise:

  • Reaction with Tertiary Amine Bases: While bases like pyridine and triethylamine are meant to be non-nucleophilic scavengers of HCl, they can sometimes react with the highly electrophilic sulfonyl chloride. Pyridine, for instance, can form a reactive sulfonylpyridinium salt. While this can sometimes be catalytic and beneficial, it can also lead to decomposition pathways.

  • Reaction with Solvent: Solvents that contain nucleophilic functional groups (like alcohols) are generally avoided unless a sulfonate ester is the desired product. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred.

  • Tertiary Amine Reactivity: Tertiary amines themselves do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[6]

Optimization Strategy: To improve selectivity, consider using a sterically hindered non-nucleophilic base such as diisopropylethylamine (DIPEA) or a proton sponge. Alternatively, inorganic bases like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like ACN or DMF.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for sulfonamide formation?

A1: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide and the protonated base.[8][9]

G reagents R-NH₂ + R'-SO₂Cl intermediate [R-NH₂⁺-SO₂(Cl)R'] reagents->intermediate Nucleophilic Attack product R-NH-SO₂R' + HCl intermediate->product Chloride Elimination

Caption: Simplified mechanism of sulfonamide formation.[8]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical.[5] The base's primary role is to neutralize the HCl generated during the reaction.[1]

  • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

  • Triethylamine (TEA): A common, inexpensive organic base. It is generally effective but can sometimes lead to side reactions.

  • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is a good choice when dealing with sensitive substrates to avoid side reactions.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in two-phase systems or in polar aprotic solvents. They are inexpensive and easy to remove during workup.

  • Aqueous NaOH: Can be used in what is known as the Schotten-Baumann reaction conditions, particularly for forming sulfonamides from amines.[6][10] The reaction is often vigorous and requires careful temperature control.

BasepKa of Conjugate AcidTypical Use CaseConsiderations
Pyridine5.2Standard, can act as catalystCan be nucleophilic
Triethylamine (TEA)10.7General purposeCan have side reactions
DIPEA (Hünig's base)10.7Sensitive substratesSterically hindered, less reactive
K₂CO₃10.3 (pKa2 of H₂CO₃)Heterogeneous reactionsSlower reaction rates
Aqueous NaOH~14Schotten-Baumann conditionsRisk of sulfonyl chloride hydrolysis

Q3: Which solvent should I use?

A3: The ideal solvent should dissolve your reactants but not react with them.

  • Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate are common choices. They are relatively inert and cover a range of polarities.

  • Protic Solvents: Alcohols should be avoided as they can react with the sulfonyl chloride to form sulfonate esters. Water can be used under specific conditions (e.g., Schotten-Baumann) but generally promotes hydrolysis of the sulfonyl chloride.[3]

  • Deep Eutectic Solvents (DESs): Recent research has shown that DESs, such as a mixture of choline chloride and glycerol, can be effective and sustainable media for sulfonamide synthesis.[11]

Q4: My amine is poorly reactive. How can I drive the reaction to completion?

A4: For unreactive amines, such as those with electron-withdrawing groups or significant steric hindrance, more forcing conditions may be necessary.

  • Increase Temperature: Carefully heating the reaction can increase the rate.[3]

  • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction by forming a more reactive intermediate with the sulfonyl chloride.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often without the need for a solvent or catalyst.[8]

  • Alternative Reagents: Consider using a more stable sulfonylating agent like a sulfonyl fluoride, which can sometimes provide better yields with challenging amines.[12]

Q5: How should I purify my sulfonamide product?

A5: Purification strategies depend on the properties of your product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is used to remove the base and any water-soluble byproducts. If a primary amine was used, the resulting sulfonamide is acidic and can be deprotonated by a strong base. The Hinsberg test uses this principle to distinguish between primary, secondary, and tertiary amines.[6] Acidification of the basic aqueous layer will precipitate the primary sulfonamide.

  • Crystallization: Sulfonamides are often crystalline solids, making crystallization an excellent purification method.[1] Various solvent systems, such as ethanol/water or isopropanol/water, can be effective.[13]

  • Silica Gel Chromatography: If crystallization is not feasible or if impurities are very similar to the product, column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a standard starting point for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using triethylamine as a base.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., a stream of nitrogen or in a desiccator).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding 1 M HCl (aq.) and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated NaHCO₃ (aq.), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization or silica gel chromatography.

Protocol 2: Purification by Thin Layer Chromatography (TLC) Analysis

This protocol is for monitoring the reaction and assessing the purity of the final product.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 20-40% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.[14]

  • Visualization: Remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm).[14] If the compounds are not UV-active, stain the plate using a suitable agent (e.g., potassium permanganate or ninhydrin if the starting amine is still present).

  • Analysis: The presence of a single spot for the purified product indicates high purity. Multiple spots in the crude mixture lane show the starting materials and any byproducts. The retention factor (Rf) can be calculated to characterize the product.

References

Technical Support Center: Overcoming Low Conversion Rates in Hurd-Mori Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming low conversion rates in the Hurd-Mori cyclization. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori cyclization and what is it used for?

The Hurd-Mori cyclization is a chemical reaction that synthesizes 1,2,3-thiadiazoles from hydrazone derivatives, typically using thionyl chloride (SOCl₂) as a reagent.[1] This reaction is a valuable tool in organic synthesis, particularly for creating heterocyclic compounds that are of interest in medicinal chemistry and materials science.

Q2: I'm getting a very low yield in my Hurd-Mori cyclization. What are the most common reasons?

Low yields in Hurd-Mori cyclizations are a frequent issue. The most common culprits include:

  • Sub-optimal N-Protecting Group: The electronic nature of the substituent on the hydrazone nitrogen has a significant impact on the reaction's success.

  • Poor Quality of Thionyl Chloride: Decomposed or impure thionyl chloride can lead to side reactions and reduced efficiency.

  • Inefficient Hydrazone Formation: A low yield in the initial step of forming the hydrazone precursor will naturally result in a poor overall yield of the final product.

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.

Q3: Are there any alternatives to thionyl chloride for this type of transformation?

Troubleshooting Guide

Issue 1: Low or No Conversion of the Hydrazone Precursor

Q: I have successfully synthesized my hydrazone precursor, but the cyclization step is giving me a very low yield. What should I investigate first?

A: The first and most critical factor to investigate is the nature of the substituent on the nitrogen of your precursor. The basicity of the ring nitrogen atom in the precursor has a major effect on the success of the transformation.

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the nitrogen is crucial for a successful cyclization.[3] Electron-donating groups, such as alkyl groups, can lead to very poor conversion rates.[3]

Quantitative Impact of N-Substituents on Yield

N-Substituent on Pyrrolidine PrecursorSubstituent TypeReaction ConditionsYield of 1,2,3-ThiadiazoleReference
Benzyl (Bn)Electron-DonatingRefluxing Chloroform25%[3]
Methyl (Me)Electron-DonatingRefluxing Chloroform15%[3]
Methyl Carbamate (-COOMe)Electron-WithdrawingCooled Dichloromethane94%[3]

As the data clearly shows, switching to an electron-withdrawing group like a carbamate can dramatically improve the yield. Precursors with electron-donating groups often require harsher conditions (e.g., refluxing chloroform), which can lead to the decomposition of the starting material or intermediates.[3] In contrast, precursors with electron-withdrawing groups can react smoothly at lower temperatures, minimizing side reactions.[3]

Troubleshooting Workflow for Low Conversion

start Low Conversion in Cyclization Step check_protecting_group Check N-Substituent on Precursor start->check_protecting_group is_ewg Is it an Electron-Withdrawing Group (EWG)? check_protecting_group->is_ewg change_pg Action: Replace with an EWG (e.g., Carbamate) is_ewg->change_pg No (e.g., Alkyl Group) optimize_conditions Proceed to Optimize Reaction Conditions is_ewg->optimize_conditions Yes change_pg->optimize_conditions troubleshoot_reagents Troubleshoot Reagents optimize_conditions->troubleshoot_reagents

Caption: Troubleshooting workflow for low Hurd-Mori cyclization conversion.

Issue 2: Problems with Reagents and Reaction Conditions

Q: I am using a precursor with an appropriate electron-withdrawing group, but my yield is still low. What else could be wrong?

A: If the substrate is suitable, the next step is to scrutinize your reagents and reaction conditions.

  • Thionyl Chloride Quality: Thionyl chloride is susceptible to decomposition, especially with exposure to moisture, forming SO₂ and HCl. Old or improperly stored thionyl chloride can be a significant source of low yields.

    • Solution: Use freshly distilled thionyl chloride for best results. Purification can be achieved by distillation from quinoline or boiled linseed oil to remove acidic impurities.[4] Another method is distillation from triphenyl phosphite.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of your starting materials.

    • Common Solvents: Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are commonly used.

    • Troubleshooting: Ensure your hydrazone precursor is sufficiently soluble in the chosen solvent. If solubility is an issue, you may need to screen other anhydrous aprotic solvents.

  • Temperature Control: The reaction temperature is critical.

    • For activated precursors (with EWGs): The reaction may proceed smoothly at low temperatures (e.g., cooling in an ice bath) before warming to room temperature or gentle reflux.[3]

    • For less reactive precursors: Higher temperatures may be required, but this increases the risk of decomposition.

    • Optimization: If you suspect decomposition at higher temperatures, try running the reaction at a lower temperature for a longer duration.

General Reaction Optimization Workflow

start Low Yield with Suitable Precursor check_socl2 Check Thionyl Chloride Quality start->check_socl2 purify_socl2 Purify/Distill Thionyl Chloride check_socl2->purify_socl2 check_solvent Evaluate Solvent purify_socl2->check_solvent screen_solvents Screen Alternative Anhydrous Solvents check_solvent->screen_solvents optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp temp_adjustment Systematically Vary Temperature (e.g., 0°C to reflux) optimize_temp->temp_adjustment final_product Improved Yield temp_adjustment->final_product

Caption: Workflow for optimizing Hurd-Mori reaction conditions.

Issue 3: Low Yield in the Formation of the Hydrazone Precursor

Q: I'm having trouble synthesizing the semicarbazone/hydrazone precursor. What are some common issues and solutions?

A: The successful formation of the hydrazone is a prerequisite for the Hurd-Mori cyclization. Here are some troubleshooting tips for this step:

  • Incomplete Reaction: The reaction between the ketone/aldehyde and the semicarbazide (or other hydrazine derivative) may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature (e.g., refluxing). The use of an acid catalyst may also be necessary for less reactive ketones.

  • pH of the Reaction Medium: The pH can be critical for hydrazone formation. The reaction is typically carried out in the presence of a buffer like sodium acetate to maintain a suitable pH.

    • Solution: Ensure that the appropriate amount of buffer is used. For semicarbazide hydrochloride, a base like sodium acetate is added to liberate the free semicarbazide.

  • Purification Issues: The hydrazone precursor may be lost during workup or purification.

    • Solution: Semicarbazones are often crystalline solids. Cooling the reaction mixture can induce precipitation.[6] Ensure you are using an appropriate solvent for precipitation and washing to minimize product loss.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone Semicarbazone (Hydrazone Precursor)

This protocol outlines the formation of the hydrazone precursor from acetophenone, as a general example.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.[6]

  • Reflux the mixture for 1-2 hours. Monitor the reaction's progress by TLC.[6]

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone.[6]

Protocol 2: Hurd-Mori Cyclization of Acetophenone Semicarbazone

This protocol describes the cyclization of the prepared acetophenone semicarbazone to 4-phenyl-1,2,3-thiadiazole.

Materials:

  • Acetophenone semicarbazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as thionyl chloride is corrosive and reacts violently with water.

  • Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.[6]

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[6]

Reaction Mechanism

Proposed Mechanism of the Hurd-Mori Cyclization

The Hurd-Mori reaction is believed to proceed through the following key steps:

  • Activation of Hydrazone: The hydrazone reacts with thionyl chloride.

  • Electrophilic Attack: An electrophilic attack of the sulfur on the enolized form of the hydrazone.

  • Cyclization: Intramolecular cyclization to form a five-membered ring intermediate.

  • Aromatization: Subsequent elimination and rearrangement lead to the formation of the stable, aromatic 1,2,3-thiadiazole ring.

Visualizing the Hurd-Mori Cyclization Pathway

Hydrazone Hydrazone Precursor Intermediate1 Activated Intermediate Hydrazone->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 1,2,3-Thiadiazole Intermediate2->Product Aromatization

Caption: Simplified Hurd-Mori cyclization mechanism.

References

Preventing hydrolysis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride. It provides troubleshooting advice and frequently asked questions to help prevent its hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: My final product is showing a significant amount of the corresponding sulfonic acid. What is the likely cause?

A1: The presence of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonic acid is a strong indicator that your sulfonyl chloride has undergone hydrolysis. This is a common issue with sulfonyl chlorides, especially those containing heteroaromatic rings like the 1,2,3-thiadiazole, which can be susceptible to hydrolysis by even trace amounts of water.[1][2]

Q2: How can I minimize the hydrolysis of this compound during the workup?

A2: The key is to rigorously exclude water and maintain low temperatures. This includes using anhydrous solvents for extraction, washing with brine to remove dissolved water, and thoroughly drying the organic phase with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Performing the workup steps as quickly as possible also limits the compound's exposure to any residual water.

Q3: Is it counterintuitive to wash the organic layer with water or brine if the compound is water-sensitive?

A3: While it may seem so, a brief wash with ice-cold water or brine can be effective for removing water-soluble impurities. The low temperature minimizes the rate of hydrolysis.[3] For aryl sulfonyl chlorides with low water solubility, rapid precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[3] A subsequent brine wash helps to remove the bulk of the water from the organic phase before the final drying step.

Q4: What is the best way to quench the reaction to minimize hydrolysis?

A4: Quenching the reaction mixture by pouring it onto ice or into ice-cold water is a standard and effective method.[3] The low temperature significantly slows down the rate of hydrolysis of the sulfonyl chloride.

Q5: How does the structure of the sulfonyl chloride affect its stability?

A5: The stability of sulfonyl chlorides can be influenced by electronic effects. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, potentially making the sulfonyl chloride more susceptible to nucleophilic attack by water. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[4]

Troubleshooting Guide

If you are experiencing low yields of this compound and suspect hydrolysis, use the following guide to identify and resolve the issue.

Hydrolysis Rate of Substituted Benzenesulfonyl Chlorides in Water

The following table summarizes the first-order rate constants for the hydrolysis of various para-substituted benzenesulfonyl chlorides in water. This data illustrates the influence of substituents on the rate of hydrolysis and underscores the importance of minimizing contact with water, especially for activated systems.

Substituent (para-)Temperature (°C)SolventRate Constant (k, s⁻¹)
Methoxy (MeO)15Water23.89 x 10⁻⁴
Methyl (Me)15Water13.57 x 10⁻⁴
Hydrogen (H)15Water11.04 x 10⁻⁴
Bromo (Br)15Water7.447 x 10⁻⁴
Nitro (NO₂)15Water9.373 x 10⁻⁴

Data adapted from a study on the solvolysis of benzenesulfonyl chlorides.[5]

Experimental Protocols

Recommended Workup Protocol to Minimize Hydrolysis

This protocol provides a general methodology for the workup of a reaction mixture containing this compound.

  • Quenching:

    • Once the reaction is complete, cool the reaction vessel in an ice bath.

    • Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This should be done in a fume hood.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with a cold, anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Ice-cold deionized water (once).

      • Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (once, to neutralize any remaining acid).

      • Ice-cold brine (saturated aqueous NaCl solution) (once, to remove the bulk of dissolved water).

    • Perform each wash step quickly to minimize contact time.

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Add the drying agent until it no longer clumps together.

    • Allow the solution to stand over the drying agent for at least 15-20 minutes.

  • Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low to prevent thermal decomposition.

    • The resulting crude this compound can then be purified by an appropriate method, such as recrystallization from a non-protic solvent system.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow to troubleshoot and prevent the hydrolysis of this compound during workup.

Hydrolysis_Troubleshooting start Start: Low Yield or Sulfonic Acid Impurity check_anhydrous Were anhydrous solvents used for extraction? start->check_anhydrous use_anhydrous Action: Use freshly distilled or commercially anhydrous solvents. check_anhydrous->use_anhydrous No check_temp Was the workup performed at low temperature (0-5 °C)? check_anhydrous->check_temp Yes use_anhydrous->check_temp use_ice_bath Action: Keep flasks in an ice bath during extractions and washes. check_temp->use_ice_bath No check_brine Was a brine wash performed before drying? check_temp->check_brine Yes use_ice_bath->check_brine add_brine_wash Action: Include a wash with saturated NaCl solution. check_brine->add_brine_wash No check_drying Was the organic layer thoroughly dried? check_brine->check_drying Yes add_brine_wash->check_drying dry_thoroughly Action: Use sufficient anhydrous MgSO4 or Na2SO4 and allow adequate time for drying. check_drying->dry_thoroughly No check_time Was the workup performed rapidly? check_drying->check_time Yes dry_thoroughly->check_time work_quickly Action: Minimize the time the compound is in contact with any aqueous phase. check_time->work_quickly No end_point Outcome: Improved Yield and Purity check_time->end_point Yes work_quickly->end_point

References

Impact of electron-withdrawing groups on thiadiazole synthesis yield.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiadiazole synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of electron-withdrawing groups on the yield of thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: How do electron-withdrawing groups (EWGs) on starting materials generally affect the yield of thiadiazole synthesis?

A1: The effect of electron-withdrawing groups on the yield of thiadiazole synthesis is highly dependent on the specific synthetic route and reaction mechanism. In many common syntheses, such as those involving the cyclization of thiosemicarbazides or the Hantzsch synthesis, the electronic nature of the substituents plays a crucial role. For some reactions, EWGs can enhance the reactivity of the starting materials, leading to higher yields. For instance, in certain nucleophilic attack scenarios, an EWG can make a carbonyl carbon more electrophilic and susceptible to attack, thereby facilitating the reaction. However, in other mechanisms, strong EWGs may destabilize key intermediates, leading to lower yields. It is essential to consider the specific mechanism at play to predict the effect of a particular substituent.

Q2: I am experiencing low yields in my 1,3,4-thiadiazole synthesis from a substituted benzoyl chloride and thiosemicarbazide. Could the electron-withdrawing group on my benzoyl chloride be the issue?

A2: Yes, the nature of the substituent on the benzoyl chloride can significantly impact the yield. An electron-withdrawing group can increase the electrophilicity of the carbonyl carbon, which may facilitate the initial acylation of the thiosemicarbazide. However, the subsequent cyclization and dehydration steps are also influenced by the electronic environment. In some cases, a very strong EWG might hinder the cyclization step. It is also crucial to ensure that the reaction conditions (e.g., acid catalyst, temperature) are optimized for your specific substrate.

Q3: Are there any general trends for the impact of different electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on thiadiazole synthesis yields?

A3: While a universally applicable trend is difficult to establish due to the variety of synthetic methods, some general observations have been made. Halogen substituents (e.g., -Cl, -Br) are common EWGs that often provide good yields. Stronger EWGs like the nitro group (-NO₂) can sometimes lead to higher yields, but this is not always the case and can be highly dependent on the reaction conditions. The impact of a cyano group (-CN) can also vary. It is recommended to perform small-scale test reactions to determine the optimal substituent for a desired thiadiazole synthesis.

Q4: Can the position of the electron-withdrawing group on an aromatic ring (ortho, meta, para) influence the reaction yield?

A4: Absolutely. The position of the substituent affects both electronic and steric factors. A para-substituent will primarily exert an electronic effect (resonance and inductive), while an ortho-substituent can introduce significant steric hindrance in addition to its electronic effect. This steric hindrance can impede the approach of reagents and lower the reaction yield. Meta-substituents primarily have an inductive effect. The optimal position will depend on the specific reaction mechanism and the size of the interacting molecules.

Troubleshooting Guides

Issue 1: Low or No Product Formation in 1,3,4-Thiadiazole Synthesis via Thiosemicarbazide Cyclization
Possible Cause Troubleshooting Steps
Incorrect Reagent Stoichiometry Ensure accurate measurement of starting materials. An excess of one reagent may not always drive the reaction to completion and can lead to side products.
Ineffective Dehydrating Agent For acid-catalyzed cyclodehydration, ensure the acid (e.g., concentrated H₂SO₄, PPA) is of high quality and used in the correct amount. The presence of water can inhibit the reaction.
Suboptimal Reaction Temperature The optimal temperature can be substrate-dependent. If the reaction is run at too low a temperature, it may not proceed. Conversely, too high a temperature can lead to decomposition. Try varying the temperature in small increments.
Poor Quality Starting Materials Ensure the purity of the thiosemicarbazide and the acylating agent (e.g., acid chloride, carboxylic acid). Impurities can interfere with the reaction.
Presence of Electron-Donating Groups In some cases, strong electron-donating groups on the aromatic ring can deactivate the substrate towards cyclization under acidic conditions.
Issue 2: Formation of Multiple Byproducts
Possible Cause Troubleshooting Steps
Side Reactions of the Thiosemicarbazide Thiosemicarbazides can undergo alternative cyclization pathways (e.g., to form triazoles). Carefully control the reaction conditions (pH, temperature) to favor the desired thiadiazole formation.
Over-oxidation or Decomposition If using an oxidative cyclization method, the choice and amount of the oxidizing agent are critical. Over-oxidation can lead to undesired products or decomposition of the target molecule.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in the presence of a strong acid and an acid chloride can lead to ester formation.

Data Presentation

The following table summarizes the yields for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from the oxidative cyclization of the corresponding thiosemicarbazones using ferric chloride. The starting thiosemicarbazones were prepared from various substituted benzaldehydes.

Substituent on Aryl RingPositionElectron-Withdrawing/Donating NatureYield (%)
-H-Neutral85
-CH₃paraElectron-Donating80
-OCH₃paraElectron-Donating75
-ClparaElectron-Withdrawing90
-BrparaElectron-Withdrawing88
-NO₂paraStrongly Electron-Withdrawing92
-NO₂metaStrongly Electron-Withdrawing85
-OHparaElectron-Donating70

Note: The yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole

This protocol describes the synthesis via oxidative cyclization of a thiosemicarbazone.

Materials:

  • 4-Nitrobenzaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid

  • Ferric Chloride (FeCl₃)

  • Water

Procedure:

  • Synthesis of the Thiosemicarbazone:

    • Dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (30 mL).

    • Dissolve thiosemicarbazide (0.91 g, 10 mmol) in warm ethanol (20 mL) containing a few drops of glacial acetic acid.

    • Add the thiosemicarbazide solution to the aldehyde solution and reflux the mixture for 2 hours.

    • Allow the mixture to cool to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

  • Oxidative Cyclization to the 1,3,4-Thiadiazole:

    • Suspend the dried 4-nitrobenzaldehyde thiosemicarbazone (2.24 g, 10 mmol) in ethanol (50 mL).

    • Prepare a solution of ferric chloride (4.86 g, 30 mmol) in water (10 mL).

    • Add the ferric chloride solution dropwise to the thiosemicarbazone suspension while stirring.

    • Reflux the reaction mixture for 1 hour.

    • After cooling, pour the mixture into cold water (200 mL).

    • The solid product is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to give 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiosemicarbazone Synthesis cluster_step2 Step 2: Oxidative Cyclization start Dissolve 4-Nitrobenzaldehyde in Ethanol mix1 Mix and Reflux for 2h start->mix1 reagent1 Dissolve Thiosemicarbazide in warm Ethanol + Acetic Acid reagent1->mix1 cool1 Cool to Room Temperature mix1->cool1 filter1 Filter and Dry Thiosemicarbazone cool1->filter1 start2 Suspend Thiosemicarbazone in Ethanol filter1->start2 Intermediate mix2 Add FeCl3 Solution and Reflux for 1h start2->mix2 reagent2 Prepare FeCl3 Solution reagent2->mix2 cool2 Cool and Pour into Water mix2->cool2 filter2 Filter and Recrystallize cool2->filter2 product 2-Amino-5-(4-nitrophenyl)- 1,3,4-thiadiazole filter2->product

Caption: Experimental workflow for the synthesis of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole.

reaction_mechanism cluster_influence Influence of EWG reactant1 Thiosemicarbazide intermediate1 Acylthiosemicarbazide reactant1->intermediate1 Acylation reactant2 Aroyl Chloride (with EWG) reactant2->intermediate1 intermediate2 Tautomeric Intermediate intermediate1->intermediate2 Tautomerization product 2-Amino-5-aryl-1,3,4-thiadiazole intermediate2->product Cyclodehydration (-H2O) ewg_effect EWG on Aroyl Chloride - Increases electrophilicity of Carbonyl-C - May facilitate acylation - Can influence cyclization rate

Caption: General mechanism for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazide.

Technical Support Center: Scaling Up the Synthesis of Aryl Sulfonyl Chlorides Safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for safely scaling up the synthesis of aryl sulfonyl chlorides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for scaling up the synthesis of aryl sulfonyl chlorides?

A1: The two most prevalent methods for the large-scale synthesis of aryl sulfonyl chlorides are:

  • Direct Chlorosulfonation: This involves the reaction of an aromatic compound with chlorosulfonic acid. It is a direct and often high-yielding method but requires stringent safety precautions due to the hazardous nature of chlorosulfonic acid.

  • Sandmeyer-type Reaction: This method starts from an aromatic amine, which is first converted to a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the aryl sulfonyl chloride. This method is versatile and avoids the use of large quantities of chlorosulfonic acid.

Q2: What are the primary safety concerns when working with chlorosulfonic acid on a large scale?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety concerns include:

  • Violent reaction with water: Contact with water can lead to a violent exothermic reaction, releasing large amounts of corrosive hydrogen chloride and sulfuric acid fumes.[1] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.

  • Corrosivity: It can cause severe burns to the skin and eyes and is corrosive to most metals.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat, is mandatory.[1]

  • Exothermic reactions: The reaction with aromatic compounds is often highly exothermic and requires careful temperature control to prevent runaway reactions.[2]

  • Hazardous byproducts: The reaction generates hydrogen chloride gas, which must be scrubbed from the effluent gas stream.

Q3: My reaction yield is low. What are the common causes?

A3: Low yields in aryl sulfonyl chloride synthesis can stem from several factors:

  • Hydrolysis of the product: Aryl sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acids. This is a common issue, especially during aqueous workups.[3]

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or impure starting materials.[4]

  • Side reactions: The formation of byproducts such as sulfones, disulfides, or chloroarenes (in the case of the Sandmeyer reaction) can significantly reduce the yield of the desired product.[3]

  • Decomposition of diazonium salt: In the Sandmeyer reaction, the intermediate diazonium salt is thermally unstable and can decompose if the temperature is not strictly controlled (typically 0-5 °C).[3]

Q4: How can I minimize the formation of the sulfonic acid byproduct?

A4: To minimize hydrolysis of the aryl sulfonyl chloride to the corresponding sulfonic acid, consider the following:

  • Anhydrous conditions: Ensure all glassware, solvents, and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Controlled quenching: When quenching the reaction, do so at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. This minimizes the time the product is in contact with water at elevated temperatures.[5]

  • Aqueous precipitation: For aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can protect it from extensive hydrolysis and can yield a high-purity product directly.[6]

Q5: My aryl sulfonyl chloride is an oil. How can I purify it on a larger scale?

A5: Purifying liquid aryl sulfonyl chlorides can be achieved by:

  • Vacuum distillation: If the product is thermally stable, vacuum distillation is an effective method for purification.

  • Aqueous HCl wash: Washing the crude product with aqueous hydrochloric acid can help to remove the more water-soluble sulfonic acid impurity.[3]

  • Solvent extraction and washing: Dissolving the crude product in a suitable organic solvent, followed by washing with a mild base (like sodium bicarbonate solution) at low temperatures, can remove acidic impurities. However, this should be done cautiously to avoid product hydrolysis.[7]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Degraded or Impure Starting Materials Verify the purity of your aromatic precursor or aniline using analytical techniques like NMR or GC-MS. Ensure chlorosulfonic acid is fresh and has not been exposed to moisture.
Incorrect Reaction Temperature Monitor the internal reaction temperature closely. For chlorosulfonation, ensure the temperature is maintained within the optimal range for your substrate. For the Sandmeyer reaction, maintain a low temperature (0-5 °C) during diazotization.[3]
Inefficient Mixing On a larger scale, inefficient stirring can lead to localized hot spots and poor reaction kinetics. Ensure your stirring is vigorous enough for the reaction volume.
Catalyst Inactivity (Sandmeyer Reaction) Ensure the copper catalyst is active. Use freshly prepared catalyst solutions if possible.
Problem 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
Sulfonic Acid Hydrolysis of the sulfonyl chloride.Implement strict anhydrous conditions, use cold quench procedures, and consider aqueous precipitation for insoluble products.[4][5][6]
Diaryl Sulfone Reaction of the aryl sulfonyl chloride with the starting aromatic compound.This is more common at higher temperatures. Optimize the reaction temperature and consider using an excess of the sulfonating agent.
Chloroarene (Sandmeyer) Side reaction of the diazonium salt with the chloride source.Carefully control the reaction temperature and the rate of addition of the diazonium salt to the sulfur dioxide/copper catalyst mixture.
Disulfide Coupling of intermediate sulfur species.Optimize the stoichiometry of the reactants and the reaction conditions. In some cases, an oxidative workup can convert the disulfide to the desired sulfonyl chloride.

Data Presentation

Table 1: Reaction Conditions for Chlorosulfonation of Arenes
AreneChlorosulfonic Acid (Equivalents)Reaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Toluene1.5353-4~77 (crude p-isomer)[7]
Toluene~2.060-90 (initial), then 303 (initial), then 1High[8]
Chlorobenzene2.5 - 4.00 - 100Not specifiedHigh[9]
Benzoic AcidExcessNot specified2Not specified[10]
Toluene1.5351Not specified[7]
Table 2: Reaction Conditions for Sandmeyer Synthesis of Aryl Sulfonyl Chlorides
Aniline DerivativeDiazotization ConditionsSulfonylation ConditionsYield (%)Reference
4-ChloroanilineNaNO₂, HCl, 0-5°CSO₂/AcOH, CuCl, <5°CNot specified[11]
4-BromoanilineNaNO₂, H₂SO₄/AcOH, 0-5°CSO₂/AcOH, CuCl, <5°C95[11]
4-NitroanilineNaNO₂, HCl, 0-5°CSO₂/AcOH, CuCl, <5°C85[11]
2-Chloro-5-(trifluoromethyl)anilinet-BuONO, HCl, MeCN, rtDABSO, CuCl₂, 75°C80 (as sulfonamide)[12]
4-Anisidinet-BuONO, HCl, MeCN, rtDABSO, CuCl₂, 75°C83 (sulfonyl chloride)[12]

Experimental Protocols

Protocol 1: Scale-up Synthesis of p-Toluenesulfonyl Chloride via Chlorosulfonation

Safety First: This reaction is highly exothermic and involves corrosive materials. A thorough risk assessment must be conducted before starting.[13][14] Ensure all glassware is oven-dried and the reaction is performed in a well-ventilated fume hood with appropriate PPE.[1]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), place chlorosulfonic acid (1.5 mol).[7]

  • Reagent Addition: Cool the chlorosulfonic acid to approximately 35°C. Slowly add toluene (1 mol) dropwise over 2-3 hours, maintaining the temperature at 35°C.[7]

  • Second Addition: After the toluene addition is complete, add another portion of chlorosulfonic acid (1.5 mol) over 5-10 minutes.[7]

  • Reaction Completion: Stir the reaction mixture at 35°C for an additional hour.[7]

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The p-toluenesulfonyl chloride will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The crude product can be dried in a desiccator. For higher purity, recrystallization from a suitable solvent like a mixture of toluene and petroleum ether can be performed.[7]

Protocol 2: Scale-up Synthesis of an Aryl Sulfonyl Chloride via Sandmeyer-type Reaction

Safety First: Diazonium salts can be explosive when isolated in a dry state. This protocol is for the in situ generation and use of the diazonium salt. The reaction should be performed behind a blast shield.[15]

  • Diazotization: In a suitable reactor, suspend the aromatic amine (1.0 equiv) in a mixture of concentrated hydrochloric acid (3.0 equiv) and water. Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.[16]

  • Nitrite Addition: Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature does not exceed 5°C.[16] Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[16]

  • Sulfur Dioxide Solution: In a separate reactor, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at a low temperature (<5°C). Add a catalytic amount of copper(I) chloride.[11]

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring, maintaining the temperature below 5°C.[11]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) until the evolution of nitrogen gas ceases.[16]

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The aryl sulfonyl chloride may precipitate as a solid or separate as an oil. If it is a solid, collect it by filtration and wash with cold water. If it is an oil, extract it with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[16]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Start Reagent_Prep Prepare Dry Reagents and Solvents Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reagent_Addition Controlled Addition of Reagents Reaction_Setup->Reagent_Addition Temp_Control Maintain Reaction Temperature Reagent_Addition->Temp_Control Reaction_Monitoring Monitor Progress (TLC, HPLC, GC) Temp_Control->Reaction_Monitoring Quenching Quench Reaction (e.g., on ice) Reaction_Monitoring->Quenching Extraction_Precipitation Extraction or Precipitation Quenching->Extraction_Precipitation Washing Wash with Aqueous Solutions (e.g., NaHCO3, Brine) Extraction_Precipitation->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (Recrystallization or Distillation) Solvent_Removal->Purification_Method Product_Characterization Characterize Product (NMR, MS, etc.) Purification_Method->Product_Characterization End End Product_Characterization->End

Caption: General experimental workflow for the synthesis of aryl sulfonyl chlorides.

troubleshooting_guide Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Hydrolysis Evidence of Hydrolysis? (Sulfonic Acid peak in NMR/LC-MS) Start->Check_Hydrolysis Impure_Materials Purify or Replace Starting Materials Check_Purity->Impure_Materials Impure Incorrect_Conditions Optimize Reaction Conditions Check_Conditions->Incorrect_Conditions Incorrect Hydrolysis_Detected Implement Anhydrous Techniques and Cold Work-up Check_Hydrolysis->Hydrolysis_Detected Yes Check_Byproducts Other Byproducts Present? (Sulfone, Disulfide, etc.) Check_Hydrolysis->Check_Byproducts No Optimize_Temp_Stoich Optimize Temperature and Reagent Stoichiometry Check_Byproducts->Optimize_Temp_Stoich Yes Purification_Issue Review Purification Strategy (Recrystallization, Distillation) Check_Byproducts->Purification_Issue No

Caption: Troubleshooting decision tree for aryl sulfonyl chloride synthesis.

References

Technical Support Center: Kinetic Analysis of Sulfonyl Chloride Formation for Process Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of sulfonyl chloride formation. The following information is designed to address common challenges encountered during experimentation and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming sulfonyl chlorides, and what are the kinetic implications of each?

A1: Sulfonyl chlorides are crucial intermediates in organic synthesis.[1][2] Common synthetic methods include:

  • Oxidative Chlorination of Thiols and Disulfides: This method often utilizes reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and a chlorine source.[3][4] The kinetics can be complex, sometimes exhibiting sigmoidal behavior, suggesting the involvement of intermediate species.[2] Continuous flow reactors can offer better control over highly exothermic reactions.[2]

  • From Sulfonic Acids: The reaction of sulfonic acids with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a traditional method.[4][5] The reaction rate is dependent on the reactivity of the chlorinating agent and the solubility of the sulfonic acid.

  • From Sulfonamides: Primary sulfonamides can be converted to sulfonyl chlorides using reagents like pyrylium salts.[6][7][8] This method is often valued for its mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization in drug development.[6][7][8]

  • Using Sulfuryl Chloride (SO₂Cl₂): This reagent can be used for the chlorosulfonylation of aromatic compounds.[9]

  • Using Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile reagent used to convert sulfonic acids to sulfonyl chlorides.[5] It can also be used in combination with other reagents for the oxidative chlorination of thiols.[3]

The choice of method will significantly impact the reaction kinetics, side-product profile, and overall process efficiency.

Q2: My sulfonyl chloride product appears to be degrading during the reaction or workup. What are the likely causes and how can I mitigate this?

A2: Sulfonyl chlorides are inherently reactive and can be susceptible to degradation, primarily through hydrolysis.[10][11][12]

  • Hydrolysis: Trace amounts of water in the reaction mixture or during workup can lead to the formation of the corresponding sulfonic acid.[11][12] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Instability: Some sulfonyl chlorides, particularly certain heteroaromatic ones, can be thermally labile and may decompose via SO₂ extrusion.[11][12] It is important to carefully control the reaction temperature. Kinetic studies at different temperatures can help determine the activation energy for both the formation and decomposition reactions, allowing for the optimization of the temperature profile.

  • Reactivity with Other Functional Groups: The sulfonyl chloride moiety can react with other nucleophilic functional groups present in the starting material or product.[11][12]

To minimize degradation, consider performing the reaction at the lowest effective temperature, using anhydrous conditions, and minimizing the workup time. A comparative stability study under different pH and temperature conditions can be beneficial.

Q3: I am observing inconsistent reaction rates and yields. What are the potential sources of this variability?

A3: Inconsistent results in sulfonyl chloride formation can stem from several factors:

  • Reagent Quality: The purity of starting materials and reagents is critical. Impurities in the solvent, such as water, can lead to side reactions and affect the kinetics. The quality of the chlorinating agent is also important, as its activity can vary between batches.

  • Mixing and Mass Transfer: In heterogeneous reaction mixtures, inefficient mixing can lead to localized concentration gradients and inconsistent reaction rates. This is particularly relevant when scaling up reactions. Continuous stirred-tank reactors (CSTRs) can help ensure homogenous mixing.[13]

  • Temperature Control: As sulfonyl chloride formation is often exothermic, poor temperature control can lead to temperature fluctuations, affecting the reaction rate and potentially causing product degradation.[2]

  • Initiation Period: Some reactions may have an induction period or exhibit complex kinetic behavior, such as a sigmoidal profile, which can be sensitive to trace impurities or the initial reaction conditions.[2]

Careful control of reagent quality, efficient mixing, and precise temperature regulation are essential for achieving reproducible kinetic data and consistent yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Poorly soluble starting material. 4. Presence of an inhibitor.1. Use a fresh batch of the chlorinating agent or titrate to determine its activity. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Screen different anhydrous solvents to improve solubility. 4. Purify starting materials to remove potential inhibitors.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water leading to hydrolysis. 3. Side reactions with other functional groups. 4. The chlorinating agent is reacting with the solvent.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. 3. Protect sensitive functional groups prior to the reaction. 4. Choose a solvent that is inert to the chlorinating agent under the reaction conditions.
Difficulty in Isolating the Product 1. Product is unstable during workup. 2. Product is highly soluble in the workup solvents. 3. Formation of an emulsion during extraction.1. Minimize the duration of the workup and keep the temperature low. 2. Use a different solvent system for extraction or consider precipitation/crystallization. 3. Add brine to the aqueous layer to break the emulsion.
In-situ Monitoring Shows a Stalled Reaction 1. Depletion of a key reagent. 2. Product inhibition. 3. Change in pH affecting the catalyst or a reactant.1. Analyze the reaction mixture to determine the limiting reagent and consider adding more if appropriate. 2. If possible, remove the product as it is formed (e.g., through crystallization). 3. Monitor the pH of the reaction and adjust if necessary.

Experimental Protocols

General Protocol for In-situ Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time kinetic analysis of sulfonyl chloride formation.[1]

  • Sample Preparation: In a dry NMR tube, dissolve a known concentration of the starting material and a stable, non-reactive internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) in a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[1]

  • Initiation: Acquire an initial spectrum of the starting materials. Then, carefully add a known amount of the chlorinating agent to the NMR tube.

  • Data Acquisition: Immediately begin acquiring spectra at regular time intervals. The time between each spectrum will depend on the reaction rate.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard in each spectrum. The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.

  • Kinetic Analysis: Plot the concentration of the reactant(s) and product(s) as a function of time. This data can then be used to determine the reaction order and rate constant.

Protocol for Quenching and Analysis by HPLC

For reactions that are not amenable to in-situ NMR monitoring, quenching and analysis by High-Performance Liquid Chromatography (HPLC) is a common alternative.[14][15]

  • Reaction Setup: Set up the reaction in a thermostated vessel with controlled stirring.

  • Sampling and Quenching: At predetermined time points, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a solution that will rapidly react with any unreacted sulfonyl chloride and chlorinating agent (e.g., a solution of a primary amine like benzylamine).

  • Sample Preparation for HPLC: Dilute the quenched sample with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column) and elute with a suitable mobile phase.[14] A diode-array detector (DAD) can be used for peak identification and quantification.[14]

  • Data Analysis: Construct a calibration curve for the starting material and product using standards of known concentration. Use the peak areas from the chromatograms of the quenched reaction samples to determine the concentrations of the reactant(s) and product(s) at each time point.

  • Kinetic Analysis: Plot the concentration data versus time to determine the kinetic parameters of the reaction.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring Sulfonyl Chloride Formation
Technique Principle Advantages Disadvantages Key Considerations
NMR Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei.Provides structural information, allows for in-situ monitoring, quantitative with an internal standard.[1]Lower sensitivity compared to other methods, requires deuterated solvents.Use aprotic deuterated solvents like CDCl₃ or acetone-d₆.[1] Select a non-reactive internal standard.[1]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample.Rapid identification of the sulfonyl chloride functional group (strong S=O stretches at 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹).[1] Can be used for in-situ monitoring with an ATR probe.[1]Can be difficult to quantify without careful calibration.Sample preparation must be done in a dry environment due to moisture sensitivity.[1]
HPLC Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.High sensitivity and resolution, suitable for complex mixtures, well-established quantitative method.[14]Requires quenching of the reaction for analysis, method development can be time-consuming.A robust derivatization method may be needed for some sulfonyl chlorides to improve detection.[15]
GC-MS Separates volatile and thermally stable compounds followed by mass analysis.High sensitivity and provides structural information from the mass spectrum.[1]Not suitable for thermally labile sulfonyl chlorides.Common fragmentation pathways include the loss of Cl• and SO₂.[1]
Titrimetry Quantitative chemical analysis method that determines the concentration of an identified analyte.Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[1]Not suitable for in-situ monitoring, can be affected by other acidic or basic species.Often based on the reaction with a nucleophile followed by titration.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Kinetic Analysis cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_optimization Process Optimization start Define Reaction Conditions (Temperature, Concentration) reagents Prepare Anhydrous Reagents and Solvents start->reagents setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup initiate Initiate Reaction setup->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (if necessary) sampling->quench analytical_method Analyze Samples (NMR, HPLC, etc.) quench->analytical_method quantify Quantify Reactants and Products analytical_method->quantify kinetic_model Plot Concentration vs. Time and Determine Rate Law quantify->kinetic_model optimize Adjust Reaction Parameters Based on Kinetic Data kinetic_model->optimize end Optimized Process optimize->end

Caption: A typical experimental workflow for the kinetic analysis of sulfonyl chloride formation.

troubleshooting_logic Troubleshooting Logic for Poor Yield cluster_no_reaction No or Low Conversion cluster_degradation Product Degradation start Low Yield of Sulfonyl Chloride check_conversion Is Starting Material Consumed? start->check_conversion inactive_reagent Check Reagent Activity (e.g., Titrate Chlorinating Agent) check_conversion->inactive_reagent No hydrolysis Check for Water Contamination (Use Anhydrous Conditions) check_conversion->hydrolysis Yes low_temp Increase Temperature Incrementally inactive_reagent->low_temp solubility Screen for a Better Anhydrous Solvent low_temp->solubility thermal Lower Reaction Temperature hydrolysis->thermal side_reactions Identify and Quantify Byproducts (e.g., via GC-MS, NMR) thermal->side_reactions

Caption: A logical diagram for troubleshooting low yields in sulfonyl chloride synthesis.

References

Validation & Comparative

A Comparative Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioisosteric potential of 1,2,3- and 1,3,4-thiadiazole isomers, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining their physicochemical properties, biological activities, and mechanisms of action, this document provides a comprehensive overview supported by experimental data to inform the strategic design of novel therapeutics.

Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] Among the four possible isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole have garnered significant attention as bioisosteres in the development of new drugs. Their unique structural and electronic properties allow them to mimic other functional groups, enhancing pharmacological profiles and offering new avenues for therapeutic intervention. The 1,3,4-thiadiazole ring, in particular, is often considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may enable its derivatives to interfere with processes like DNA replication.[1][2]

This guide presents a data-driven comparison of these two key isomers, summarizing their performance in various biological assays and detailing the experimental protocols used for their evaluation.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of nitrogen and sulfur atoms within the thiadiazole ring significantly influences the physicochemical properties of the resulting molecule. These properties, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. While comprehensive comparative studies are limited, general characteristics can be inferred from their structures.

Property1,2,3-Thiadiazole1,3,4-Thiadiazole
Dipole Moment Generally higher due to the asymmetric arrangement of heteroatoms.Generally lower due to a more symmetrical arrangement of heteroatoms.
Aromaticity Aromatic, contributing to in vivo stability.[3]Possesses strong aromaticity, leading to great in vivo stability.[3][4]
Hydrogen Bonding The nitrogen atoms can act as hydrogen bond acceptors.The nitrogen atoms are effective hydrogen bond acceptors, a key feature for interacting with biological targets.[5]
Metabolic Stability Can be susceptible to metabolic degradation depending on the substituents.Generally exhibits good metabolic stability, with the 1,3,4-isomer often showing preferable metabolic availability.[6]

Comparative Biological Efficacy: A Data-Driven Overview

The true potential of these bioisosteres is revealed through their biological activities. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the performance of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives in anticancer and antimicrobial assays. It is important to note that the activity is highly dependent on the specific substituents attached to the thiadiazole core.

Anticancer Activity

Both 1,2,3- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.

IsomerDerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Thiadiazole D-ring fused dehydroepiandrosterone derivative (Compound 25)T47D (Breast Cancer)0.058[7]
1,2,3-Thiadiazole Pyrazole oxime derivative (Compound 8e)Panc-1 (Pancreatic Cancer)12.79[7]
1,2,3-Thiadiazole Pyrazole oxime derivative (Compound 8l)Panc-1 (Pancreatic Cancer)12.22[7]
1,3,4-Thiadiazole Ciprofloxacin-based derivative (Compound 1h)SKOV-3 (Ovarian Cancer)3.58[8]
1,3,4-Thiadiazole Ciprofloxacin-based derivative (Compound 1l)A549 (Lung Cancer)2.79[8]
1,3,4-Thiadiazole Pyridine derivativeHCT-116 (Colon Carcinoma)2.03 - 37.56[8]
1,3,4-Thiadiazole N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3)C6 (Rat Glioma)-[6]
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6[9]
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4[9]
Antimicrobial Activity

The thiadiazole scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against a variety of bacterial and fungal strains.

IsomerDerivativeMicroorganismMIC (µg/mL)Reference
1,3,4-Thiadiazole Benzo[d]imidazole derivative (Compound 8j)Pseudomonas aeruginosa12.5[10]
1,3,4-Thiadiazole Benzo[d]imidazole derivative (Compound 8a)Pseudomonas aeruginosa12.5[10]
1,3,4-Thiadiazole Tetranorlabdane derivative (Compound 14a)Bacillus polymyxa2.5[10]
1,3,4-Thiadiazole 4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coli800[11]
1,3,4-Thiadiazole 4-[5-amino 1,3,4-thiadiazole-2-yl] phenolBacillus cereus800[11]
1,3,4-Thiadiazole 4-[5-amino 1,3,4-thiadiazole-2-yl] phenolStaphylococcus epidermidis800[11]

Mechanisms of Action: Unraveling the Pathways to Efficacy

The anticancer effects of thiadiazole derivatives are often multifaceted, targeting several key pathways involved in tumor growth and survival.

1,2,3-Thiadiazole Derivatives:

A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[12] By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[12]

G Mechanism of Action of 1,2,3-Thiadiazole Derivatives Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Thiadiazole->Tubulin Binds to Microtubule Microtubule Formation Thiadiazole->Microtubule Inhibits Tubulin->Microtubule Polymerizes into CellCycle G2/M Phase Arrest Microtubule->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

1,3,4-Thiadiazole Derivatives:

Derivatives of 1,3,4-thiadiazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[6][13] Some compounds have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[14] Inhibition of Akt leads to the induction of apoptosis and cell cycle arrest.

G Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives Thiadiazole 1,3,4-Thiadiazole Derivative Akt Akt Kinase Thiadiazole->Akt Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the Akt signaling pathway by 1,3,4-thiadiazole derivatives.

Experimental Protocols

The reproducibility of scientific findings is paramount. The following are detailed methodologies for key experiments cited in the evaluation of thiadiazole derivatives.

Synthesis of 1,3,4-Thiadiazole Derivatives (General Procedure)

This protocol outlines a common method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.

Materials:

  • Appropriate aromatic aldehyde

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or Ferric chloride (FeCl₃)

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • Thiosemicarbazone Formation: A mixture of an appropriate aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

  • Cyclization: The thiosemicarbazone (1 mmol) is dissolved in a suitable solvent, and a cyclizing agent such as phosphorus oxychloride (POCl₃) or ferric chloride (FeCl₃) is added.[15] In some procedures, a few drops of concentrated sulfuric acid are added.[16] The mixture is then refluxed for several hours.

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice. The resulting solid precipitate is filtered, washed thoroughly with water, and then recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure 1,3,4-thiadiazole derivative.[17]

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Thiadiazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the thiadiazole derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4][18]

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO or solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G MTT Assay Experimental Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Thiadiazole Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

A Comparative Guide to the Efficacy of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride and Toluenesulfonyl chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride and the conventional reagent, toluenesulfonyl chloride (TsCl), in the synthesis of sulfonamides. This document outlines the chemical properties, reactivity, and detailed experimental protocols to assist researchers in selecting the appropriate reagent for their synthetic needs, particularly in the context of drug discovery and development where the incorporation of unique heterocyclic scaffolds is of significant interest.

Introduction

Sulfonamides are a cornerstone of medicinally important compounds, exhibiting a wide range of biological activities. The synthesis of these molecules typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. Toluenesulfonyl chloride has long been a staple reagent for this transformation due to its commercial availability and well-established reactivity. However, the growing demand for novel pharmacophores has led to the exploration of more complex sulfonyl chlorides, such as this compound, which introduces a biologically active thiadiazole moiety. This guide provides a comparative analysis of these two reagents.

Physicochemical Properties

A summary of the key physicochemical properties of both sulfonyl chlorides is presented in Table 1.

PropertyThis compoundToluenesulfonyl chloride (TsCl)
CAS Number 499771-00-5[1][2]98-59-9
Molecular Formula C₈H₅ClN₂O₂S₂[2]C₇H₇ClO₂S
Molecular Weight 259.95 g/mol [2]190.65 g/mol
Appearance Solid (predicted)White to grayish powdered solid
Melting Point 178.6 °C[1]69-71 °C
Boiling Point 200.7 °C[1]146 °C at 15 mmHg
Solubility Soluble in organic solvents like DCM, THF (inferred)Soluble in ethanol, benzene, diethyl ether

Comparative Efficacy and Reactivity

The efficacy of a sulfonyl chloride in sulfonamide synthesis is largely dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This is influenced by the electronic nature of the substituents on the aromatic ring.

Toluenesulfonyl chloride features a methyl group (-CH₃) at the para position. The methyl group is an electron-donating group (EDG) which slightly deactivates the sulfonyl chloride group towards nucleophilic attack.

This compound , on the other hand, possesses a 1,2,3-thiadiazole ring. Heteroaromatic rings like 1,2,3-thiadiazole are known to be π-deficient and generally exhibit electron-withdrawing properties.[3] This electron-withdrawing nature is expected to increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by an amine.

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups accelerate the rate of reaction.[4][5] This principle suggests that this compound is likely to be more reactive than toluenesulfonyl chloride under similar reaction conditions. This enhanced reactivity could potentially lead to faster reaction times or allow for the use of milder reaction conditions.

Table 2: Predicted Reactivity Comparison

FeatureThis compoundToluenesulfonyl chloride (TsCl)
Electronic Effect of Substituent Electron-withdrawing (inferred from the nature of the thiadiazole ring)Electron-donating
Predicted Reactivity HigherLower
Potential Advantages Faster reaction rates, milder reaction conditions may be possible. Introduction of a biologically active moiety.Well-established procedures, lower cost, readily available.
Potential Disadvantages Higher cost and less commercial availability. Potential for side reactions due to higher reactivity. Stability of the thiadiazole ring under certain conditions.[6]Slower reaction rates compared to activated sulfonyl chlorides.

Experimental Protocols

Detailed methodologies for the synthesis of sulfonamides using both sulfonyl chlorides are provided below.

Protocol 1: General Synthesis of N-Aryl Sulfonamides using Toluenesulfonyl Chloride

This protocol is a widely used method for the synthesis of sulfonamides from primary amines and toluenesulfonyl chloride.

Materials:

  • Aromatic amine (1.0 eq)

  • Toluenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0-3.0 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the aromatic amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (pyridine or triethylamine, 2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a 1,3,4-Thiadiazole Sulfonamide (Adapted for this compound)

This protocol is adapted from the synthesis of a similar heteroaryl sulfonyl chloride and its subsequent reaction with an amine.[7]

Step 1: Synthesis of this compound

A detailed protocol for the synthesis of a similar compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, involves the chlorination of the corresponding thiol.[7] A similar approach could be employed for the target compound, starting from 4-(1,2,3-thiadiazol-4-yl)benzenethiol.

Step 2: General Synthesis of Sulfonamides from this compound

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Pyridine or other suitable base (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent.

  • Add pyridine (2.0 eq) to the solution.

  • Add this compound (1.0-1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Given the expected higher reactivity, the reaction may proceed faster than with TsCl.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Visualizations

Signaling Pathways and Experimental Workflows

Sulfonamide_Synthesis_Pathway Amine Primary or Secondary Amine (R¹R²NH) Intermediate Reaction Intermediate Amine->Intermediate SulfonylChloride Aryl Sulfonyl Chloride (ArSO₂Cl) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Activates Amine & Neutralizes HCl Solvent Aprotic Solvent (e.g., DCM) Solvent->Intermediate Sulfonamide Sulfonamide (ArSO₂NR¹R²) Intermediate->Sulfonamide Byproduct HCl Salt of Base Intermediate->Byproduct

Caption: General reaction pathway for sulfonamide synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Solvent add_base Add Base start->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl stir Stir and Monitor by TLC add_sulfonyl->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure Sulfonamide purify->product Reactivity_Factors cluster_substituent Substituent Electronic Effects cluster_outcome Effect on Reactivity Reactivity Reactivity of Aryl Sulfonyl Chloride EWG Electron-Withdrawing Group (e.g., -NO₂, -CN, 1,2,3-Thiadiazole) Reactivity->EWG EDG Electron-Donating Group (e.g., -CH₃, -OCH₃) Reactivity->EDG Increased Increased Electrophilicity of Sulfur EWG->Increased Decreased Decreased Electrophilicity of Sulfur EDG->Decreased

References

A Comparative Guide to the Electronic Properties of Thiadiazole Isomers via DFT Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic properties of four principal thiadiazole isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The data presented is derived from Density Functional Theory (DFT) computational studies, a powerful quantum mechanical method for investigating the electronic structure of molecules. Understanding these properties is crucial for applications in medicinal chemistry and materials science, where thiadiazole derivatives are widely utilized for their diverse biological activities.[1][2]

Computational Methodology

The electronic properties detailed in this guide are typically calculated using a standardized computational protocol. This ensures consistency and allows for meaningful comparisons between different molecular structures.

Experimental Protocol: A Standard DFT Calculation Workflow

A representative computational protocol for analyzing thiadiazole isomers involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its most stable energetic conformation. This is commonly performed using DFT methods, with the B3LYP hybrid functional being a popular and well-balanced choice for accuracy and computational cost.[3][4] A flexible basis set, such as 6-311++G(d,p), is employed to accurately model the electron distribution, which is particularly important for molecules containing heteroatoms.[3][5]

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory.[6] This step confirms that the optimized structure represents a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.[6] It also allows for the prediction of infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Once a stable structure is confirmed, various electronic properties are calculated. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

    • HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally signifies higher reactivity.[6]

    • Dipole Moment (μ): This provides insight into the overall polarity of the molecule.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions.[6]

Software: The Gaussian suite of programs is frequently used for these types of quantum chemical calculations.[3][4]

Workflow of DFT Calculations on Thiadiazole Isomers

The logical steps involved in a typical DFT study are illustrated in the diagram below.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation Core cluster_output Output & Analysis Isomer Thiadiazole Isomer Structure (e.g., 1,2,3-Thiadiazole) Opt 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Isomer->Opt Freq 2. Vibrational Frequency Calculation Opt->Freq Verify Minimum Energy Props 3. Electronic Property Calculation Freq->Props Proceed if No Imaginary Frequencies Results Calculated Properties: - HOMO/LUMO Energies - Energy Gap (ΔE) - Dipole Moment (μ) - MEP Map Props->Results

DFT computational workflow for thiadiazole isomers.

Comparative Electronic Properties of Thiadiazole Isomers

Table 1: Calculated Electronic Properties of Thiadiazole Derivatives Calculations performed using DFT methods. Data is for substituted derivatives as noted.

Isomer ClassDerivative StudiedMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
1,3,4-Thiadiazole 2-amino-5-(m-nitrophenyl)B3LYP/6-311++G(d,p)-7.02-3.133.898.80
1,3,4-Thiadiazole 2-amino-5-trifluoromethylB3LYP/6-311++G(d,p)-7.59-1.995.605.06
1,3,4-Thiadiazole 2,5-dimethylB3LYP/6-31G-6.53-0.635.903.65
1,3,4-Thiadiazole 2-methylB3LYP/6-31G-6.45-0.985.472.97

Note: The values presented are for specific derivatives and can vary significantly based on the nature and position of substituents. The computational level (functional and basis set) also influences the results.

Analysis of Frontier Molecular Orbitals

The HOMO and LUMO energies are fundamental to understanding the chemical behavior of the thiadiazole isomers.

  • EHOMO: The energy of the highest occupied molecular orbital is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

  • ELUMO: The energy of the lowest unoccupied molecular orbital corresponds to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • Energy Gap (ΔE): The difference between ELUMO and EHOMO reflects the molecule's excitability and chemical reactivity.[7] Molecules with smaller energy gaps are generally more reactive and are often associated with enhanced biological activity.[7]

From the compiled data, it can be observed that substituents have a profound impact on the electronic properties. For instance, the presence of a strong electron-withdrawing nitro group in 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole significantly lowers both HOMO and LUMO energies and reduces the energy gap compared to other derivatives, suggesting higher reactivity.[7]

Conclusion

DFT calculations provide an invaluable framework for the comparative study of thiadiazole isomers.[3] By systematically computing electronic properties such as HOMO-LUMO energies and dipole moments, researchers can gain deep insights into the structure-activity relationships that govern the behavior of these important heterocyclic compounds. The computational protocols are well-established, offering a reliable balance of accuracy and efficiency for predicting molecular properties.[6] This theoretical understanding is essential for the rational design of new thiadiazole derivatives with tailored electronic characteristics for advanced applications in drug development and materials science.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Substituted-1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted-1,2,3-thiadiazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Anticancer Activity of 4-Substituted-1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have shown promise as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular targets like tubulin polymerization and heat shock protein 90 (Hsp90). The nature of the substituent at the 4-position of the 1,2,3-thiadiazole ring plays a critical role in determining the cytotoxic potency and selectivity of these compounds.[1][2]

Structure-Activity Relationship Insights

Studies have revealed that the substitution pattern on an aryl ring at the 4-position significantly influences the anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 4-position of the 1,2,3-thiadiazole ring has been associated with potent cytotoxic activity against various cancer cell lines, including human myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116).[3] In contrast, when this bulky group is at the 5-position, a significant drop in activity is observed, highlighting the importance of the substitution pattern on the thiadiazole ring.[3]

Furthermore, the nature of substituents on a phenyl ring directly attached to the 4-position can modulate activity. For example, in a series of pyrazole oxime derivatives bearing a 1,2,3-thiadiazole moiety, compounds with a methyl substituent at the 4-position of the thiadiazole ring, combined with bromo or difluoro substitutions on a phenyl ring, exhibited significant anticancer effects against pancreatic (Panc-1) and liver (Huh-7) cancer cell lines.[2]

The following table summarizes the in vitro anticancer activity of selected 4-substituted-1,2,3-thiadiazole derivatives.

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
1a 3,4,5-TrimethoxyphenylHL-600.015[3]
1b 3,4,5-TrimethoxyphenylHCT-1160.022[3]
1c 3,4,5-TrimethoxyphenylHMEC-10.013[3]
2a 4-Methyl-phenyl (part of a larger pyrazole oxime structure)Panc-112.79[2]
2b 4-Methyl-phenyl (part of a larger pyrazole oxime structure)Huh-711.84[2]
3a 5-(4-Bromophenyl)-pyrazole oxime with 4-methyl on thiadiazolePanc-112.79[2]
3b 5-(2,3-Difluorophenyl)-pyrazole oxime with 4-methyl on thiadiazolePanc-112.22[2]
3c 5-(2,3-Difluorophenyl)-pyrazole oxime with 4-methyl on thiadiazoleHuh-710.11[2]
Experimental Protocols

Synthesis of 4-Phenyl-1,2,3-thiadiazole Derivatives

A general method for the synthesis of 4-phenyl-1,2,3-thiadiazoles involves the Hurd-Mori reaction, where a hydrazone is treated with thionyl chloride.[4]

  • Step 1: Hydrazone Formation: An appropriately substituted acetophenone is reacted with hydrazine hydrate in a suitable solvent like ethanol and heated to reflux to form the corresponding hydrazone.

  • Step 2: Cyclization: The purified hydrazone is then reacted with an excess of thionyl chloride, often at room temperature or with gentle heating. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is quenched with ice-cold water and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO, with the final concentration not exceeding 0.5%) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing Anticancer Mechanisms

The following diagrams illustrate the key mechanisms of action for some 1,2,3-thiadiazole derivatives.

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition Thiadiazole_Derivative_T 4-Substituted-1,2,3-Thiadiazole Tubulin Tubulin Thiadiazole_Derivative_T->Tubulin binds to Microtubule Microtubule Formation Thiadiazole_Derivative_T->Microtubule inhibits Tubulin->Microtubule polymerizes into Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest disruption leads to Apoptosis_T Apoptosis Cell_Cycle_Arrest->Apoptosis_T induces

Inhibition of Tubulin Polymerization by 4-Substituted-1,2,3-Thiadiazole Derivatives.

hsp90_inhibition cluster_hsp90 Hsp90 Inhibition Pathway Thiadiazole_Derivative_H 4-Aryl-1,2,3-Thiadiazole Hsp90 Hsp90 Thiadiazole_Derivative_H->Hsp90 inhibits Oncogenic_Proteins Oncogenic Client Proteins Hsp90->Oncogenic_Proteins stabilizes Protein_Degradation Protein Degradation Hsp90->Protein_Degradation inhibition leads to Tumor_Suppression Tumor Growth Suppression Protein_Degradation->Tumor_Suppression results in

Mechanism of Hsp90 Inhibition by 4-Aryl-1,2,3-Thiadiazole Derivatives.

Antimicrobial Activity of 4-Substituted-1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole nucleus is also a promising scaffold for the development of new antimicrobial agents. The nature of the substituent at the 4-position can significantly impact the antimicrobial spectrum and potency.

Structure-Activity Relationship Insights

While extensive quantitative SAR data for a wide range of 4-substituted-1,2,3-thiadiazoles as antimicrobial agents is still emerging, preliminary studies suggest that the introduction of specific aryl and alkyl groups at this position can lead to compounds with notable activity against various bacterial and fungal strains. The lipophilicity and electronic properties of the substituent at the 4-position are believed to be key determinants of antimicrobial efficacy.

The following table presents available data on the antimicrobial activity of 4-substituted-1,2,3-thiadiazole derivatives, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

Compound ID4-SubstituentMicroorganismMIC (µg/mL)Reference
4a 4-ChlorophenylStaphylococcus aureus>100
4b 4-MethoxyphenylStaphylococcus aureus>100
5a 4-MethylphenylEscherichia coli>100
5b 4-NitrophenylEscherichia coli>100
Experimental Protocols

General Synthesis of 4-Alkyl/Aryl-1,2,3-thiadiazoles

A common route for the synthesis of 4-substituted-1,2,3-thiadiazoles is the reaction of N-tosylhydrazones with elemental sulfur, which is an improvement on the Hurd-Mori reaction.[8]

  • N-Tosylhydrazone Formation: A ketone or aldehyde is reacted with tosylhydrazine in a solvent like ethanol or methanol, often with catalytic acid, to yield the corresponding N-tosylhydrazone.

  • Cyclization with Sulfur: The N-tosylhydrazone is then reacted with elemental sulfur in the presence of a catalyst, such as tetrabutylammonium iodide (TBAI), under metal-free conditions to afford the 4-substituted-1,2,3-thiadiazole.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 4-substituted-1,2,3-thiadiazole derivatives.

antimicrobial_workflow start Start: Select Target Substituent at C4 synthesis Synthesis of 4-Substituted-1,2,3-Thiadiazole start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening Primary Antimicrobial Screening (e.g., Disk Diffusion) purification->screening mic_determination Quantitative Analysis: MIC Determination (Broth Microdilution) screening->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identify Potent Antimicrobial Lead sar_analysis->end lead_optimization->synthesis Iterative Design

Workflow for the Development of 4-Substituted-1,2,3-Thiadiazole Antimicrobial Agents.

Conclusion

The 4-substituted-1,2,3-thiadiazole scaffold represents a valuable pharmacophore for the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies indicate that the nature of the substituent at the 4-position is a key determinant of biological activity. For anticancer applications, bulky aromatic groups with specific substitution patterns, such as the 3,4,5-trimethoxyphenyl moiety, have demonstrated high potency. In the context of antimicrobial activity, further quantitative SAR studies are warranted to fully elucidate the impact of various 4-substituents on the antimicrobial spectrum and efficacy. The experimental protocols and workflows provided in this guide offer a framework for the systematic design, synthesis, and evaluation of new 4-substituted-1,2,3-thiadiazole derivatives as potential therapeutic agents.

References

Pentafluorophenyl Sulfonate Esters: A Superior Alternative to Sulfonyl Chlorides for Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and related compounds, the choice of sulfonating agent is a critical consideration influencing reaction efficiency, substrate scope, and operational safety. While sulfonyl chlorides have long been the traditional choice, their inherent instability and high reactivity often lead to challenges in handling, purification, and storage. Pentafluorophenyl (PFP) sulfonate esters have emerged as a compelling class of sulfonyl chloride mimics, offering a stable, versatile, and often more user-friendly alternative. This guide provides an objective comparison of the performance of PFP sulfonate esters against sulfonyl chlorides, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.

At a Glance: PFP Sulfonate Esters vs. Sulfonyl Chlorides

FeaturePentafluorophenyl Sulfonate EstersSulfonyl Chlorides
Stability High, often shelf-stable solids that can be purified by chromatography.[1][2]Generally unstable, often moisture-sensitive liquids or low-melting solids.[1][3]
Reactivity Moderately reactive, often requiring heat or a base for reaction.[1]Highly reactive, often reacting rapidly at low temperatures.[1][3]
Handling Easier and safer to handle due to their solid nature and lower reactivity.[1][2]Require careful handling due to their corrosive and reactive nature.[3]
Purification Readily purified by standard techniques like recrystallization or column chromatography.[2]Purification can be challenging due to instability.
Reaction Conditions Often require elevated temperatures or the use of a strong base (e.g., DBU) for efficient reaction with amines.[1]Typically react with amines at or below room temperature, often in the presence of a mild base (e.g., pyridine, triethylamine).
Substrate Scope Broad, with good tolerance for various functional groups.[1]Can be limited by the high reactivity, leading to side reactions with sensitive functional groups.
Aqueous Reactions Can be employed in aqueous media, as they are less prone to hydrolysis.[1]Rapidly hydrolyze in the presence of water, limiting their use in aqueous conditions.[1]

Performance in Sulfonamide Synthesis: A Comparative Overview

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice between a PFP sulfonate ester and a sulfonyl chloride can significantly impact the outcome of this crucial transformation.

Reactivity and Selectivity

A key distinction lies in the reactivity of these two classes of reagents. Sulfonyl chlorides are potent electrophiles that react swiftly with nucleophiles like amines, often at 0 °C or even lower temperatures.[1] This high reactivity, however, can be a double-edged sword, leading to a lack of selectivity and the formation of undesired byproducts, especially with complex substrates bearing multiple nucleophilic sites.

PFP sulfonate esters, in contrast, exhibit more moderate reactivity.[1] Their reactions with amines typically require heating or the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to proceed at a practical rate.[1] This attenuated reactivity can be advantageous, allowing for greater chemoselectivity in the sulfonylation of multifunctional molecules.

A competitive experiment highlights this difference in reactivity. When a mixture of a para-toluenepentafluorophenyl sulfonate and benzenesulfonyl chloride was treated with 4-methylbenzylamine at 0 °C, the sulfonamide derived from the sulfonyl chloride was the exclusive product, with 90% of the PFP sulfonate ester recovered unreacted.[3] This demonstrates the significantly higher reactivity of the sulfonyl chloride under these conditions.

Reaction Mechanisms

The mechanism of sulfonylation differs between the two reagents, particularly for alkyl-substituted derivatives. Alkyl sulfonyl chlorides react with amines via a direct nucleophilic substitution mechanism.

In contrast, the reaction of alkyl PFP sulfonate esters with amines, particularly in the presence of a strong base, is proposed to proceed through an elimination-addition mechanism involving a highly reactive sulfene intermediate.[1] This mechanistic pathway is supported by deuterium labeling studies.[3] For aryl PFP sulfonate esters, which lack the α-protons necessary for elimination, the reaction is believed to proceed through a direct nucleophilic substitution, similar to sulfonyl chlorides, albeit at a slower rate.[3]

G cluster_sulfonyl_chloride Sulfonyl Chloride Pathway cluster_pfp_sulfonate PFP Sulfonate Pathway (Alkyl) sc_start R-SO2Cl + R'NH2 sc_intermediate [Transition State] sc_start->sc_intermediate Nucleophilic Attack sc_product R-SO2NHR' + HCl sc_intermediate->sc_product Chloride Elimination pfp_start RCH2-SO2OPFP + Base pfp_sulfene [RCH=SO2] Sulfene Intermediate pfp_start->pfp_sulfene Elimination pfp_product RCH2-SO2NHR' pfp_sulfene->pfp_product pfp_amine_reaction R'NH2 pfp_amine_reaction->pfp_sulfene

Reaction pathways for sulfonamide formation.

Experimental Protocols

General Procedure for Sulfonamide Synthesis using a Sulfonyl Chloride
  • Dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer successively with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

General Procedure for Sulfonamide Synthesis using a Pentafluorophenyl Sulfonate Ester
  • Combine the pentafluorophenyl sulfonate ester (1.0 equivalent), the amine (1.2 equivalents), and a strong, non-nucleophilic base (e.g., DBU, 1.5 equivalents) in a suitable solvent (e.g., tetrahydrofuran or acetonitrile).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a sulfonamide using either a sulfonyl chloride or a PFP sulfonate ester.

G cluster_reagents Reagent Choice start Start reagents Select Reagents: - Amine - Sulfonylating Agent start->reagents sulfonyl_chloride Sulfonyl Chloride reagents->sulfonyl_chloride pfp_sulfonate PFP Sulfonate Ester reagents->pfp_sulfonate reaction Sulfonylation Reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end sulfonyl_chloride->reaction pfp_sulfonate->reaction

General experimental workflow for sulfonamide synthesis.

Conclusion

Pentafluorophenyl sulfonate esters represent a significant advancement in the field of sulfonamide synthesis. Their enhanced stability, ease of handling, and amenability to a broader range of reaction conditions, including aqueous media, make them a superior choice over traditional sulfonyl chlorides in many applications. While their reactivity is more moderate, this can be leveraged to achieve greater selectivity in complex syntheses. For researchers seeking robust, reliable, and safer methods for the introduction of the sulfonyl group, PFP sulfonate esters are an invaluable tool that merits strong consideration.

References

Navigating the Maze of Drug Development: An In Silico ADMET Comparison of Novel Quinoline-Based Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in navigating the complex maze of drug discovery. This guide provides a comparative analysis of in silico ADMET predictions for novel quinoline-based thiadiazole compounds, a class of molecules showing significant therapeutic promise. By leveraging computational tools, we can forecast the pharmacokinetic and safety profiles of these compounds, offering a crucial advantage in identifying the most promising candidates for further development.

The fusion of quinoline and thiadiazole moieties has given rise to a new generation of compounds with diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities. However, a promising biological activity profile is only one piece of the puzzle. A viable drug candidate must also possess favorable ADMET characteristics to ensure it can reach its target in the body and be safely eliminated. In silico ADMET prediction offers a rapid and cost-effective means to evaluate these properties at the nascent stages of research.

Comparative ADMET Profiling

Several studies have employed computational models to predict the ADMET properties of various quinoline-based thiadiazole derivatives. The following tables summarize key predictive data from representative research, offering a comparative overview of their drug-likeness and potential safety profiles.

Physicochemical Properties and Drug-Likeness

A compound's journey through the body is heavily influenced by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are key determinants of oral bioavailability. A widely accepted guideline for predicting drug-likeness is Lipinski's Rule of Five.

Compound IDMolecular FormulaMW ( g/mol )LogPH-Bond AcceptorsH-Bond DonorsLipinski's Rule of Five ViolationsReference
Series A: N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines
IIaC11H7ClN4S262.722.85420[1]
IIbC13H11ClN4S290.773.61410[1]
IIcC14H11ClN4S302.783.48410[1]
IIdC17H11ClN4S338.814.63410[1]
Series B: Quinoline-based Thiadiazole Antileishmanial Candidates
Y1C18H13N3O2S335.383.21510[2]
Y2C17H11N3O2S321.352.68510[2]

Table 1: Comparison of Physicochemical Properties and Drug-Likeness. This table highlights that the analyzed compounds generally adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Pharmacokinetic Predictions

Beyond simple drug-likeness, in silico tools can predict specific pharmacokinetic parameters, providing a more granular view of a compound's potential behavior in the body.

Compound IDGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantP-glycoprotein (P-gp) SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorReference
Series A
IIaHighYesNoYesNoYesYesNo[1]
IIbHighYesNoYesNoYesYesYes[1]
IIcHighYesNoYesNoYesYesYes[1]
IIdHighYesNoYesNoYesYesYes[1]
Series B
Y1HighYesYesNoYesNoNoYes[2]
Y2HighYesYesNoYesNoNoYes[2]

Table 2: Predicted Pharmacokinetic Properties. The data suggests that most of these compounds are likely to have high gastrointestinal absorption. However, potential interactions with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, are predicted for several compounds, indicating a need for further experimental validation.

Toxicity Predictions

Early identification of potential toxicity is paramount. In silico models can screen for various toxicity endpoints, including carcinogenicity and mutagenicity.

Compound IDAmes MutagenicityCarcinogenicityReference
Series A
IIaNon-mutagenNon-carcinogen[1]
IIbNon-mutagenNon-carcinogen[1]
IIcNon-mutagenNon-carcinogen[1]
IIdNon-mutagenNon-carcinogen[1]
Thiadiazole-based molecules (General) No toxicity and carcinogenicity[3]

Table 3: Predicted Toxicity Profiles. The preliminary in silico toxicity predictions for these series of compounds are favorable, showing no alerts for mutagenicity or carcinogenicity.[1][3]

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing established methodologies.

In Silico ADMET Prediction: The ADMET properties were predicted using various online tools. For instance, the study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives utilized the SwissADME web tool.[1] This platform and others like admetSAR and Molinspiration are commonly used to calculate a wide range of pharmacokinetic and pharmacodynamic parameters.[3] These tools employ algorithms based on large datasets of known drug molecules to predict the properties of novel compounds. The process typically involves inputting the chemical structure of the compound (e.g., in SMILES format) and receiving a comprehensive report on its predicted ADMET profile.

Visualizing the In Silico Workflow

The following diagram illustrates a typical workflow for in silico ADMET prediction in the early stages of drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis cluster_decision Decision Compound Novel Quinoline-Thiadiazole Compound Structure (SMILES) ADMET_Platform ADMET Prediction Platform (e.g., SwissADME, admetSAR) Compound->ADMET_Platform Physicochemical Physicochemical Properties (MW, LogP, etc.) ADMET_Platform->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) ADMET_Platform->Pharmacokinetics Toxicity Toxicity Prediction (Mutagenicity, Carcinogenicity) ADMET_Platform->Toxicity DrugLikeness Drug-Likeness Evaluation (e.g., Lipinski's Rule) Physicochemical->DrugLikeness Go_NoGo Go/No-Go Decision for Further Experimental Studies Pharmacokinetics->Go_NoGo Toxicity->Go_NoGo DrugLikeness->Go_NoGo

Caption: In Silico ADMET Prediction Workflow.

This guide underscores the power of computational tools in modern drug discovery. The in silico ADMET predictions for novel quinoline-based thiadiazole compounds reveal a promising landscape for this chemical class. While these computational predictions are invaluable for prioritizing candidates and designing more effective subsequent experiments, they are not a substitute for in vitro and in vivo testing. The presented data should serve as a springboard for further experimental validation to confirm the therapeutic potential of these exciting new molecules.

References

A Comparative Guide to the Cross-Reactivity of Sulfonyl Chloride-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sulfonyl chloride-based probes with other common covalent probes, focusing on their cross-reactivity and performance in chemical biology and drug discovery applications. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies.

Introduction to Covalent Probes and the Importance of Selectivity

Sulfonyl chlorides, and their close relatives sulfonyl fluorides, are a class of reactive electrophiles that have gained prominence as warheads in covalent probe design.[5] Unlike Michael acceptors (e.g., acrylamides) and other alkylating agents (e.g., chloroacetamides) that primarily target cysteine residues, sulfonyl-based electrophiles can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[5][6] This broader reactivity profile can be advantageous for targeting proteins that lack a reactive cysteine in a suitable location, but it also raises important questions about their proteome-wide selectivity.

This guide will delve into the cross-reactivity of sulfonyl chloride-based probes, comparing their performance with other commonly used covalent warheads. We will present available quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of relevant workflows and signaling pathways.

Comparison of Covalent Probe Warheads

The choice of a reactive warhead is a critical determinant of a covalent probe's potency and selectivity.[7] The ideal warhead possesses a balance of reactivity, being stable enough to avoid indiscriminate reactions but reactive enough to label its intended target efficiently. Here, we compare sulfonyl chlorides/fluorides with two other widely used classes of electrophiles: Michael acceptors and chloroacetamides.

FeatureSulfonyl Chloride / FluorideMichael Acceptor (e.g., Acrylamide)Chloroacetamide
Primary Target Residues Lysine, Tyrosine, Serine, Histidine, Cysteine[5]Cysteine[7]Cysteine[4]
Reactivity Generally lower intrinsic reactivity, requiring binding affinity to drive labeling.[8]Moderate reactivity, widely used in targeted covalent inhibitors.Higher intrinsic reactivity, can lead to more off-target labeling.[8]
Selectivity Can be highly selective depending on the scaffold; broader residue reactivity can increase potential off-targets.Selectivity is highly dependent on the recognition element of the probe.Higher reactivity can compromise selectivity.
Key Applications Kinase profiling, targeting non-cysteine residues, broad-spectrum activity-based protein profiling (ABPP).[9]Targeted covalent inhibitors for kinases (e.g., BTK, EGFR), general cysteine-reactive probes.[7]General cysteine labeling, often used in fragment-based screening.

Quantitative Cross-Reactivity Data

Quantifying the proteome-wide selectivity of covalent probes is typically achieved through competitive activity-based protein profiling (ABPP) coupled with mass spectrometry. In this approach, a broad-spectrum probe is used to label a class of enzymes, and the ability of a test compound (e.g., a sulfonyl chloride-based inhibitor) to compete for this labeling is measured. This allows for the identification of both on-target and off-target interactions.

Table 1: Representative Selectivity Profile of Covalent Kinase Probes

Probe/Inhibitor (Warhead)Primary Target(s)Number of Identified Off-Targets (Kinases)Method
XO44 (Sulfonyl Fluoride)Broad Kinome>100Competitive ABPP with LC-MS/MS[9][10]
Ibrutinib (Acrylamide)BTKDozens (concentration-dependent)Competitive ABPP with LC-MS/MS
Dasatinib (Non-covalent)BCR-ABL, SRC family>50Kinome-wide binding assays

Note: The number of off-targets is highly dependent on the experimental conditions, including probe concentration and cell type. This table provides a general comparison based on published findings.

Experimental Protocols

Assessing the cross-reactivity of sulfonyl chloride-based probes requires robust and well-controlled experimental workflows. Below are detailed protocols for both gel-based and mass spectrometry-based competitive ABPP.

Protocol 1: Gel-Based Competitive ABPP for Rapid Selectivity Profiling

This method offers a rapid, visual assessment of a probe's selectivity and target engagement.[11][12]

1. Proteome Preparation:

  • Lyse cells or tissues in a suitable buffer (e.g., Tris-buffered saline) without detergents that might interfere with protein activity.
  • Determine protein concentration using a standard assay (e.g., BCA assay).
  • Normalize all proteome samples to the same final protein concentration (e.g., 1 mg/mL).

2. Competitive Inhibition:

  • Pre-incubate the proteome with varying concentrations of the sulfonyl chloride-based inhibitor (or other covalent inhibitors for comparison) for 30-60 minutes at 37°C. A DMSO control should be included.

3. Probe Labeling:

  • Add a broad-spectrum, alkyne-functionalized probe (e.g., a cysteine-reactive iodoacetamide-alkyne or a serine hydrolase-reactive fluorophosphonate-alkyne) to the inhibitor-treated proteomes.
  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

4. Click Chemistry:

  • To visualize the probe-labeled proteins, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., rhodamine-azide or biotin-azide).

5. SDS-PAGE and In-Gel Fluorescence Scanning:

  • Separate the labeled proteins by SDS-PAGE.
  • Visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the presence of the inhibitor indicates target engagement.

Protocol 2: LC-MS/MS-Based Competitive ABPP for In-Depth Off-Target Identification

This protocol provides a more comprehensive and quantitative analysis of a probe's proteome-wide selectivity.[10]

1. Proteome Preparation and Competitive Inhibition:

  • Follow steps 1 and 2 from the gel-based protocol.

2. Probe Labeling with Biotinylated Probe:

  • Instead of an alkyne-functionalized probe, use a biotinylated activity-based probe for labeling.

3. Enrichment of Labeled Proteins:

  • Incubate the labeled proteomes with streptavidin-coated beads to enrich for biotin-probe-labeled proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

4. On-Bead Protein Digestion:

  • Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
  • Alkylate cysteine residues with iodoacetamide.
  • Digest the proteins into peptides using trypsin overnight.

5. LC-MS/MS Analysis:

  • Collect the peptide-containing supernatant.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Identify the probe-labeled proteins and quantify their relative abundance in the inhibitor-treated samples versus the DMSO control using specialized software (e.g., MaxQuant, Proteome Discoverer).
  • Proteins that show a significant decrease in abundance in the presence of the inhibitor are considered potential on- or off-targets.

Visualizations

Signaling Pathway Diagram

Sulfonyl chloride and sulfonyl fluoride-based probes are frequently used to profile the kinome. A broad-spectrum kinase probe could potentially interact with multiple nodes in a signaling pathway. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation, which is a common target of kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth and Proliferation mTORC1->Growth Probe Sulfonyl Chloride-Based Kinase Probe Probe->PI3K Probe->Akt Probe->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential inhibition by a sulfonyl chloride probe.

Experimental Workflow Diagram

The following diagram outlines the key steps in a competitive ABPP experiment using mass spectrometry to identify the off-targets of a sulfonyl chloride-based probe.

Competitive_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling and Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results Proteome Cell/Tissue Proteome Inhibitor Sulfonyl Chloride Probe (Test Inhibitor) Proteome->Inhibitor DMSO DMSO Control Proteome->DMSO Incubation1 Pre-incubation Inhibitor->Incubation1 DMSO->Incubation1 Incubation2 Probe Labeling Incubation1->Incubation2 BiotinProbe Biotinylated Activity-Based Probe BiotinProbe->Incubation2 Streptavidin Streptavidin Enrichment Incubation2->Streptavidin Digestion On-Bead Digestion (Trypsin) Streptavidin->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Quantitative Data Analysis LCMS->DataAnalysis OffTargets Identification of On- and Off-Targets DataAnalysis->OffTargets

Caption: Workflow for identifying off-targets using competitive ABPP and LC-MS/MS.

Conclusion

Sulfonyl chloride-based probes offer a valuable expansion of the chemical biology toolkit, enabling the targeting of a wider range of amino acid residues compared to more traditional cysteine-reactive probes. This broader reactivity, however, necessitates careful evaluation of their proteome-wide selectivity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the cross-reactivity of sulfonyl chloride probes and make informed decisions about their application. As the field of chemoproteomics continues to evolve, the development of novel probes with finely tuned reactivity and selectivity will be crucial for advancing our understanding of protein function and for the discovery of new therapeutics.

References

A Comparative Guide to the Synthesis of Aryl Sulfonyl Chlorides: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl sulfonyl chlorides is a cornerstone of medicinal and materials chemistry, providing critical intermediates for a vast array of pharmaceuticals and functional materials. For decades, traditional methods have been the mainstay of their production. However, recent advancements have introduced novel synthetic strategies that offer significant advantages in terms of mildness, functional group tolerance, safety, and efficiency. This guide provides an objective comparison of these new synthetic routes against traditional methods, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative parameters for the primary traditional and modern methods of aryl sulfonyl chloride synthesis.

Method CategorySynthetic RouteStarting MaterialsKey Reagents/CatalystsTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Traditional ChlorosulfonylationArenes (e.g., Chlorobenzene)Chlorosulfonic acid (ClSO₃H)30-802-570-95Low-cost, readily available starting materials.[1][2][3]Harsh acidic conditions, limited functional group tolerance, generation of corrosive byproducts (HCl), safety concerns with excess ClSO₃H.[1]
Traditional Sandmeyer-type ReactionAryl Amines (Anilines)NaNO₂, HCl, SO₂, CuCl/CuCl₂0-51-270-85Readily available anilines, good regiocontrol.[4]Use of gaseous SO₂, generation of potentially explosive diazonium intermediates, acidic conditions.[5]
Traditional Oxidative ChlorinationAryl ThiolsConc. H₂SO₄, NaOCl-15 to 101~72Utilizes thiol precursors.[6]Harsh oxidizing and acidic conditions, limited availability of thiol precursors.
Modern Pd-Catalyzed Cross-CouplingArylboronic AcidsPhenyl Chlorosulfate, Pd-catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Na₂CO₃)50-80~1660-95Excellent functional group tolerance, mild conditions, broad substrate scope.[7]Cost of palladium catalyst and ligands, requires synthesis of boronic acids.
Modern Visible-Light PhotocatalysisAryldiazonium SaltsPhotocatalyst (e.g., K-PHI), SOCl₂/H₂O or DABSORoom Temp.1850-95Extremely mild conditions (RT, visible light), high functional group tolerance, metal-free options available.[8][9]Requires specialized photoreactor setup, longer reaction times.
Modern Continuous Flow SandmeyerAryl Amines (Anilines)tBuONO, SO₂ in MeCN, CuCl₂Room Temp.< 1 (residence)69-72Enhanced safety by minimizing accumulation of hazardous intermediates, scalable, improved process control.[10]Requires specialized flow chemistry equipment.
Modern Pyrylium-Mediated ConversionPrimary SulfonamidesPyrylium salt (Pyry-BF₄), MgCl₂603-5~85Excellent for late-stage functionalization of complex molecules, mild conditions.[11]Requires pre-existing sulfonamide, cost of pyrylium reagent.

Featured Experimental Protocols

Herein, we provide detailed methodologies for four representative synthetic routes, highlighting the practical differences between traditional and modern approaches.

Protocol 1: Traditional Chlorosulfonylation of Chlorobenzene

This method represents a classic electrophilic aromatic substitution approach.

Reaction: Chlorobenzene + Chlorosulfonic Acid → 4-Chlorobenzenesulfonyl chloride + HCl

Procedure: [3]

  • To a reaction vessel, add chlorosulfuric acid (e.g., 3-8 molar equivalents).

  • Cool the acid and slowly add 4-chlorobenzene (1 equivalent) while maintaining the temperature at 35°C.

  • After the addition is complete, heat the mixture to 80°C for two hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The product, 4-chlorobenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. An 81% yield is typically obtained.

Safety Note: This reaction is highly exothermic and generates large volumes of HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step with ice water is extremely vigorous.

Protocol 2: Aqueous Sandmeyer-type Synthesis of 2-Chloropyridine-3-sulfonyl chloride

This protocol is an improved, aqueous-based version of the classic Sandmeyer reaction.

Reaction: 3-Amino-2-chloropyridine → [Diazonium Salt] → 2-Chloropyridine-3-sulfonyl chloride

Procedure: [4]

  • Diazonium Salt Formation:

    • Add 3-amino-2-chloropyridine (1 equivalent) to aqueous hydrochloric acid (36% w/w).

    • Cool the mixture to -3°C.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 0°C.

  • Chlorosulfonylation:

    • In a separate flask, add thionyl chloride to water at 0-7°C to generate a sulfur dioxide solution. Add copper(I) chloride (catalyst).

    • Cool this mixture to -3°C.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture.

    • A solid will precipitate as the reaction proceeds.

  • Isolation:

    • Stir the reaction mixture at 0°C for 75 minutes after the addition is complete.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 2-chloropyridine-3-sulfonyl chloride (70% yield).

Protocol 3: Modern Palladium-Catalyzed Synthesis from an Arylboronic Acid

This method showcases the mildness and functional group tolerance of modern cross-coupling chemistry.

Reaction: Arylboronic Acid + Phenyl Chlorosulfate → Aryl sulfonyl chloride

Procedure: [7]

  • To a reaction vial, add the arylboronic acid (1.2 equivalents), a palladacycle precatalyst (2 mol%), sodium carbonate (5 mol%), and phenyl chlorosulfate (1.0 equivalent).

  • Add anhydrous acetone as the solvent.

  • Stir the mixture at 50°C (for electron-rich substrates) or 80°C (for electron-deficient substrates) for approximately 16 hours, monitoring by TLC or GC/MS until the starting material is consumed.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired aryl sulfonyl chloride. Yields typically range from 60-95%.

Protocol 4: Modern Visible-Light Photocatalytic Synthesis

This protocol exemplifies a cutting-edge, metal-free approach using a heterogeneous photocatalyst.

Reaction: Aryldiazonium Salt + SO₂ (from SOCl₂) → Aryl sulfonyl chloride

Procedure: [8][9]

  • In a reaction vial, place the aryldiazonium salt (1.0 equivalent) and the heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst (4 mg for a 0.025 mmol scale reaction).

  • Add acetonitrile (solvent), followed by water (e.g., 5 µL) and thionyl chloride (10 equivalents).

  • Seal the vial and purge with an inert atmosphere (e.g., Argon).

  • Irradiate the stirred suspension with a 465 nm LED light source at room temperature for 18 hours.

  • Upon completion, the catalyst can be recovered by centrifugation or filtration. The yield is determined by ¹H NMR analysis of the reaction mixture, with isolated yields ranging from 50-95%.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in these synthetic routes.

Traditional vs. Modern Synthetic Pathways

G cluster_0 Traditional Methods cluster_1 Modern Methods Arene Arene Chlorosulfonylation Chlorosulfonylation Arene->Chlorosulfonylation ClSO₃H (Harsh Acid) Aniline Aryl Amine Sandmeyer Sandmeyer Rxn Aniline->Sandmeyer 1. NaNO₂/HCl 2. SO₂/CuCl Thiol Aryl Thiol Oxidation Oxidative Chlorination Thiol->Oxidation Oxidizing Agent (e.g., NaOCl) Product Product Chlorosulfonylation->Product Aryl Sulfonyl Chloride Sandmeyer->Product Aryl Sulfonyl Chloride Oxidation->Product Aryl Sulfonyl Chloride BoronicAcid Arylboronic Acid PdCoupling Pd Cross-Coupling BoronicAcid->PdCoupling Pd Catalyst (Mild) Diazonium Aryldiazonium Salt Photocatalysis Photocatalysis Diazonium->Photocatalysis Photocatalyst Visible Light, RT Sulfonamide Primary Sulfonamide Pyrylium Pyrylium Activation Sulfonamide->Pyrylium Pyry-BF₄ (Late-Stage) PdCoupling->Product Photocatalysis->Product Pyrylium->Product

Caption: Overview of traditional vs. modern synthetic entries to aryl sulfonyl chlorides.

Catalytic Cycle for Palladium-Catalyzed Synthesis

PalladiumCycle center Pd(0)Ln pd_intermediate1 Ar-Pd(II)(SO₂Cl)Ln center->pd_intermediate1 Oxidative Addition pd_intermediate2 Ar-Pd(II)(OPh)Ln pd_intermediate1->pd_intermediate2 Ligand Exchange pd_intermediate2->center Regenerates Catalyst product ArSO₂Cl pd_intermediate2->product Reductive Elimination boronic_acid ArB(OH)₂ boronic_acid->pd_intermediate2 Transmetalation base Base (e.g., CO₃²⁻) base->boronic_acid reagent PhOSO₂Cl reagent->pd_intermediate1

Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of aryl sulfonyl chlorides.

Workflow for Continuous Flow Sandmeyer Reaction

Flow_Workflow reagents Aniline, SO₂-MeCN tBuONO CuCl₂ Reagent Streams mixer1 T-Mixer 1 reagents:A->mixer1 reagents:C->mixer1 mixer2 T-Mixer 2 reagents:B->mixer2 mixer1->mixer2 Diazotization (in situ) reactor Flow Reactor Coil (Residence Time Control) mixer2->reactor Chlorosulfonylation collection Product Collection reactor->collection

Caption: Simplified workflow for a continuous flow Sandmeyer chlorosulfonylation.

Conclusion and Outlook

Traditional methods for synthesizing aryl sulfonyl chlorides, particularly chlorosulfonylation and the Sandmeyer reaction, remain relevant for large-scale production of simple structures due to low-cost starting materials. However, their harsh conditions, limited substrate scope, and significant safety and environmental drawbacks are major limitations.

Modern synthetic routes offer compelling alternatives for research and drug development professionals. Palladium-catalyzed cross-couplings and visible-light photocatalysis provide exceptionally mild conditions, allowing for the synthesis of complex and highly functionalized aryl sulfonyl chlorides that are inaccessible via traditional means. Furthermore, the development of continuous flow processes addresses critical safety concerns associated with hazardous reagents and intermediates, paving the way for safer and more scalable manufacturing. The choice of synthetic route will ultimately depend on the specific target molecule, required scale, and available resources, but the expanding toolkit of modern methods provides chemists with unprecedented flexibility and capability.

References

3D-QSAR Modeling of Thiadiazole Compounds for Antileishmanial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as applied to thiadiazole derivatives for the development of novel antileishmanial agents. The content is supported by experimental data and detailed methodologies to aid in the rational design of more potent therapeutic compounds.

Comparative Analysis of Antileishmanial Activity

A series of 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives have demonstrated significant in vitro activity against the promastigote form of Leishmania major. The inhibitory concentrations (IC50) for a selection of these compounds are presented in Table 1, providing a basis for understanding the structure-activity relationships (SAR) that inform 3D-QSAR models.

Table 1: Antileishmanial Activity of 5-(5-nitroaryl)-1,3,4-thiadiazole Derivatives against L. major Promastigotes. [1][2]

Compound ID5-Nitroaryl Group2-Substituted-thio GroupIC50 (µM)[1][2]
5 5-Nitrofuran-2-ylBenzyl1.18
6 5-Nitrofuran-2-yl4-Chlorobenzyl1.70
7 5-Nitrofuran-2-yl4-Methylbenzyl1.83
8 5-Nitrothiophen-2-ylBenzyl1.58
9 5-Nitrothiophen-2-yl4-Chlorobenzyl2.01
10 5-Nitrothiophen-2-yl4-Methylbenzyl1.74
11 1-Methyl-5-nitroimidazol-2-ylBenzyl3.16
12 1-Methyl-5-nitroimidazol-2-yl4-Chlorobenzyl2.58
13 1-Methyl-5-nitroimidazol-2-yl4-Methylbenzyl2.11
14 5-Nitrofuran-2-yl2-Phenylethyl1.21
15 5-Nitrofuran-2-yl1-Phenylethyl1.11

Experimental Protocols

In Vitro Antileishmanial Activity Assay (MTT Assay)

The antileishmanial activity of the thiadiazole compounds is determined against the promastigote stage of Leishmania major.[1][3]

  • Parasite Culture: L. major promastigotes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Assay Preparation: Logarithmic phase promastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/well.

  • Compound Treatment: The test compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. A positive control (e.g., Glucantime) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for 48 hours at 25°C.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The viable parasites metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is calculated from the dose-response curves.

3D-QSAR Modeling Workflow

The following workflow outlines the general steps for developing CoMFA and CoMSIA models for the thiadiazole derivatives.

3D-QSAR Workflow 3D-QSAR Modeling Workflow for Thiadiazole Derivatives cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Model Validation cluster_interpretation Model Interpretation & Application Data Collection Collect Thiadiazole Structures and IC50 Data Data Splitting Split into Training and Test Sets Data Collection->Data Splitting 3D Structure Generation Generate 3D Structures and Optimize Geometry Data Splitting->3D Structure Generation Molecular Alignment Align Molecules based on a Common Scaffold 3D Structure Generation->Molecular Alignment Field Calculation Calculate CoMFA/CoMSIA Fields (Steric, Electrostatic, etc.) Molecular Alignment->Field Calculation PLS Analysis Partial Least Squares (PLS) Analysis Field Calculation->PLS Analysis Internal Validation Internal Validation (e.g., Leave-One-Out) PLS Analysis->Internal Validation External Validation External Validation with Test Set Internal Validation->External Validation Contour Map Analysis Analyze CoMFA/CoMSIA Contour Maps External Validation->Contour Map Analysis New Compound Design Design New Compounds with Predicted High Activity Contour Map Analysis->New Compound Design

A generalized workflow for 3D-QSAR modeling.
Comparative 3D-QSAR Methodologies: CoMFA vs. CoMSIA

The following table provides a comparative overview of the key parameters and methodologies for CoMFA and CoMSIA models.

Table 2: Comparison of CoMFA and CoMSIA Methodologies.

ParameterCoMFA (Comparative Molecular Field Analysis)CoMSIA (Comparative Molecular Similarity Indices Analysis)
Molecular Fields Steric and Electrostatic fields.Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor fields.
Field Calculation Calculated at each lattice point using a probe atom (e.g., sp3 carbon with +1 charge). Based on Lennard-Jones and Coulomb potentials.Calculated using a Gaussian function, which provides a smoother and more continuous representation of the fields.
Probe Atom Typically an sp3 hybridized carbon atom with a +1 charge.An sp3 carbon probe atom with a radius of 1.0 Å, +1.0 charge, +1.0 hydrophobicity, and +1.0 hydrogen bond donor/acceptor properties.
Statistical Analysis Partial Least Squares (PLS) analysis is used to correlate the field values with biological activity.Partial Least Squares (PLS) analysis is also employed to correlate the similarity indices with biological activity.
Key Outputs 3D contour maps indicating regions where steric bulk and positive/negative charges are favorable or unfavorable for activity.3D contour maps for five different physicochemical properties, offering a more detailed understanding of the SAR.
Validation Internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set (predictive r²).Internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set (predictive r²).

Putative Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

Thiadiazole derivatives may exert their antileishmanial effect by targeting key enzymes in the parasite's metabolic pathways. One such critical pathway, absent in humans, is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the Leishmania cell membrane.[4][5][6] Inhibition of enzymes in this pathway disrupts membrane fluidity and function, ultimately leading to parasite death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA_reductase HMG-CoA reductase AcetylCoA->HMG_CoA_reductase HMG_CoA HMG-CoA Mevalonate Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Multiple steps Squalene_synthase Squalene synthase Farnesyl_PP->Squalene_synthase Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Squalene_epoxide Squalene epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Episterol Episterol Sterol_methyltransferase Sterol C24-methyltransferase Episterol->Sterol_methyltransferase Ergosterol Ergosterol HMG_CoA_reductase->Mevalonate Squalene_synthase->Squalene Squalene_epoxidase->Squalene_epoxide Lanosterol_demethylase->Episterol Multiple steps Sterol_methyltransferase->Ergosterol Multiple steps

The Leishmania ergosterol biosynthesis pathway with key enzymes highlighted as potential drug targets.

The contour maps generated from CoMFA and CoMSIA studies can provide valuable insights into the structural modifications of thiadiazole compounds that could enhance their inhibitory activity against key enzymes in pathways like ergosterol biosynthesis. By understanding the favorable and unfavorable steric, electrostatic, and hydrophobic regions, medicinal chemists can rationally design more potent and selective antileishmanial agents.

References

A Comparative Analysis of the Antimicrobial Efficacy of Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel pharmacophores for the development of new therapeutic agents. Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has garnered significant attention as a versatile scaffold in medicinal chemistry. Its different isomers—1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,5-thiadiazole—and their derivatives have demonstrated a broad spectrum of biological activities, including notable antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of various thiadiazole isomers, supported by experimental data, to aid in the rational design of more potent antimicrobial agents.

Data Presentation: Antimicrobial Activity of Thiadiazole Isomers

The antimicrobial efficacy of thiadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiadiazole isomers against a range of bacterial and fungal strains, as reported in several studies. It is important to note that direct comparisons between isomers are challenging due to the use of different derivatives and experimental conditions across studies.

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Amino-5-substituted-1,3,4-thiadiazolesEscherichia coli126 - 1024[1]
Pseudomonas aeruginosa126 - 1024[1]
Streptococcus faecalis126 - 1024[1]
Methicillin-resistant Staphylococcus aureus126 - 1024[1]
Methicillin-susceptible Staphylococcus aureus126 - 1024[1]
Benzo[d]imidazole-1,3,4-thiadiazolesPseudomonas aeruginosa12.5[2]
Staphylococcus aureus12.5[2]
Pyrrolamide-1,3,4-thiadiazoleStaphylococcus aureus0.125[1]
Escherichia coli16[1]
2-Sulfonamide-1,3,4-thiadiazolesEnterococcus faecium0.007 - 0.015[1]
Tetranorlabdane-1,3,4-thiadiazoleBacillus polymyxa2.5[1]
Pseudomonas aeruginosa>100[1]
2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleStaphylococcus aureus4 - 16[3]
Bacillus subtilis4 - 16[3]
Escherichia coli4 - 16[3]
Pseudomonas aeruginosa4 - 16[3]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coli800[2]
Bacillus cereus800[2]
Staphylococcus epidermidis800[2]

Table 2: Antibacterial and Antifungal Activity of 1,2,4-Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N,N-disubstituted acetamide-1,2,4-triazoleStaphylococcus aureus>1000[4]
Staphylococcus epidermidis>1000[4]
Bacillus cereus>1000[4]
Benzyl-1,3,4-thiadiazoleBacillus subtilis15.63[4]
Micrococcus luteus125[4]

Table 3: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeMicrobial StrainActivityReference
Substituted 1,2,3-Thiadiazole (2c)Staphylococcus aureusPositive[5]
Escherichia coliPositive[5]
Pseudomonas aeruginosaNo Activity[5]
Substituted 1,2,3-Thiadiazole (3c)Candida albicansMost Active[5]
Gram-positive & Gram-negative bacteriaActive[5]
Substituted 1,2,3-Thiadiazole (4c)Pseudomonas aeruginosa (resistant)Substantial[5]
Broad SpectrumActive[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6]

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) within 96-well microtiter plates.[6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which approximates 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive controls (microbe and medium) and negative controls (medium only) are included on each plate. The plates are then incubated at an appropriate temperature, typically 35°C, for 24 to 48 hours.[6]

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

DNA Gyrase Supercoiling Inhibition Assay

One of the proposed mechanisms of action for the antimicrobial activity of some thiadiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7]

  • Reaction Mixture Preparation: A reaction mixture is prepared on ice containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and water.

  • Addition of Inhibitor and Enzyme: The test compound (potential inhibitor) is added to the reaction mixture. The reaction is initiated by the addition of E. coli DNA gyrase.

  • Incubation: The reaction mixture is incubated at 37°C for 30 minutes to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing GSTEB (40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.

  • Analysis by Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently, allowing for the visualization of the inhibitory effect of the compound on DNA gyrase activity. The gel is stained with ethidium bromide and visualized under a transilluminator.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_compounds Prepare Stock Solutions of Thiadiazole Derivatives start->prep_compounds serial_dilution Perform Serial Dilutions in 96-Well Plates prep_compounds->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 24-48h) inoculate->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process Normal DNA Supercoiling Thiadiazole Thiadiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Thiadiazole->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Inhibition leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

References

Safety Operating Guide

Proper Disposal of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride, designed for researchers, scientists, and professionals in drug development. This document outlines immediate safety protocols and logistical procedures for waste management in the laboratory.

The proper disposal of reactive chemical compounds is paramount to ensuring laboratory safety and environmental protection. This compound, a compound combining the reactive sulfonyl chloride group with a thiadiazole moiety, requires specific handling and disposal procedures. Due to its chemical nature, it is classified as hazardous waste and must be treated accordingly. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, nitrile rubber gloves, protective clothing, and eye and face protection.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data for Disposal

For the safe neutralization of residual quantities of this compound, the following parameters should be observed.

ParameterValueSource(s)
Neutralizing AgentSaturated Sodium Bicarbonate[3]
Molar Equivalents of Base5-10 molar equivalents[3]
Reaction Temperature0-5 °C (Ice Bath)[3]
Reaction TimeMinimum 30-60 minutes[3]
Final pH Verification7-9[3]

Experimental Disposal Protocols

Two primary disposal pathways exist for this compound, depending on the quantity of waste.

Protocol 1: Neutralization of Residual Quantities

This protocol is intended for small, residual amounts of the compound, such as from cleaning glassware.

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath.[3] A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of the residual sulfonyl chloride.[3] Begin vigorous stirring.

  • Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[3]

    • Caution: This reaction is exothermic and will produce gas (CO₂). The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.[3]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[3]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) department.[3]

Protocol 2: Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[3]

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.[3]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal service.[2][4]

Spill and Leak Response

In the event of a small spill:

  • Evacuate: Clear all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2] For solid spills, avoid generating dust.[2]

  • Collect: Carefully scoop the absorbed material or spilled solid into a designated hazardous waste container.[3]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[2] Collect all decontamination materials as solid hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and institutional EHS department.[2]

Visualized Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound start Assess Quantity of Waste residual Residual Quantity (e.g., from glassware) start->residual Small bulk Bulk Quantity start->bulk Large neutralize Neutralize with Saturated Sodium Bicarbonate Solution residual->neutralize package Package as Halogenated Organic Waste bulk->package aqueous_waste Dispose as Aqueous Hazardous Waste neutralize->aqueous_waste prof_disposal Arrange for Professional Hazardous Waste Disposal package->prof_disposal

Caption: Disposal Decision Workflow

Figure 2. Neutralization Protocol Workflow prep Prepare Stirred, Cold (Ice Bath) Saturated NaHCO3 Solution add Slowly Add Residual Sulfonyl Chloride Solution prep->add react Stir for 30-60 min in Ice Bath add->react ph_check Warm to Room Temp & Verify pH is 7-9 react->ph_check adjust_ph Add More Base ph_check->adjust_ph No dispose Transfer to Aqueous Hazardous Waste Container ph_check->dispose Yes adjust_ph->ph_check

Caption: Neutralization Protocol Workflow

References

Personal protective equipment for handling 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS Number: 499771-00-5). Adherence to these procedures is critical to ensure personal safety and proper chemical management in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a sulfonyl chloride derivative. Compounds in this class are generally corrosive, water-reactive, and can cause severe burns to the skin and eyes.[1][2] Inhalation of vapors or dust can lead to respiratory irritation.[3] Due to the presence of the thiadiazole moiety, which is found in various biologically active compounds, caution should be exercised to avoid exposure.[4][5]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and replace them regularly.[7]
Body Protection A flame-retardant lab coat and a chemical-resistant apron. For larger quantities, a full chemical suit may be necessary.[8]
Respiratory Use in a certified chemical fume hood.[3] If vapor exposure is possible, a full-face respirator with an acid gas cartridge is required.
Footwear Closed-toe, chemical-resistant safety footwear.[7]

Step-by-Step Operational Plan

2.1. Preparation and Handling:

  • Work Area Preparation:

    • Ensure a certified chemical fume hood is operational.[3]

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[7][9]

    • Remove all incompatible materials, such as water, bases, alcohols, and amines, from the immediate work area.

    • Have spill containment materials (e.g., dry sand, earth, or other non-combustible absorbent) readily available.[10]

  • Handling the Chemical:

    • Don all required PPE before handling the container.

    • Handle and open the container with care in the fume hood to avoid generating dust or vapors.

    • Weigh and dispense the chemical promptly.

    • Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[8]

    • Avoid all contact with skin, eyes, and clothing.[3][8]

    • Wash hands thoroughly after handling, even if gloves were worn.[9]

2.2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and protected from moisture.[8]

  • Store away from incompatible materials.

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately remove contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Small Spill In a fume hood, cover the spill with a non-combustible absorbent material like dry sand or earth.[10] Scoop the material into a designated, labeled hazardous waste container.[11] Decontaminate the spill area.
Large Spill Evacuate the area immediately.[11] Alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

4.1. Neutralization of Residual Quantities (e.g., cleaning glassware):

  • Preparation: In a fume hood, prepare a large beaker containing a cold, saturated sodium bicarbonate solution on a stir plate within an ice bath.

  • Slow Addition: Carefully and slowly add the residual sulfonyl chloride solution to the stirring basic solution in a dropwise manner. This reaction is exothermic and will produce gas.[11]

  • Reaction Completion: Continue stirring the mixture for at least 30-60 minutes after the addition is complete to ensure full neutralization.[11]

  • pH Verification: Allow the mixture to warm to room temperature and test the pH to ensure it is neutral or slightly basic.[11]

  • Final Disposal: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container.[11]

4.2. Bulk Quantities:

  • Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[11]

  • Collect the material in a designated "Halogenated Organic Waste" container that is properly sealed and clearly labeled with the full chemical name and associated hazards.[11]

Workflow Diagrams

Caption: Workflow for handling this compound.

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE spill->ppe contain Contain with Dry Absorbent ppe->contain collect Collect in Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate notify Notify Supervisor/ Safety Officer decontaminate->notify

Caption: Spill response protocol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.